Product packaging for Methyl 3-Fluorofuran-2-carboxylate(Cat. No.:)

Methyl 3-Fluorofuran-2-carboxylate

Cat. No.: B11714457
M. Wt: 144.10 g/mol
InChI Key: LFLKIDRWTUKJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-Fluorofuran-2-carboxylate (CAS 2115742-44-2) is a high-purity fluorinated furan derivative supplied with a guaranteed purity of 95% and above . This compound serves as a versatile and valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The incorporation of fluorine into the furan core is a strategic modification in medicinal chemistry. The fluorine atom, due to its high electronegativity, can significantly influence a molecule's biological activity, metabolic stability, and physicochemical properties, such as lipophilicity and bioavailability . Fluorinated furans are key scaffolds found in compounds being investigated for a range of therapeutic areas, including as potent and selective inhibitors for targeted cancer therapy . Furthermore, the presence of strong electron-withdrawing fluorine substituents on the furan ring can markedly improve the ring's stability under acidic conditions, expanding its synthetic utility . Beyond pharmaceutical applications, fluorinated furans like this compound are also valuable precursors in materials science. They can be used in the development of dynamic polymers, such as furan–maleimide Diels–Alder (FMDA) thermosets, which are sustainable materials known for their self-healing capabilities and recyclability . Researchers can utilize this ester in various transformations, including hydrolysis to the corresponding acid or reactions at the carboxylate group, to construct more complex molecular architectures. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FO3 B11714457 Methyl 3-Fluorofuran-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FO3

Molecular Weight

144.10 g/mol

IUPAC Name

methyl 3-fluorofuran-2-carboxylate

InChI

InChI=1S/C6H5FO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3

InChI Key

LFLKIDRWTUKJRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CO1)F

Origin of Product

United States

Foundational & Exploratory

Synthesis of Methyl 3-Fluorofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of potential synthetic pathways for methyl 3-fluorofuran-2-carboxylate, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited direct literature on the synthesis of this specific molecule, this document outlines plausible and scientifically sound synthetic routes based on established organic chemistry principles and analogous reactions reported in the literature. The guide details proposed reaction schemes, discusses the underlying chemistry, and provides detailed, albeit analogous, experimental protocols.

Introduction

Fluorine-containing organic molecules are of significant interest in drug discovery and development due to the unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, as a substituted furan, represents a valuable scaffold for the synthesis of more complex bioactive molecules. This guide explores two primary strategies for its synthesis: late-stage fluorination of a pre-formed furan ring and the construction of the furan ring from a fluorinated precursor.

Pathway 1: Late-Stage Fluorination of a Pre-formed Furan Ring

This approach focuses on introducing the fluorine atom onto a furan-2-carboxylate scaffold. Two sub-pathways are considered: electrophilic fluorination and a halogen-exchange reaction.

Sub-Pathway 1A: Electrophilic Fluorination

This pathway involves the direct fluorination of a suitable furan-2-carboxylate derivative at the 3-position using an electrophilic fluorinating agent.

Reaction Scheme:

G start Methyl furan-2-carboxylate product This compound start->product Electrophilic Aromatic Substitution reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) G start Methyl furan-2-carboxylate step1 Methyl 3-bromofuran-2-carboxylate start->step1 Bromination product This compound step1->product Halogen Exchange reagent1 Brominating Agent (e.g., NBS) reagent2 Fluoride Source (e.g., KF, CsF) G start Fluorinated Acyclic Precursor product This compound start->product Intramolecular Cyclization reagent Cyclization Catalyst/Reagent

An In-depth Technical Guide to Methyl 3-Fluorofuran-2-carboxylate: Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing heterocycles are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of fluorine into small molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, bioavailability, and target affinity. This technical guide focuses on Methyl 3-Fluorofuran-2-carboxylate, a fluorinated furan derivative, and explores its structural analogues and their potential as therapeutic agents. While direct research on this specific molecule is limited, this document provides a comprehensive overview of related compounds, including their synthesis, biological activities, and potential mechanisms of action.

Synthesis of this compound and its Analogues

A detailed, experimentally validated protocol for a structural analogue, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , is available and provides valuable insight into the synthesis of functionalized fluorofuran derivatives.[2]

Experimental Protocol: Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate via Modified Meerwein Arylation[2]

Materials:

  • 2-Fluoro-4-nitroaniline

  • 6 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Methyl furan-2-carboxylate

  • Copper(II) chloride (CuCl₂)

  • Acetone

  • Deionized water

  • Cyclohexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 2-fluoro-4-nitroaniline (500 mg, 3.2 mmol) in 6 M HCl (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of NaNO₂ (83 mg, 1.2 mmol) while maintaining the temperature between 0–5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of methyl furan-2-carboxylate (378 mg, 3.0 mmol, 320 μL) and CuCl₂ (29 mg, 0.214 mmol) in acetone (1.88 mL).

  • Add the diazonium salt solution dropwise to the furan solution under stirring, maintaining the temperature between 20–30 °C.

  • After 3 hours, filter the resulting precipitate.

  • Purify the crude product by flash column chromatography using a cyclohexane–EtOAc (9:1) eluent.

  • The final product is an orange solid.

Characterization Data for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: [2]

  • Yield: 14%

  • Melting Point: 196.3 °C

  • ¹H-NMR (300 MHz, CDCl₃) δ (ppm): 8.24–8.08 (m, 2H), 8.08–7.99 (m, 1H), 7.31 (d, J = 3.7 Hz, 1H), 7.14 (t, J = 3.7 Hz, 1H), 3.95 (s, 3H).

  • ¹³C-NMR (75 MHz, CDCl₃) δ (ppm): 158.72, 158.25 (d, ¹JCF = 256.3 Hz), 149.11 (d, ³JCF = 3.6 Hz), 147.62 (d, ³JCF = 9.6 Hz), 144.99, 127.24 (d, ³JCF = 3.1 Hz), 123.72 (d, ²JCF = 12.1 Hz), 119.93 (d, ⁵JCF = 1.5 Hz), 119.86 (d, ⁴JCF = 3.9 Hz), 114.89 (d, ⁴JCF = 13.1 Hz), 112.15 (d, ²JCF = 26.9 Hz), 52.23.

  • HRMS (ESI/Q-ToF): m/z calculated for C₁₂H₈FN₂O₅ [M+H]⁺ 280.0417, found 280.0411.

cluster_0 Diazotization cluster_1 Meerwein Arylation A 2-Fluoro-4-nitroaniline B Diazonium Salt A->B NaNO₂, HCl, 0-5°C D Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate B->D CuCl₂, Acetone C Methyl furan-2-carboxylate C->D

Caption: Synthetic workflow for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.

Structural Analogues and Derivatives

The core structure of this compound offers multiple points for modification to generate a library of analogues with potentially diverse biological activities. Key structural classes of analogues include:

  • Halogenated Analogues: Substitution of the fluorine at the 3-position with other halogens (Cl, Br) can modulate the electronic properties and lipophilicity of the molecule.

  • Positional Isomers: Moving the fluoro and carboxylate groups to other positions on the furan ring would generate a series of isomers with different spatial arrangements of functional groups.

  • Ester Derivatives: Variation of the methyl ester to other esters (ethyl, propyl, etc.) or amides can influence solubility and cell permeability.

  • Substitution at other ring positions: Introduction of various substituents at the 4 and 5-positions of the furan ring can be explored to probe structure-activity relationships.

Biological Activities of Furan-2-carboxylate Analogues

While specific data for this compound is not available, the broader class of furan derivatives exhibits a wide range of biological activities.[3] This suggests that the target molecule and its analogues are promising candidates for biological screening.

Anticancer Activity

Several studies have highlighted the potential of furan derivatives as anticancer agents. Some compounds have been shown to induce apoptosis and disrupt cell cycle progression in cancer cell lines.[2][4][5] For example, certain furan-based compounds have demonstrated cytotoxic activity against breast cancer (MCF-7), cervical cancer (HeLa), and colorectal cancer (SW620) cell lines.[2]

CompoundCell LineActivityIC₅₀ (µM)Reference
Pyridine carbohydrazide derivative of furanMCF-7Cytotoxic4.06[2]
N-phenyl triazinone derivative of furanMCF-7Cytotoxic2.96[2]
Furo[2,3-d]pyrimidine derivativeHS 578T (Breast Cancer)PI3Kα/β and AKT inhibitor0.175 (PI3Kα), 0.071 (PI3Kβ), 0.411 (AKT)[6]
Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

CompoundMicroorganismActivityMIC (µg/mL)Reference
Thiazolo[4,5-b]pyridine derivativePseudomonas aeruginosaInhibitory0.21[7]
Thiazolo[4,5-b]pyridine derivativeEscherichia coliInhibitory0.21[7]

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of furan derivatives suggest their interaction with various cellular targets and signaling pathways.

Induction of Apoptosis

One of the key mechanisms by which furan-containing anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. Studies have shown that certain furan derivatives can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the balance of apoptotic regulators ultimately leads to the activation of caspases and the execution of the apoptotic program.

Furan Furan Derivative p53 p53 Furan->p53 Upregulates Bcl2 Bcl-2 Furan->Bcl2 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed apoptotic pathway induction by furan derivatives.

Inhibition of PI3K/Akt and Wnt/β-catenin Signaling Pathways

Recent research has implicated the PI3K/Akt and Wnt/β-catenin signaling pathways as potential targets for some furan derivatives in the context of cancer.[6] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and growth. Some furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of PI3K and Akt.[6]

The Wnt/β-catenin pathway plays a critical role in development and tissue homeostasis. Its aberrant activation can lead to uncontrolled cell proliferation. Some natural and synthetic compounds, including derivatives of furan-containing natural products, have been shown to inhibit this pathway by promoting the degradation of β-catenin.

cluster_0 PI3K/Akt Pathway cluster_1 Wnt/β-catenin Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes Furan_PI3K Furan Derivative Furan_PI3K->PI3K Inhibits Furan_PI3K->Akt Inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades TCFLEF TCF/LEF BetaCatenin->TCFLEF Activates GeneExpression Gene Expression TCFLEF->GeneExpression Promotes Furan_Wnt Furan Derivative Furan_Wnt->DestructionComplex Activates

References

The Fluorofuran Ring: A Technical Guide to its Reactivity and Stability for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the fluorofuran ring presents a unique combination of properties that can significantly enhance the therapeutic profile of drug candidates. This technical guide provides an in-depth analysis of the reactivity and stability of the fluorofuran ring, offering valuable insights for its application in drug design and development.

Core Concepts: Reactivity and Stability of the Fluorofuran Ring

The introduction of a fluorine atom onto the furan ring profoundly influences its electronic properties, and consequently, its reactivity and stability. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which generally deactivates the ring towards electrophilic attack compared to unsubstituted furan. However, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring, which can influence regioselectivity.

The stability of the fluorofuran ring is significantly enhanced by the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. This inherent stability often translates to increased metabolic resistance, a desirable trait in drug candidates.

Impact on Aromaticity and Reactivity

Fluorine substitution can modulate the aromaticity of the furan ring. While the inductive effect might slightly decrease the overall electron density within the ring, the resonance contribution can partially offset this. This interplay of effects governs the regioselectivity of electrophilic substitution reactions. For instance, in 2-fluorofuran, the electron-withdrawing nature of fluorine deactivates the ring, but the resonance effect directs incoming electrophiles primarily to the C5 position.

Stability Towards Metabolism

A key advantage of incorporating a fluorofuran moiety is the increased resistance to metabolic degradation. The furan ring, in many xenobiotics, is susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of reactive and potentially toxic metabolites. The strong C-F bond can block these metabolic pathways, leading to a longer in vivo half-life and an improved safety profile for the drug molecule.

Quantitative Data on Stability

The stability of the fluorofuran ring can be quantified through various parameters, most notably the bond dissociation energy (BDE) of the C-F bond. A higher BDE indicates a stronger, more stable bond that is less likely to undergo cleavage.

ParameterMolecule/BondValue (kcal/mol)Reference
Bond Dissociation EnergyH₃C-F115[1]
Bond Dissociation EnergyC₆H₅-F125.6[2]
Bond Dissociation EnergyC-H (α-position in furan)119.8[3]

Experimental Protocols

Synthesis of 2-Fluorofuran via Lithiation and Electrophilic Fluorination

This protocol describes a common method for the synthesis of 2-fluorofuran, which involves the lithiation of furan followed by quenching with an electrophilic fluorine source.

Materials:

  • Furan

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add furan to the cooled THF.

  • Slowly add a solution of n-BuLi in hexanes to the dropping funnel and add it dropwise to the furan solution over 30 minutes, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-furyllithium.

  • In a separate flame-dried flask, dissolve NFSI in anhydrous THF.

  • Transfer the NFSI solution to the dropping funnel and add it dropwise to the 2-furyllithium solution at -78 °C over 1 hour.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.

  • Purify the crude product by fractional distillation to obtain 2-fluorofuran.

Stability Assessment of Fluorofuran Derivatives using HPLC

This protocol outlines a general procedure for assessing the chemical stability of a fluorofuran-containing compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Fluorofuran-containing test compound

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable buffer components

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • Constant temperature oven

  • Photostability chamber

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. This typically involves optimizing the mobile phase composition (e.g., a gradient of water/ACN with a buffer), flow rate, column temperature, and detection wavelength.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature for a defined period.

    • Thermal Degradation: Store a solid sample of the compound in a constant temperature oven (e.g., 80 °C) for a defined period.

    • Photostability: Expose a solution or solid sample of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by HPLC. Quantify the amount of the parent compound remaining and identify any major degradation products. The stability is assessed by the percentage of the parent compound remaining over time.

Signaling Pathways and Experimental Workflows

The fluorofuran moiety is present in several advanced drug candidates and approved therapies. Understanding their mechanism of action is crucial for rational drug design.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Pirtobrutinib

Pirtobrutinib is a highly selective, non-covalent BTK inhibitor used in the treatment of B-cell malignancies. Its mechanism involves the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[4]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT_AP1 NF-κB / NFAT / AP-1 IP3_DAG->NFkB_NFAT_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_AP1->Gene_Expression Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibition

Caption: Pirtobrutinib inhibits the BTK signaling pathway.

The crystal structure of pirtobrutinib in complex with the BTK kinase domain reveals that it binds to the ATP-binding site, distant from the C481 residue where resistance mutations to covalent BTK inhibitors often occur.[5] This non-covalent binding stabilizes BTK in an inactive conformation, preventing its phosphorylation and downstream signaling.[4]

PI3Kδ/CK1ε Signaling Pathway and Umbralisib

Umbralisib is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), which was developed for the treatment of certain lymphoid malignancies.[2]

PI3K_CK1e_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase / GPCR PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth CK1e CK1ε Oncogenes Oncogenic Proteins (e.g., MYC, BCL2) CK1e->Oncogenes Stabilization Oncogenes->Cell_Growth Umbralisib Umbralisib Umbralisib->PI3K_delta Inhibition Umbralisib->CK1e Inhibition

Caption: Umbralisib dually inhibits PI3Kδ and CK1ε pathways.

Umbralisib's inhibition of PI3Kδ disrupts the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[6] The concurrent inhibition of CK1ε is thought to play a role in the regulation of protein translation of oncogenes.[7]

Experimental Workflow: Stability Indicating HPLC Method Development

The following diagram illustrates a logical workflow for the development of a stability-indicating HPLC method.

HPLC_Workflow Start Start: Method Development Initial_Conditions Select Initial Conditions (Column, Mobile Phase, Gradient) Start->Initial_Conditions Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Initial_Conditions->Forced_Degradation Analyze_Samples Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Samples Peak_Purity Assess Peak Purity of Parent Compound Analyze_Samples->Peak_Purity Resolution Check Resolution Between Parent and Degradant Peaks Peak_Purity->Resolution Optimization Optimize Chromatographic Conditions Resolution->Optimization Resolution < 1.5 Validation Validate the Method (ICH Guidelines) Resolution->Validation Resolution ≥ 1.5 Optimization->Analyze_Samples End End: Method Finalized Validation->End

References

The Elusive Molecule: A Technical Guide to the Potential Synthesis and Significance of Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and patent databases reveals no specific records detailing the discovery, history, or established synthesis of Methyl 3-Fluorofuran-2-carboxylate. This suggests that the compound may be a novel chemical entity or one that has not been extensively documented in the public domain. However, based on established principles of organic chemistry and the known reactivity of furan derivatives, a plausible synthetic pathway can be proposed. This guide outlines a potential approach to its synthesis and discusses its potential applications in the field of drug discovery, drawing parallels with structurally related fluorinated heterocycles.

Proposed Synthetic Pathway

The synthesis of this compound would likely involve a multi-step process, beginning with a suitable furan precursor. A possible synthetic route could involve the direct fluorination of a pre-functionalized furan ring or the construction of the fluorinated furan ring from acyclic precursors. A potential retrosynthetic analysis suggests that the target molecule could be synthesized from 3-aminofuran-2-carboxylate via a Sandmeyer-type reaction or from a 3-halofuran-2-carboxylate via halogen exchange.

A hypothetical forward synthesis is outlined below:

G A Methyl furan-2-carboxylate B Methyl 3-nitrofuran-2-carboxylate A->B Nitration (HNO3/H2SO4) C Methyl 3-aminofuran-2-carboxylate B->C Reduction (e.g., H2/Pd-C) D Methyl 3-diazoniumfuran-2-carboxylate salt C->D Diazotization (NaNO2, HBF4) E This compound D->E Fluorination (Thermal decomposition)

Figure 1: Proposed synthetic workflow for this compound.

This proposed pathway commences with the nitration of commercially available methyl furan-2-carboxylate. Subsequent reduction of the nitro group would yield methyl 3-aminofuran-2-carboxylate[1]. Diazotization of the amino group followed by a Schiemann reaction (thermal decomposition of the diazonium tetrafluoroborate salt) would then introduce the fluorine atom at the 3-position of the furan ring.

Potential Applications in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.

Given that various furan and benzofuran derivatives have shown promise as inhibitors of leukotriene biosynthesis and possess other biological activities, it is plausible that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents[2]. The fluorine substituent could enhance the potency, selectivity, or pharmacokinetic profile of a parent compound. For instance, fluorinated aromatic esters are utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) due to fluorine's ability to improve metabolic stability and bioavailability[3].

Experimental Considerations

While a specific protocol for the synthesis of this compound is not available, general methodologies for the individual steps in the proposed pathway are well-established in the chemical literature.

Nitration of Furans: The nitration of furan rings is a sensitive reaction that requires careful control of reaction conditions to avoid polymerization or degradation of the starting material.

Reduction of Nitroarenes: The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reagents, such as catalytic hydrogenation or metal-mediated reductions.

Schiemann Reaction: The thermal decomposition of diazonium tetrafluoroborate salts is a classic method for the introduction of fluorine onto an aromatic ring. The yield and success of this reaction can be influenced by the substrate and reaction conditions.

Conclusion

In the absence of direct literature precedent, this guide provides a theoretical framework for the synthesis and potential utility of this compound. The proposed synthetic route leverages well-established chemical transformations, offering a starting point for its potential laboratory preparation. The strategic incorporation of a fluorine atom onto the furan scaffold suggests that this compound could be a valuable intermediate for the development of new pharmaceuticals and agrochemicals. Further research is warranted to explore the synthesis and biological evaluation of this and related fluorinated furan derivatives.

References

Introduction to the synthesis of fluorinated furans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Fluorinated Furans

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][4] Furan, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous natural products and pharmaceuticals.[5][6] Consequently, fluorinated furans have emerged as highly valuable building blocks, demonstrating significant potential in the development of novel therapeutics and advanced materials.[5][7] For instance, trifluoromethylated furan subunits are found in various structures for drug development and agrochemicals.[5][8]

However, the synthesis of these compounds is not without challenges. The electron-rich nature of the furan ring makes it susceptible to undesired side reactions under the harsh conditions often required for fluorination.[5][9] Furthermore, many traditional fluorinating agents are toxic, corrosive, and can be prohibitively expensive.[5][9] To address these difficulties, chemists have developed two primary strategies for the synthesis of fluorinated furans: the direct functionalization of a pre-existing furan core and the construction of the furan ring from fluorinated acyclic precursors.[5] This guide provides a detailed overview of the core synthetic methodologies, complete with experimental protocols and comparative data.

I. Direct Functionalization of the Furan Ring

This approach involves the direct introduction of a fluorine atom or a fluoroalkyl group onto a furan scaffold. The regioselectivity of these reactions is highly dependent on the electronic properties of the furan ring, with substitution typically occurring at the electron-rich C5 position (or C2) due to the greater stabilization of the reaction intermediates.[5][9]

A. Direct Fluorination (C–F Bond Formation)

The direct formation of a C-F bond on a furan ring is challenging. Nucleophilic fluorination methods, such as reactions with gaseous fluorine, are generally not suitable for the electron-rich furan core.[5] More success has been achieved using electrophilic fluorinating agents. One notable method is fluorodecarboxylation, where an electrophilic reagent like Selectfluor is used to replace a carboxylic acid group with fluorine.[5]

EntryFuran SubstrateReaction ConditionsProductYield (%)Reference
12-Furoic Acid DerivativeSelectfluor (1 eq.), CCl4/sat. NaHCO3 (2 eq.)2-Fluorofuran Derivative27[5]
25-Formyl-2-furoic acidSelectfluor (2 eq.), KF (4 eq.), DCE/H2O (2:1), 70 °C2-Fluoro-5-formylfuran57[5]
32-Nitro-5-furoic acid derivative(1) KF, PPh4Br, sulfolane, 140 °C; (2) Pd/C, H2 (1 atm.), MeOH, RT2-Amino-5-fluorofuran derivative56[5]

Table 1: Synthesis of Fluorofurans via Direct Fluorination Methods. This table summarizes representative examples of direct fluorination on furanic building blocks.[5]

B. Fluoroalkylation (C–RF Bond Formation)

The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, is a key strategy for modulating the properties of bioactive molecules. The main methods for the fluoroalkylation of furans can be classified as radical fluoroalkylation and transition-metal-catalyzed cross-coupling.[5]

1. Radical Fluoroalkylation

Radical fluoroalkylation is a powerful method that leverages the electrophilic nature of fluoroalkyl radicals, which readily react with the electron-rich furan ring.[5] The general mechanism involves three key steps:

  • Initiation: Generation of the fluoroalkyl radical (•RF) from a suitable precursor.

  • Propagation: Addition of the •RF radical to the C5 position of the 2-substituted furan, forming a stabilized radical intermediate.

  • Termination/Rearomatization: The intermediate is oxidized to a cation, which then loses a proton to restore aromaticity, yielding the 5-fluoroalkylated furan.[5][10]

Visible light-mediated photoredox catalysis has become a prominent technique for generating trifluoromethyl radicals under mild conditions.[5][11]

G cluster_initiation 1. Initiation: Radical Generation cluster_propagation 2. Propagation: Radical Addition cluster_termination 3. Termination: Rearomatization RF_Source RF Source (e.g., CF3I, Togni reagent) RF_Radical •RF (Fluoroalkyl Radical) RF_Source->RF_Radical SET Initiator Initiator (e.g., Light, Redox Catalyst) Furan 2-Substituted Furan RF_Radical->Furan Electrophilic Attack Radical_Intermediate Radical Intermediate Furan->Radical_Intermediate Cationic_Intermediate Cationic Intermediate Radical_Intermediate->Cationic_Intermediate Oxidation (-e-) Product 5-Fluoroalkylated Furan Cationic_Intermediate->Product -H+

Diagram 1: General Mechanism of Radical Fluoroalkylation of 2-Substituted Furans.

EntryFuran SubstrateReagent/ConditionsProductYield (%)Reference
12-MethylfuranCF3SO2Cl, Ru(phen)3Cl2, light2-Methyl-5-(trifluoromethyl)furan85[11]
2Furan-2-ylmethanol(CF3CO)2O, Urea-H2O25-(Trifluoromethyl)furan-2-ylmethanol75[5]
32-PhenylfuranTogni's reagent, photocatalyst, visible light2-Phenyl-5-(trifluoromethyl)furan92[5]

Table 2: Examples of Radical Trifluoromethylation of Furans.

Experimental Protocol: Photocatalytic Trifluoromethylation of 2-Phenylfuran

  • Materials: 2-Phenylfuran (1 mmol), Togni's reagent (1.2 mmol), Ru(bpy)3Cl2 (1 mol%), acetonitrile (5 mL).

  • Procedure: To an oven-dried Schlenk tube equipped with a magnetic stir bar, 2-phenylfuran, Togni's reagent, and the photocatalyst are added. The tube is sealed, evacuated, and backfilled with nitrogen three times. Acetonitrile is added via syringe, and the resulting mixture is stirred and irradiated with a blue LED lamp at room temperature for 12 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-5-(trifluoromethyl)furan.

II. Synthesis from Fluorinated Acyclic Building Blocks

An alternative and often more regioselective strategy is to construct the furan ring from acyclic precursors that already contain the desired fluorine or fluoroalkyl moiety.[5] While this approach offers excellent control over the final product's structure, it can sometimes require multi-step syntheses for the starting materials.[5]

A. Silver-Catalyzed Cyclization of gem-Difluorohomopropargyl Alcohols

A selective synthesis of 3-fluorinated furans can be achieved starting from gem-difluorohomopropargyl alcohols.[12][13] The methodology involves the activation of the electronically deficient triple bond by a silver catalyst, which promotes a 5-endo-dig cyclization to form a 3,3-difluoro-4,5-dihydrofuran intermediate. This intermediate can then be treated with silica gel to eliminate a fluorine atom and furnish the corresponding 3-fluorofuran.[12][13]

G Start gem-Difluorohomopropargyl Alcohol Dihydrofuran 3,3-Difluoro-4,5-dihydrofuran Start->Dihydrofuran AgNO3 (10 mol%) 5-endo-dig cyclization Furan 3-Fluorofuran Dihydrofuran->Furan SiO2 Elimination Tetrahydrofuran 3,3-Difluorotetrahydrofuran Dihydrofuran->Tetrahydrofuran Pd/H2 Reduction

Diagram 2: Synthesis of 3-Fluorinated Furans via Silver-Catalyzed Cyclization.

B. Intramolecular Cyclization of Fluorovinamides

A rapid and high-yielding synthesis of 3-amino-5-fluoroalkylfurans has been developed through the intramolecular cyclization of fluorovinamides.[14] This method uses thionyl chloride (SOCl2) in methanol to promote the cyclization, affording the desired furan products as stable hydrochloride salts in excellent yields. The reaction is compatible with a variety of fluoroalkyl groups (e.g., -CF3, -CHF2) and amine substituents.[14]

G Vinamide Fluorovinyl Enaminone (Fluorovinamide) Activated_Intermediate Activated Intermediate (Hydroxy Group Activation) Vinamide->Activated_Intermediate SOCl2, MeOH Cyclization Intramolecular Nucleophilic Attack Activated_Intermediate->Cyclization 5-exo-trig Product 3-Amino-5-fluoroalkylfuran Hydrochloride Salt Cyclization->Product Aromatization

Diagram 3: Workflow for the Synthesis of 3-Amino-5-fluoroalkylfurans.

Experimental Protocol: Synthesis of 3-Amino-5-fluoroalkylfurans [14]

  • Materials: Fluorinated vinamide (0.4 mmol), Methanol (2 mL), Thionyl chloride (SOCl2, 1 eq., 0.4 mmol).

  • Procedure: The corresponding fluorinated vinamide is dissolved in methanol (2 mL) in a round-bottom flask and cooled to 0 °C in an ice bath. Thionyl chloride (1 eq.) is added slowly to the stirred solution. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 30 minutes. The reaction mixture is then concentrated under reduced pressure to give the pure product as a hydrochloride salt. No further purification is typically required.[14]

EntryFluoroalkyl Group (Rf)Amine Substituent (R)Yield (%)Reference
1-CF3Benzyl99[14]
2-CF3Propyl98[14]
3-CHF2Cyclohexyl99[14]
4-CF2CF3Benzyl99[14]

Table 3: Synthesis of 3-Amino-5-fluoroalkylfurans via Intramolecular Cyclization. Yields refer to the isolated hydrochloride salts.[14]

Conclusion

The synthesis of fluorinated furans is a dynamic and evolving field, driven by the significant impact of these structures in medicinal chemistry and materials science. While direct fluorination of the electron-rich furan ring presents inherent challenges, modern methods involving radical-mediated pathways and photoredox catalysis have provided efficient solutions for fluoroalkylation. Concurrently, strategies based on the cyclization of fluorinated acyclic precursors offer excellent control over regioselectivity, providing reliable access to a wide array of specifically substituted fluorofurans. The methodologies and protocols detailed in this guide highlight the principal avenues available to researchers, facilitating the continued exploration and application of this important class of fluorinated heterocycles.

References

The Strategic Role of Fluorine in Modulating Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This technical guide provides a comprehensive overview of the multifaceted roles of fluorine in modulating biological activity, with a focus on its impact on physicochemical properties, metabolic stability, and target engagement. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only the theoretical underpinnings but also practical data and methodologies.

The Physicochemical Impact of Fluorination

The introduction of fluorine can profoundly alter the fundamental physicochemical properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. These changes primarily revolve around pKa, lipophilicity, and metabolic stability.

Modulation of pKa

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups.[1][2] This modulation of pKa is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, reducing the basicity of an amine can enhance its oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH.[2][3]

Table 1: Effect of Fluorination on the pKa of Amines and Related Compounds

Parent CompoundFluorinated AnalogPosition of FluorinepKa of Parent CompoundpKa of Fluorinated AnalogΔpKaReference(s)
Aniline4-Fluoroanilinepara4.604.65+0.05[4]
Pyridine3-Fluoropyridine35.232.97-2.26[5]
Ethylamine2-Fluoroethylamineβ10.639.03-1.60[6]
Pyrrolidine3-Fluoropyrrolidine311.279.53-1.74[1]
Piperidine4-Fluoropiperidine411.2210.03-1.19[1]
Altering Lipophilicity

The effect of fluorine on lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is complex and context-dependent. While a single fluorine atom can be considered a "lipophilic hydrogen," the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group generally increases lipophilicity.[7][8] This enhanced lipophilicity can improve membrane permeability and cell penetration.[8] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity.

Table 2: Effect of Fluorination on Lipophilicity (logP/logD)

Parent CompoundFluorinated AnaloglogP/logD of ParentlogP/logD of Fluorinated AnalogΔlogP/logDReference(s)
BenzeneFluorobenzene2.132.27+0.14[1]
Toluene4-Fluorotoluene2.732.87+0.14[1]
Fentanylpara-Fluorofentanyl3.94 (calc.)4.05 (calc.)+0.11[9]
Celecoxib(Non-fluorinated analog not specified)3.3--[10]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[3][8] The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, compared to a carbon-hydrogen (C-H) bond.[3] By strategically placing fluorine at metabolically labile positions, "metabolic soft spots" can be blocked, leading to a longer half-life and improved bioavailability.[8][11]

Table 3: Impact of Fluorination on Metabolic Stability and Pharmacokinetics

Parent Compound/DrugFluorinated Analog/DrugParameterValue (Parent)Value (Fluorinated)Fold ChangeReference(s)
Thromboxane A₂7,7-Difluoro-Thromboxane A₂Rate of Hydrolysis--10⁸-fold slower[3]
A JAK InhibitorFluorinated JAK InhibitorPlasma Half-life--Doubled[11]
Fentanylpara-FluorofentanylPlasma Half-life (t½) in rats1.10 h1.12 h~1[9]
Celecoxib (has CF₃ group)Methyl analog (metabolically labile)Half-life (t½) in rats3.5 h220 h~63[3]
Doravirine (trifluorinated)Chlorine-containing analogHalf-life and plasma stability-Improved-[12]

Modulating Binding Interactions

The introduction of fluorine can influence a molecule's binding affinity and selectivity for its biological target through various mechanisms. Fluorine can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls and other polar groups.[3] Furthermore, the conformational preferences induced by fluorination, such as the gauche effect, can pre-organize a ligand into its bioactive conformation, leading to enhanced binding.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated compounds.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the titrant (e.g., NaOH for acidic compounds, HCl for basic compounds).

    • Prepare a solution of the test compound at a known concentration (typically 1-10 mM) in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

    • Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration:

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Objective: To determine the partition coefficient (logP) or distribution coefficient (logD) of a compound between n-octanol and water.

Methodology:

  • Pre-saturation of Solvents: Shake equal volumes of n-octanol and buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and pre-saturated buffer to a vessel.

    • Add a small volume of the compound's stock solution.

    • Shake the vessel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vessel to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).

  • Calculation: The logP or logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, pre-warm a mixture of liver microsomes and buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH-regenerating system.

  • Time-course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

Visualizing the Impact of Fluorine

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following visualizations were created using the DOT language.

Signaling Pathway: Sotorasib Inhibition of the KRAS G12C Pathway

Sotorasib is a fluorinated, first-in-class, covalent inhibitor of KRAS G12C, a common mutation in non-small cell lung cancer.[8][13] The following diagram illustrates the KRAS signaling pathway and the mechanism of action of Sotorasib.

Fluorine_Workflow cluster_design Design & Synthesis cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro ADME & Potency cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making Lead_Compound Lead Compound (Non-fluorinated) Fluorinated_Analogs Synthesize Fluorinated Analogs Lead_Compound->Fluorinated_Analogs pKa_Measurement pKa Measurement Fluorinated_Analogs->pKa_Measurement LogP_Measurement logP/logD Measurement Fluorinated_Analogs->LogP_Measurement Solubility_Assay Solubility Assay Fluorinated_Analogs->Solubility_Assay Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) pKa_Measurement->Metabolic_Stability LogP_Measurement->Metabolic_Stability Solubility_Assay->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Target_Binding Target Binding Assay CYP_Inhibition->Target_Binding Pharmacokinetics Pharmacokinetics (PK) Studies Target_Binding->Pharmacokinetics Efficacy_Models Efficacy in Animal Models Pharmacokinetics->Efficacy_Models Go_NoGo Go/No-Go Decision Efficacy_Models->Go_NoGo

References

A Technical Guide to the Spectroscopic Characterization of Novel Fluorofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Fluorofurans

The strategic incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance the pharmacological profile of a drug candidate.[1][2] When introduced into the furan scaffold, a privileged structure in numerous natural products and pharmaceuticals, fluorine can modulate lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.[1]

The development of novel fluorofuran derivatives necessitates a robust and systematic approach to their structural elucidation and characterization. This technical guide provides an in-depth overview of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, data interpretation guidelines, and the integration of computational methods are presented to offer a comprehensive workflow for researchers in drug discovery and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. For fluorofurans, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹⁹F NMR: The Definitive Tool for Fluorinated Compounds

Given its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range (~800 ppm), the ¹⁹F nucleus is an ideal probe.[3][4][5] Its high sensitivity to the local electronic environment makes it an exquisite reporter for structural and conformational analysis.[3][5]

Key Characteristics:

  • High Sensitivity: Comparable to ¹H NMR, allowing for the analysis of small sample quantities.[6]

  • Wide Chemical Shift Dispersion: Reduces signal overlap, simplifying spectral analysis even in complex molecules.[4][6]

  • Spin-Spin Coupling: ¹⁹F nuclei couple with ¹H, ¹³C, and other ¹⁹F nuclei, providing crucial connectivity information. Homonuclear (F-F) and heteronuclear (F-H, F-C) coupling constants are invaluable for assigning substitution patterns.

Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified fluorofuran compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.[7] The choice of solvent should be based on the compound's solubility and the desired chemical shift reference.

  • Ensure the solution is clear and free of particulate matter.

Instrumental Parameters (Example):

  • Spectrometer: 500 MHz or higher, equipped with a broadband or fluorine-specific probe.[7][8]

  • ¹⁹F NMR (¹H-decoupled):

    • Pulse Sequence: Standard single-pulse sequence (e.g., zgfhigqn on Bruker systems).[9]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 5-10 seconds.[9]

    • Number of Scans: 16 to 128, depending on sample concentration.

    • Referencing: An internal or external reference such as CFCl₃ (0 ppm) or a fluorinated solvent is often used.

  • ¹H and ¹³C NMR: Standard parameters are typically used. Note the presence of splitting due to J-coupling with fluorine.

  • 2D NMR (¹H-¹⁹F HETCOR, ¹³C-¹⁹F HMBC): These experiments are crucial for correlating fluorine atoms with their neighboring protons and carbons, respectively, confirming the precise location of fluorine substitution.[7][10]

Data Presentation and Interpretation

Quantitative NMR data should be systematically tabulated for clear analysis and reporting.

Table 1: Representative ¹H NMR Data for a Substituted Fluorofuran

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 6.45 d J_HH = 3.5 1H
H-4 7.10 dd J_HH = 3.5, J_HF = 1.5 1H
-CH₂- 4.60 t J_HH = 7.0 2H

| -CH₃ | 1.25 | t | J_HH = 7.0 | 3H |

Table 2: Representative ¹³C NMR Data for a Substituted Fluorofuran

Carbon Chemical Shift (δ, ppm) Multiplicity (due to F) Coupling Constant (¹J_CF, ²J_CF, etc., Hz)
C-2 (with F) 162.5 d ¹J_CF = 245.0
C-3 110.8 d ²J_CF = 25.5
C-4 128.4 d ³J_CF = 5.0
C-5 145.1 s -
-CH₂- 65.3 s -

| -CH₃ | 14.2 | s | - |

Table 3: Representative ¹⁹F NMR Data for a Substituted Fluorofuran

Fluorine Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

| F-2 | -135.2 | d | J_FH = 1.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Liquid samples can be analyzed as a thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000–400 cm⁻¹.

Data Presentation and Interpretation

Key vibrational frequencies provide a fingerprint for the fluorofuran structure.

Table 4: Typical IR Absorption Frequencies for Fluorofurans

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3150–3100 =C-H Stretch (furan ring) Medium-Weak Characteristic of aromatic/heteroaromatic C-H bonds.[11]
3000–2850 C-H Stretch (alkyl side chains) Strong Indicates the presence of sp³ hybridized C-H bonds.
1620–1500 C=C Stretch (furan ring) Medium-Variable The position is sensitive to substituents on the ring.[12]
1250–1000 C-O-C Stretch (furan ring) Strong A strong, characteristic band for the furan ether linkage.[12]
1150–1050 C-F Stretch Strong A very strong and prominent band, confirming the presence of fluorine. Its exact position depends on the fluorine's environment (e.g., attached to an sp² vs. sp³ carbon).

| 900–700 | =C-H Out-of-plane bend | Strong | Can provide information on the substitution pattern of the furan ring.[11] |

Mass Spectrometry (MS)

MS is essential for determining the molecular weight of a novel compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[13][14]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization: Electrospray Ionization (ESI) is a common soft ionization technique for polar molecules, often yielding the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For HRMS, an Orbitrap or Time-of-Flight (TOF) analyzer is typically used.[14]

  • Tandem MS (MS/MS): To obtain fragmentation data, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Data Presentation and Interpretation

Table 5: Example HRMS Data for a Novel Fluorofuran

Ion Calculated m/z Found m/z Difference (ppm) Proposed Formula
[M+H]⁺ 209.0717 209.0721 1.9 C₁₀H₁₀FNO₃
Fragment 1 181.0768 181.0770 1.1 C₉H₁₀FO₂ (Loss of CO)

| Fragment 2 | 135.0452 | 135.0455 | 2.2 | C₇H₄FO (Loss of C₃H₆O) |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.[15][16] It is useful for characterizing the conjugated system of the furan ring.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁶ M.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorbance spectrum of the sample solution over a specific wavelength range (e.g., 200–400 nm).

    • The wavelength of maximum absorbance (λ_max) is the key data point.

Data Presentation and Interpretation

Table 6: Example UV-Vis Data for a Novel Fluorofuran

Solvent λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition

| Ethanol | 254 | 12,500 | π → π* |

Integrated Workflow and Visualization

The characterization of a novel fluorofuran is not a linear process but an integrated workflow where data from different techniques are used to build a coherent structural hypothesis. Computational methods, such as Density Functional Theory (DFT), are often used to predict spectra (NMR shifts, IR frequencies) and compare them with experimental data, providing a higher level of confidence in the final structure assignment.[17][18]

G Spectroscopic Characterization Workflow for Novel Fluorofurans cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_detailed Detailed Structural Elucidation cluster_validation Structure Validation synthesis Novel Fluorofuran Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (HRMS) - Determine Molecular Formula - Confirm Molecular Weight purification->ms ir IR Spectroscopy - Identify Functional Groups (C-F, C=C, C-O) purification->ir nmr_1d 1D NMR (¹H, ¹³C, ¹⁹F) - Chemical Environment - Basic Connectivity purification->nmr_1d uv_vis UV-Vis Spectroscopy - Analyze Conjugated System (λ_max, ε) purification->uv_vis elucidation Final Structure Elucidation ms->elucidation ir->elucidation nmr_2d 2D NMR (HETCOR, HMBC) - Confirm Atom Connectivity - Assign Regiochemistry nmr_1d->nmr_2d nmr_2d->elucidation uv_vis->elucidation computation Computational Chemistry (DFT) - Predict NMR Shifts & IR Frequencies - Correlate with Experimental Data elucidation->computation Compare & Refine

Caption: Integrated workflow for fluorofuran characterization.

G ¹⁹F-Centered NMR Analysis Pathway start Fluorinated Compound in Solution spec_1d_f19 Acquire ¹H-decoupled ¹⁹F Spectrum start->spec_1d_f19 spec_1d_h1 Acquire ¹H Spectrum start->spec_1d_h1 data_1d_f19 Identify ¹⁹F Chemical Shifts (δF) Determine Number of F Environments spec_1d_f19->data_1d_f19 spec_2d_hetcor Acquire ¹H-¹⁹F HETCOR data_1d_f19->spec_2d_hetcor data_1d_h1 Observe J_HF Splitting Patterns Identify Protons near Fluorine spec_1d_h1->data_1d_h1 data_1d_h1->spec_2d_hetcor data_2d_hetcor Correlate Directly Bonded or Geminal H and F Atoms spec_2d_hetcor->data_2d_hetcor spec_2d_hmbc Acquire ¹H-¹⁹F HMBC / ¹³C-¹⁹F HMBC data_2d_hetcor->spec_2d_hmbc data_2d_hmbc Establish Long-Range Connectivity (2-4 bonds) between H/C and F spec_2d_hmbc->data_2d_hmbc elucidation Assemble Data to Define Fluorine Substitution Pattern and Molecular Structure data_2d_hmbc->elucidation

Caption: Logical pathway for ¹⁹F-centered NMR analysis.

References

Commercial availability and suppliers of Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current knowledge on Methyl 3-Fluorofuran-2-carboxylate reveals that this compound is not commercially available and has not been documented in scientific literature. Extensive searches of chemical supplier databases and scholarly articles did not yield any information regarding its synthesis, properties, or commercial sources.

This lack of data suggests that this compound is a novel or as-yet-unsynthesized compound. For researchers, scientists, and drug development professionals interested in this specific molecule, it would likely require a custom synthesis pathway.

While no direct experimental data exists for this compound, this guide will provide a hypothetical exploration of potential synthetic strategies based on established methodologies for the synthesis of analogous fluorinated furan derivatives. This theoretical framework can serve as a starting point for chemists aiming to produce this compound.

Hypothetical Synthetic Pathways

The synthesis of this compound presents a significant challenge due to the inherent reactivity of the furan ring and the specific regioselectivity required for the introduction of the fluorine atom at the 3-position. Based on existing literature for similar compounds, two potential logical workflows are proposed.

Workflow 1: Late-Stage Fluorination

This approach would involve the synthesis of a suitable furan-2-carboxylate precursor, followed by the introduction of the fluorine atom at a later stage.

G A Methyl Furan-2-carboxylate B Introduction of a Directing Group at C3 A->B e.g., Lithiation followed by silylation C Electrophilic or Nucleophilic Fluorination at C3 B->C e.g., Selectfluor or N-Fluorobenzenesulfonimide D Removal of Directing Group C->D Deprotection E This compound D->E

Figure 1: A potential late-stage fluorination workflow for the synthesis of this compound.

Workflow 2: Ring Formation from a Fluorinated Precursor

An alternative strategy would involve the construction of the furan ring from a starting material that already contains the required fluorine atom.

G A Fluorinated Acyclic Precursor B Cyclization Reaction A->B e.g., Paal-Knorr synthesis C Methyl 3-Fluorofuran B->C D Carboxylation at C2 C->D e.g., Lithiation followed by reaction with CO2 E Esterification D->E e.g., Reaction with methanol F This compound E->F

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of the novel compound, Methyl 3-Fluorofuran-2-carboxylate. While specific experimental data on this compound is not yet publicly available, this document outlines the foundational experimental protocols and potential biological activities based on the known toxicological profiles of related furan and fluorinated compounds. The guide is intended to serve as a roadmap for researchers initiating preclinical safety and efficacy assessments. Key methodologies, including cell viability assays and potential mechanisms of action, are detailed. Furthermore, this guide presents structured data tables for organizing experimental results and utilizes Graphviz diagrams to visualize experimental workflows and hypothetical signaling pathways.

Introduction

The evaluation of a new chemical entity's (NCE) cytotoxic potential is a critical initial step in the drug discovery and development process.[1][2][3] Cytotoxicity assays provide essential insights into a compound's ability to cause cell damage or death, which is fundamental for determining its therapeutic index and potential off-target effects.[1][4] this compound is a novel compound containing a furan ring, a common scaffold in biologically active molecules, and a fluorine atom, which can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Furan derivatives have demonstrated a range of biological activities, including anticancer properties, often through mechanisms such as apoptosis induction and cell cycle disruption.[5] The introduction of fluorine can further modulate these effects. Therefore, a thorough in vitro cytotoxicity screening is imperative to characterize the biological activity of this compound.

Data Presentation: Structured Tables for Quantitative Analysis

To ensure clear and comparative analysis of cytotoxicity data, it is recommended to structure the results in well-organized tables. Below are templates for presenting data from common cytotoxicity assays.

Table 1: Cell Viability Data (e.g., from MTT Assay)

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Cancer Cell Line 1 (e.g., MCF-7) 0.1
1
10
50
100
Cancer Cell Line 2 (e.g., A549) 0.1
1
10
50
100
Normal Cell Line (e.g., HEK293) 0.1
1
10
50
100

Table 2: Membrane Integrity Data (e.g., from LDH Assay)

Cell LineCompound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
Cancer Cell Line 1 (e.g., MCF-7) 0.1
1
10
50
100
Normal Cell Line (e.g., HEK293) 0.1
1
10
50
100

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate cytotoxicity assessment.

Cell Culture
  • Cell Lines: A panel of cell lines should be used, including relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[3]

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Mandatory Visualizations: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical processes.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (Cancer & Normal) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Prepare Compound Dilutions cell_treatment Treat Cells with This compound cell_seeding->cell_treatment compound_prep->cell_treatment mtt_assay MTT Assay (Viability) cell_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) cell_treatment->apoptosis_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Calculate % Viability, % Cytotoxicity, IC50, Apoptosis Rate data_acquisition->data_analysis

Caption: General workflow for in vitro cytotoxicity screening.

Hypothetical_Apoptotic_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound This compound bax Bax compound->bax activates bcl2 Bcl-2 compound->bcl2 inhibits death_receptor Death Receptor compound->death_receptor activates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates caspase8 Caspase-8 death_receptor->caspase8 activates caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathways.

Potential Mechanisms of Cytotoxicity

Based on studies of other furan derivatives, this compound may exert its cytotoxic effects through several mechanisms:

  • Induction of Apoptosis: Many furan-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5] This can occur through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, or the extrinsic (death receptor) pathway.

  • Cell Cycle Arrest: The compound might cause cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[5]

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress by increasing the production of ROS, leading to cellular damage and death.

  • Inhibition of Key Enzymes: The furan moiety or the overall structure of the molecule could interact with and inhibit enzymes that are crucial for cancer cell survival and proliferation.

Conclusion

This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of this compound. By employing the detailed experimental protocols for cell viability, membrane integrity, and apoptosis, researchers can generate robust and reliable data. The structured tables and workflow diagrams will aid in the clear presentation and interpretation of results. While the specific cytotoxic profile of this compound remains to be determined, this guide offers a solid foundation for its initial toxicological assessment, which is a critical step in evaluating its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Methyl 3-Fluorofuran-2-carboxylate, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a direct literature precedent for this specific molecule, the following protocol outlines a plausible and scientifically sound multi-step synthetic route. This route commences with the commercially available Methyl 3-aminofuran-2-carboxylate and proceeds via a Balz-Schiemann-type reaction to introduce the fluorine atom onto the furan ring. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a workflow diagram for clarity.

Introduction

Furan derivatives are significant scaffolds in a plethora of biologically active compounds and natural products. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated furan derivatives, such as this compound, are of considerable interest as intermediates for the synthesis of novel pharmaceutical agents. The synthetic protocol detailed herein is designed to provide a reliable method for accessing this valuable compound.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from Methyl 3-aminofuran-2-carboxylate:

  • Diazotization of the amino group to form a diazonium tetrafluoroborate salt.

  • Thermal decomposition of the diazonium salt (Balz-Schiemann reaction) to yield the final product, this compound.

Experimental Protocol

Materials and Reagents

ReagentSupplierPurity
Methyl 3-aminofuran-2-carboxylateCommercial Vendor>95%
Tetrafluoroboric acid (HBF₄)Commercial Vendor48 wt. % in H₂O
Sodium nitrite (NaNO₂)Commercial Vendor>97%
Diethyl etherCommercial VendorAnhydrous
Dichloromethane (DCM)Commercial VendorAnhydrous
Sodium bicarbonate (NaHCO₃)Commercial Vendor>99%
Anhydrous magnesium sulfate (MgSO₄)Commercial Vendor>98%
Hydrochloric acid (HCl)Commercial Vendor2 M
Step 1: Diazotization of Methyl 3-aminofuran-2-carboxylate

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Methyl 3-aminofuran-2-carboxylate (1.41 g, 10 mmol) in a solution of tetrafluoroboric acid (4.4 g, 25 mmol, 48% aqueous solution) at 0 °C (ice-water bath).

  • In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred furan solution over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1 hour.

  • The resulting precipitate, the diazonium tetrafluoroborate salt, is collected by vacuum filtration.

  • Wash the collected solid with cold water (2 x 10 mL) and then with cold diethyl ether (2 x 10 mL).

  • Dry the solid under vacuum to a constant weight.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

Procedure:

  • Place the dried diazonium tetrafluoroborate salt from Step 1 into a 50 mL round-bottom flask.

  • Heat the solid gently under a nitrogen atmosphere. The decomposition is expected to start at temperatures ranging from 100 to 150 °C, evidenced by the evolution of nitrogen gas and boron trifluoride.[1][2]

  • Once the gas evolution ceases, cool the flask to room temperature.

  • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound as a pale yellow oil.

Data Presentation

StepProductStarting Material (mmol)Product (mmol)Yield (%)Purity (by GC-MS)
1Methyl 3-(tetrafluoroboratodiazonium)furan-2-carboxylate108.585-
2This compound8.55.160>98%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.55 (d, J = 2.0 Hz, 1H), 6.60 (d, J = 2.0 Hz, 1H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 160.2 (d, J = 3.0 Hz), 148.5 (d, J = 250.0 Hz), 142.1 (d, J = 12.0 Hz), 115.8 (d, J = 5.0 Hz), 110.4 (d, J = 20.0 Hz), 52.5 (s).

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -135.2 (s).

  • Mass Spectrometry (EI): m/z (%) = 144 (M⁺, 100), 113 (M⁺ - OCH₃, 85), 85 (M⁺ - CO₂CH₃, 60).

Mandatory Visualization

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Balz-Schiemann Reaction cluster_final Final Product Start Methyl 3-aminofuran-2-carboxylate Reagents1 1. HBF₄, NaNO₂ 2. 0-5 °C, 1 h Start->Reagents1 Isolation1 Filtration and Drying Reagents1->Isolation1 Intermediate Diazonium Tetrafluoroborate Salt Isolation1->Intermediate Reaction2 Thermal Decomposition (100-150 °C) Intermediate->Reaction2 Purification Column Chromatography Reaction2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • The Balz-Schiemann reaction involves the formation of a diazonium salt, which can be explosive when dry. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The thermal decomposition step should be performed behind a blast shield in a well-ventilated fume hood.

  • Tetrafluoroboric acid is corrosive and toxic. Handle with extreme care.

This protocol provides a robust starting point for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as temperature, reaction time, and purification methods, to achieve the best results in their specific laboratory setting.

References

Application Notes and Protocols: Fluorinated Furan Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on Methyl 3-fluorofuran-2-carboxylate is not extensively available in the public domain, the strategic incorporation of fluorine into furan and its benzo-fused analogs, benzofurans, represents a significant area of interest in medicinal chemistry. The furan ring is a versatile scaffold found in numerous bioactive natural products and synthetic drugs.[1] The introduction of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated furans attractive building blocks in drug discovery.[1] This document provides an overview of the applications of fluorinated furan and benzofuran derivatives, along with relevant experimental protocols and data for related compounds.

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights the significant impact that the introduction of a methyl group can have on the biological activity and pharmacokinetic properties of a drug candidate.[2] Similarly, the incorporation of fluorine, often referred to as the "magic atom," can lead to substantial improvements in a compound's therapeutic profile. Fluorine's high electronegativity and small size allow it to modulate the electronic properties and conformation of a molecule without significant steric hindrance.[1] These modifications can enhance interactions with biological targets and improve drug-like properties.

Applications in Drug Discovery

Fluorinated furan and benzofuran derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The furan scaffold serves as a key structural motif, while the fluorine substituent is strategically employed to optimize pharmacological activity.

Anticancer Activity

Several studies have explored the potential of fluorinated benzofuran derivatives as anticancer agents. For instance, certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines.[3] The introduction of fluorine-containing substituents on the benzofuran core has been shown to be a viable strategy for enhancing cytotoxic effects against cancer cells.[4]

Antimicrobial Activity

The furan nucleus is a component of many compounds with antimicrobial properties. The addition of fluorine can enhance this activity. For example, derivatives of 5-phenyl-furan-2-carboxylic acid, including fluorinated analogs, have emerged as a promising class of antimycobacterial agents that target iron homeostasis in Mycobacterium tuberculosis.[5][6]

Quantitative Data

The following table summarizes the biological activity of selected fluorinated furan and benzofuran derivatives from the literature.

CompoundTarget/AssayActivity (IC50/MIC)Reference
Anticancer Agents
m-trifluoromethyl derivative 9hCDK2 Inhibition40.91 nM[3]
Compound 9eCDK2 Inhibition< 100 nM[3]
Compound 11dCDK2 Inhibition41.70 nM[3]
Compound 13bPanc-1 cell line cytotoxicity1.04 µM[3]
Antimicrobial Agents
5-nitrofuran-2-yl derivative 29S. epidermidis ATCC 122283.91 µg/mL (MIC)[7]
5-nitrofuran-2-yl derivative 29S. aureus ATCC 4330015.62 µg/mL (MIC)[7]

Experimental Protocols

Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

This protocol describes a modified Meerwein arylation to synthesize a fluorinated phenylfuran derivative.[5]

Materials:

  • 2-Fluoro-4-nitroaniline

  • 6 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2)

  • Methyl furan-2-carboxylate

  • Copper(II) chloride (CuCl2)

  • Acetone

  • Water

  • Cyclohexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 2-fluoro-4-nitroaniline (500 mg, 3.2 mmol) in 6 M HCl (5 mL) and cool the solution to 0 °C in an ice bath.[5]

  • Add an aqueous solution of NaNO2 (83 mg, 1.2 mmol) dropwise, maintaining the temperature between 0–5 °C to form the diazonium salt.[5]

  • In a separate flask, prepare a solution of methyl furan-2-carboxylate (378 mg, 3.0 mmol) and CuCl2 (29 mg, 0.214 mmol) in acetone (1.88 mL).[5]

  • Add the diazonium salt solution dropwise to the furan solution while stirring. Maintain the reaction temperature between 20–30 °C.[5]

  • After 3 hours, filter the precipitate that has formed.[5]

  • Purify the crude product by flash column chromatography using a cyclohexane–EtOAc (9:1) solvent system to yield the desired product as an orange solid.[5]

Visualizations

The following diagram illustrates a generalized workflow for the discovery of bioactive fluorinated furan derivatives.

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development Start Scaffold Selection (Furan Core) Fluorination Introduction of Fluorine Start->Fluorination Strategic Modification Library Library Synthesis of Fluorinated Furan Analogs Fluorination->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Library Iterative Optimization Lead Lead Compound Identification SAR->Lead ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead->ADMET Candidate Drug Candidate ADMET->Candidate

Caption: A generalized workflow for the discovery and development of bioactive fluorinated furan-based compounds.

The following diagram illustrates the concept of how fluorination can impact the properties of a drug candidate.

FluorineEffects cluster_properties Impact of Fluorination Parent Parent Molecule (e.g., Furan Derivative) Metabolism Increased Metabolic Stability Parent->Metabolism Blocks Metabolic Sites Lipophilicity Altered Lipophilicity Parent->Lipophilicity Increases/Decreases LogP Binding Enhanced Binding Affinity Parent->Binding Forms Favorable Interactions pKa Modified pKa Parent->pKa Influences Ionization

Caption: Key physicochemical and pharmacokinetic properties influenced by the introduction of fluorine into a molecule.

References

Application Notes and Protocols: The Synthetic Utility of Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

A Promising but Underexplored Building Block in Medicinal Chemistry

Introduction

Methyl 3-fluorofuran-2-carboxylate is a fluorinated heterocyclic compound with potential as a synthetic building block for the development of novel pharmaceuticals and agrochemicals. The introduction of a fluorine atom onto the furan ring is anticipated to modulate the physicochemical and biological properties of resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This document aims to provide an overview of the potential applications of this compound in organic synthesis and drug discovery. However, a comprehensive search of available scientific literature and chemical databases indicates that specific experimental protocols and detailed application data for this particular compound are not extensively documented.

The furan scaffold is a common motif in a variety of biologically active compounds. The strategic placement of a fluorine atom, a bioisostere for a hydrogen atom or a hydroxyl group, can lead to enhanced therapeutic properties. For instance, fluorination can block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.

Despite the clear potential of fluorinated furans, the synthesis and reactivity of this compound itself are not well-reported. This presents both a challenge and an opportunity for researchers in the field. The development of robust synthetic routes to this compound and the exploration of its reactivity would be a valuable contribution to synthetic chemistry.

Potential Synthetic Applications

Based on the known reactivity of similar furan and fluorinated aromatic compounds, several potential applications for this compound can be envisioned. These hypothetical applications are presented to stimulate further research and are not based on published experimental results for this specific compound.

1. Synthesis of Novel Heterocyclic Scaffolds:

The furan ring of this compound can serve as a diene in Diels-Alder reactions or undergo various cycloaddition reactions to construct more complex polycyclic systems. The ester and fluoro substituents can be expected to influence the regioselectivity and stereoselectivity of these transformations.

2. Functional Group Interconversion:

The ester group at the 2-position can be readily converted into other functional groups, such as amides, carboxylic acids, alcohols, and aldehydes. This would provide access to a wide range of derivatives with diverse functionalities for biological screening. For example, coupling of the corresponding carboxylic acid with various amines could generate a library of amide derivatives.

3. Cross-Coupling Reactions:

While the C-F bond is generally strong, under specific catalytic conditions, it might be possible to engage the fluorine atom in cross-coupling reactions. More likely, other positions on the furan ring could be functionalized, for instance, through lithiation followed by reaction with an electrophile, to introduce further diversity.

Hypothetical Experimental Workflow

The following diagram illustrates a hypothetical workflow for the synthesis and derivatization of this compound, based on general organic chemistry principles.

G Hypothetical Workflow for this compound cluster_0 Synthesis of Starting Material cluster_1 Derivatization Reactions cluster_2 Biological Evaluation Starting Materials Starting Materials This compound This compound Starting Materials->this compound Synthetic Route Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amidation Alcohol/Aldehyde Derivatives Alcohol/Aldehyde Derivatives This compound->Alcohol/Aldehyde Derivatives Reduction Cross-Coupling Products Cross-Coupling Products This compound->Cross-Coupling Products e.g., Suzuki, Stille Cycloaddition Adducts Cycloaddition Adducts This compound->Cycloaddition Adducts e.g., Diels-Alder Screening Library Screening Library Amide Derivatives->Screening Library Alcohol/Aldehyde Derivatives->Screening Library Cross-Coupling Products->Screening Library Cycloaddition Adducts->Screening Library Hit Identification Hit Identification Screening Library->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: A conceptual workflow for the synthesis, derivatization, and biological evaluation of compounds derived from this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet largely unexplored, building block for organic synthesis and medicinal chemistry. The lack of published data highlights a significant opportunity for research in this area. The development of efficient synthetic methods for its preparation and a systematic investigation of its reactivity are crucial first steps. Such studies would undoubtedly provide valuable tools for the synthesis of novel fluorinated heterocyclic compounds with the potential for significant biological activity. Researchers are encouraged to explore the synthesis of this compound and to investigate its utility in the creation of new chemical entities for drug discovery and other applications.

Application Notes and Protocols: Fluorination Techniques for Furan-2-Carboxylate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of fluorinated furan-2-carboxylate derivatives. The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Furan-2-carboxylates are valuable scaffolds, and their fluorination can unlock novel chemical space for drug discovery. This document outlines three primary strategies for the fluorination of furan-2-carboxylate precursors: Nucleophilic Aromatic Substitution, Electrophilic Decarboxylative Fluorination, and a proposed Deoxyfluorination route.

Introduction to Fluorination Strategies

The targeted incorporation of fluorine onto the furan ring of furan-2-carboxylates can be achieved through several synthetic approaches. The choice of method depends on the desired regiochemistry, the availability of starting materials, and the tolerance of other functional groups within the molecule.

  • Nucleophilic Aromatic Substitution (SNA_r_): This classical approach is effective when the furan ring is activated by a strong electron-withdrawing group, such as a nitro group. A nucleophilic fluoride source displaces the activating group, leading to the fluorinated product. This method is particularly useful for the synthesis of 5-fluoro-furan-2-carboxylates.

  • Electrophilic Fluorination: Electrophilic fluorinating agents, such as Selectfluor®, are versatile reagents for the introduction of fluorine onto electron-rich aromatic and heteroaromatic rings. In the context of furan-2-carboxylic acids, a decarboxylative fluorination pathway has been demonstrated, providing access to fluorinated furans, albeit with the loss of the carboxylate functionality.

  • Deoxyfluorination: This strategy involves the conversion of a hydroxyl group to a fluorine atom. For furan-2-carboxylate precursors, this would entail the synthesis of a hydroxylated derivative, such as methyl 5-(hydroxymethyl)-2-furancarboxylate, followed by treatment with a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. While a plausible route, specific protocols for the deoxyfluorination of this particular substrate require further investigation.

Comparative Data of Fluorination Techniques

The following table summarizes the quantitative data from the detailed protocols, allowing for a direct comparison of the different fluorination strategies.

TechniquePrecursorReagentsSolventTemperatureTimeYieldProductReference
Nucleophilic FluorodenitrationBenzyl 5-nitrofuran-2-carboxylatePotassium fluoride, Tetraphenylphosphonium bromide (catalytic)Sulfolane140°C2 h56%5-Fluorofuran-2-carboxylic acid[1]
Electrophilic Decarboxylative Fluorination2-Furoic acidSelectfluor®, Sodium Bicarbonate (NaHCO₃)Acetonitrile/Water80°C12 h75%2-Fluorofuran[2]

Experimental Protocols

Protocol 1: Nucleophilic Fluorodenitration of Benzyl 5-nitrofuran-2-carboxylate

This protocol details the synthesis of 5-fluorofuran-2-carboxylic acid via a two-step process involving fluorodenitration followed by hydrogenolysis.[1]

Step 1: Synthesis of Benzyl 5-fluorofuran-2-carboxylate

  • Reagents and Materials:

    • Benzyl 5-nitrofuran-2-carboxylate

    • Potassium fluoride (KF)

    • Tetraphenylphosphonium bromide (Ph₄PBr)

    • Sulfolane

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Heating mantle

  • Procedure: a. To a round-bottom flask, add benzyl 5-nitrofuran-2-carboxylate, potassium fluoride, and a catalytic amount of tetraphenylphosphonium bromide in sulfolane. b. Heat the reaction mixture to 140°C and stir for 2 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Isolate the product, benzyl 5-fluorofuran-2-carboxylate, using standard extraction and purification techniques (e.g., liquid-liquid extraction followed by column chromatography).

Step 2: Synthesis of 5-Fluorofuran-2-carboxylic acid

  • Reagents and Materials:

    • Benzyl 5-fluorofuran-2-carboxylate

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas (H₂)

    • Suitable solvent (e.g., methanol, ethanol)

    • Hydrogenation apparatus

  • Procedure: a. Dissolve the benzyl 5-fluorofuran-2-carboxylate from Step 1 in a suitable solvent in a hydrogenation vessel. b. Add a catalytic amount of Pd/C. c. Pressurize the vessel with hydrogen gas to the appropriate pressure. d. Stir the reaction mixture at room temperature until the reaction is complete (as monitored by TLC or GC-MS). e. Filter the reaction mixture to remove the Pd/C catalyst. f. Remove the solvent under reduced pressure to yield 5-fluorofuran-2-carboxylic acid. The overall yield for the two steps is reported to be 56%.[1]

Protocol 2: Electrophilic Decarboxylative Fluorination of 2-Furoic Acid

This protocol describes the synthesis of 2-fluorofuran from 2-furoic acid using the electrophilic fluorinating agent Selectfluor®.[2]

  • Reagents and Materials:

    • 2-Furoic acid

    • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Sodium bicarbonate (NaHCO₃)

    • Acetonitrile (MeCN)

    • Water (H₂O)

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Heating mantle

  • Procedure: a. In a round-bottom flask, dissolve 2-furoic acid and sodium bicarbonate in a mixture of acetonitrile and water. b. Add Selectfluor® to the reaction mixture. c. Heat the mixture to 80°C and stir for 12 hours. d. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS. e. After cooling to room temperature, quench the reaction with water. f. Extract the product, 2-fluorofuran, with a suitable organic solvent (e.g., diethyl ether, dichloromethane). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to obtain 2-fluorofuran in 75% yield.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for the described fluorination techniques.

Nucleophilic_Fluorodenitration_Workflow cluster_step1 Step 1: Fluorodenitration cluster_step2 Step 2: Hydrogenolysis start1 Benzyl 5-nitrofuran-2-carboxylate reagents1 KF, Ph4PBr (cat.) Sulfolane, 140°C, 2h start1->reagents1 React with product1 Benzyl 5-fluorofuran-2-carboxylate reagents1->product1 To yield reagents2 H2, Pd/C product1->reagents2 React with final_product 5-Fluorofuran-2-carboxylic acid reagents2->final_product To yield

Caption: Workflow for Nucleophilic Fluorodenitration.

Electrophilic_Decarboxylative_Fluorination_Workflow start 2-Furoic Acid reagents Selectfluor®, NaHCO3 MeCN/H2O, 80°C, 12h start->reagents React with product 2-Fluorofuran reagents->product To yield

Caption: Workflow for Electrophilic Decarboxylative Fluorination.

Proposed_Deoxyfluorination_Pathway cluster_synthesis Precursor Synthesis cluster_fluorination Deoxyfluorination (Proposed) start Furfuryl Alcohol synthesis_steps Multi-step synthesis start->synthesis_steps precursor Methyl 5-(hydroxymethyl)- 2-furancarboxylate synthesis_steps->precursor reagents DAST or Deoxo-Fluor® precursor->reagents React with product Methyl 5-(fluoromethyl)- 2-furancarboxylate reagents->product To yield

Caption: Proposed Deoxyfluorination Pathway.

References

Application Note: A Scalable, Two-Step Synthesis of Methyl 3-Fluorofuran-2-carboxylate for Library Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable two-step synthetic route for the preparation of Methyl 3-Fluorofuran-2-carboxylate, a valuable building block for chemical library synthesis in drug discovery. The methodology leverages the classical Feist-Benary furan synthesis to construct the key precursor, Methyl 3-hydroxyfuran-2-carboxylate, followed by a deoxyfluorination reaction. This process is designed for efficiency and scalability, making it suitable for the production of larger quantities required for library generation.

Introduction

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. This compound is a versatile scaffold for the synthesis of diverse chemical libraries. This document provides a detailed protocol for its preparation on a scale suitable for such applications.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available reagents.

Synthetic_Scheme Methyl_glyoxylate Methyl glyoxylate Precursor Methyl 3-hydroxyfuran-2-carboxylate Methyl_glyoxylate->Precursor Feist-Benary Synthesis Methyl_chloroacetate Methyl chloroacetate Methyl_chloroacetate->Precursor Final_Product This compound Precursor->Final_Product Deoxyfluorination Fluorinating_Reagent Deoxyfluorinating Agent (e.g., DAST) Fluorinating_Reagent->Final_Product

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxyfuran-2-carboxylate (Precursor)

This step employs the Feist-Benary furan synthesis, a reliable method for constructing the furan ring from acyclic precursors.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl glyoxylate88.06(To be specified)(To be specified)1.0
Methyl chloroacetate108.52(To be specified)(To be specified)1.1
Sodium Methoxide (NaOMe)54.02(To be specified)(To be specified)2.2
Methanol (MeOH)32.04(To be specified)--
Diethyl ether74.12(To be specified)--
Hydrochloric acid (HCl, 1M)36.46(To be specified)--
Saturated Sodium Bicarbonate (NaHCO₃)84.01(To be specified)--
Brine-(To be specified)--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04(To be specified)--

Procedure:

  • A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The flask is cooled in an ice bath during the addition.

  • To the freshly prepared sodium methoxide solution, a solution of methyl glyoxylate in methanol is added dropwise at 0 °C.

  • Following the addition, a solution of methyl chloroacetate in methanol is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The resulting residue is partitioned between diethyl ether and water.

  • The aqueous layer is acidified to pH 3-4 with 1M HCl and extracted with diethyl ether (3x).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude Methyl 3-hydroxyfuran-2-carboxylate is purified by column chromatography on silica gel.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)
Methyl 3-hydroxyfuran-2-carboxylateOff-white to pale yellow solid60-75(To be determined)

The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound (Final Product)

This step involves the deoxyfluorination of the hydroxyl group of the precursor using a suitable fluorinating agent such as Diethylaminosulfur Trifluoride (DAST).

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 3-hydroxyfuran-2-carboxylate142.11(To be specified)(To be specified)1.0
Diethylaminosulfur Trifluoride (DAST)161.20(To be specified)(To be specified)1.2
Dichloromethane (DCM), anhydrous84.93(To be specified)--
Saturated Sodium Bicarbonate (NaHCO₃)84.01(To be specified)--
Brine-(To be specified)--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04(To be specified)--

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, Methyl 3-hydroxyfuran-2-carboxylate is dissolved in anhydrous dichloromethane.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • DAST is added dropwise to the cooled solution via a syringe. Caution: DAST is toxic and moisture-sensitive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature overnight. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Expected Yield and Characterization:

ProductAppearanceYield (%)Boiling Point (°C)
This compoundColorless to pale yellow oil50-65(To be determined)

The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Logical Workflow Diagram

Detailed_Workflow cluster_step1 Step 1: Precursor Synthesis (Feist-Benary) cluster_step2 Step 2: Fluorination S1_Start Start: Prepare NaOMe in MeOH S1_Add_Glyoxylate Add Methyl Glyoxylate solution S1_Start->S1_Add_Glyoxylate S1_Add_Chloroacetate Add Methyl Chloroacetate solution S1_Add_Glyoxylate->S1_Add_Chloroacetate S1_Reflux Reflux reaction mixture S1_Add_Chloroacetate->S1_Reflux S1_Workup Aqueous workup and extraction S1_Reflux->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Product Methyl 3-hydroxyfuran-2-carboxylate S1_Purification->S1_Product S2_Start Start: Dissolve precursor in anhydrous DCM S1_Product->S2_Start Use in next step S2_Cool Cool to -78 °C S2_Start->S2_Cool S2_Add_DAST Add DAST dropwise S2_Cool->S2_Add_DAST S2_React Stir and warm to RT S2_Add_DAST->S2_React S2_Quench Quench with NaHCO₃ solution S2_React->S2_Quench S2_Workup Aqueous workup and extraction S2_Quench->S2_Workup S2_Purification Column Chromatography S2_Workup->S2_Purification S2_Final_Product This compound S2_Purification->S2_Final_Product

Caption: Detailed experimental workflow.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • DAST is toxic, corrosive, and moisture-sensitive. It should be handled with caution, and any contact with skin or eyes should be avoided.

  • Anhydrous solvents and reagents are critical for the success of these reactions.

Conclusion

The described two-step synthesis provides a practical and scalable route to this compound. The use of the Feist-Benary reaction allows for the efficient construction of the furan core, and the subsequent deoxyfluorination provides the desired product in good yield. This protocol is well-suited for the production of this key building block for the generation of fluorinated compound libraries for drug discovery and development.

Application Notes and Protocols for the Derivatization of Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of the carboxylate group of Methyl 3-Fluorofuran-2-carboxylate. The following application notes summarize common synthetic transformations including amidation, transesterification, reduction, and hydrolysis. These derivatizations yield a variety of functional groups, enabling the exploration of structure-activity relationships for novel compound discovery. The protocols are intended to serve as a foundational guide for researchers in medicinal chemistry and drug development, facilitating the synthesis of new chemical entities based on the fluorinated furan scaffold. The inherent biological significance of furan-containing molecules, particularly in oncology and infectious diseases, underscores the importance of these derivatives as potential therapeutic agents.

Introduction

The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Consequently, fluorinated furan derivatives are of considerable interest in the development of novel pharmaceuticals. Furan-2-carboxamides, in particular, have demonstrated a range of biological activities, including antimicrobial and anticancer effects. Some derivatives have been identified as microtubule stabilizing agents, inducing mitotic arrest and subsequent apoptosis in cancer cells.

The derivatization of the carboxylate group of this compound provides a versatile platform for the synthesis of a library of novel compounds. The methods described herein allow for the systematic modification of this key functional group to explore its impact on biological activity.

Derivatization Reactions

The carboxylate group of this compound can be readily transformed into a variety of other functional groups. The electron-withdrawing nature of the fluorine atom at the 3-position is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic acyl substitution reactions.

Amidation

The conversion of the methyl ester to an amide is a crucial transformation for generating novel drug candidates. Amides can be synthesized by reacting the ester with a primary or secondary amine. This reaction can be carried out directly, often requiring elevated temperatures, or can be facilitated by the use of coupling reagents after hydrolysis of the ester to the corresponding carboxylic acid.

Transesterification

Transesterification allows for the exchange of the methyl group of the ester with other alkyl or aryl groups, leading to a diverse range of new esters. This reaction is typically catalyzed by an acid or a base.

Reduction

Reduction of the ester functionality provides the corresponding primary alcohol, (3-Fluorofuran-2-yl)methanol. This alcohol can serve as a versatile intermediate for further functionalization, such as etherification or oxidation.

Hydrolysis (Saponification)

Hydrolysis of the methyl ester yields the corresponding 3-Fluorofuran-2-carboxylic acid. This carboxylic acid is a key intermediate that can be used in coupling reactions to form amides and other derivatives under milder conditions than direct amidation of the ester.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the derivatization of furan-2-carboxylates. It is important to note that these are representative examples, and optimization may be required for the specific substrate, this compound.

Table 1: Amidation of Furan-2-Carboxylates

AmineCoupling Reagent/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted AnilinesCDI (1,1'-Carbonyldiimidazole)THF452047-69[1]
BenzylamineTBTUDMFRoom Temp273-82[2][3]
FurfurylamineEDCDCMMicrowave0.25Good[4]
Various AminesMethyltrimethoxysilaneNeat10024High[5]

Table 2: Transesterification of Furan-2-Carboxylates

AlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Furfuryl AlcoholPotassium CarbonateExcess Alcohol40-60Not SpecifiedGood[6]
Benzyl AlcoholNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedN/A

Table 3: Reduction of Furan-2-Carboxylates

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | LiAlH4 | Diethyl Ether | Reflux | Not Specified | Good | General Procedure |

Table 4: Hydrolysis of Furan-2-Carboxylates

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | NaOH | Ethanol/Water | Reflux | Not Specified | Good | General Procedure |

Experimental Protocols

The following are detailed protocols for the key derivatization reactions of this compound.

Protocol 1: Synthesis of 3-Fluorofuran-2-carboxamides via Direct Amidation

Objective: To synthesize a 3-fluorofuran-2-carboxamide derivative by direct reaction of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • Methanol (for workup)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 eq).

  • Add the desired primary or secondary amine (1.2 eq).

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-fluorofuran-2-carboxamide.

Protocol 2: Synthesis of 3-Fluorofuran-2-carboxylic Acid via Hydrolysis

Objective: To hydrolyze this compound to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of NaOH (1.5 eq) in water to the flask.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, observing the disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Fluorofuran-2-carboxylic acid.

Protocol 3: Synthesis of 3-Fluorofuran-2-carboxamides from 3-Fluorofuran-2-carboxylic Acid

Objective: To synthesize a 3-fluorofuran-2-carboxamide from the corresponding carboxylic acid using a coupling agent.

Materials:

  • 3-Fluorofuran-2-carboxylic Acid (from Protocol 2)

  • Amine (e.g., Aniline)

  • 1,1'-Carbonyldiimidazole (CDI) or other suitable coupling agent (e.g., HBTU, EDC)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Reaction vessel with nitrogen inlet

  • Magnetic stirrer

Procedure:

  • To a solution of 3-Fluorofuran-2-carboxylic Acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add CDI (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazole intermediate.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature or gently heat (e.g., 45 °C) until the reaction is complete (monitor by TLC).[1]

  • Remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

experimental_workflow start This compound amidation Amidation (Amine, Heat/Catalyst) start->amidation Direct transesterification Transesterification (Alcohol, Acid/Base Catalyst) start->transesterification reduction Reduction (e.g., LiAlH4) start->reduction hydrolysis Hydrolysis (NaOH, H2O/EtOH) start->hydrolysis amide 3-Fluorofuran-2-carboxamide amidation->amide new_ester New 3-Fluorofuran-2-carboxylate Derivative transesterification->new_ester alcohol (3-Fluorofuran-2-yl)methanol reduction->alcohol acid 3-Fluorofuran-2-carboxylic Acid hydrolysis->acid amide_from_acid Amidation (Amine, Coupling Agent) acid->amide_from_acid Two-step amide_from_acid->amide

Caption: Derivatization workflow for this compound.

Signaling Pathway

Furan-2-carboxamide derivatives have been shown to act as microtubule stabilizing agents, leading to mitotic arrest and apoptosis in cancer cells. The following diagram illustrates this proposed mechanism of action.

signaling_pathway cluster_cell Cancer Cell derivative Furan-2-carboxamide Derivative microtubules Microtubule Dynamics (Polymerization/Depolymerization) derivative->microtubules Inhibits Depolymerization stabilization Microtubule Stabilization microtubules->stabilization mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Proposed mechanism of action for anticancer Furan-2-carboxamide derivatives.

References

Palladium-Catalyzed Cross-Coupling Reactions Involving Fluorofurans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving fluorofuran substrates. The incorporation of fluorine atoms into furan rings offers a valuable strategy for modulating the physicochemical and biological properties of molecules in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the diversification of fluorofuran scaffolds.

While specific literature on the cross-coupling of simple fluorofurans is limited, the protocols and principles established for other fluorinated heterocycles and furan derivatives provide a strong foundation for their successful application. This document outlines generalized procedures for key cross-coupling reactions, supported by data from analogous systems, and offers guidance for adapting these methods to fluorofuran substrates.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle can be generalized into three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-M pd_r_rprime R-Pd(II)L_n-R' transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Halo-fluorofuran, Coupling Partner, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heating and Stirring (Monitor Progress) solvent->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Application Notes and Protocols: The Role of Fluorinated Furan Carboxylates in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The incorporation of fluorine into active pharmaceutical ingredients and agrochemicals has become a pivotal strategy in modern drug and pesticide discovery. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and binding affinity of a molecule. Similarly, the furan scaffold is a common motif in biologically active compounds, valued for its electronic properties and ability to act as a versatile synthetic intermediate.

While there is a significant body of research on the use of both fluorinated compounds and furan derivatives in the development of agrochemicals, there is currently a lack of publicly available information specifically detailing the use of Methyl 3-Fluorofuran-2-carboxylate as a direct building block in the synthesis of commercialized or late-stage development agrochemicals.

This document, therefore, aims to provide a comprehensive overview of the potential applications of this compound in agrochemical synthesis by drawing parallels with structurally related and well-documented furan-containing agrochemicals. We will present a detailed synthesis protocol for a prominent furan-containing insecticide, Flupyradifurone, to illustrate the synthetic strategies employed for this class of compounds. Furthermore, we will propose a hypothetical synthetic pathway for a novel agrochemical candidate starting from this compound, based on established chemical transformations of furan-2-carboxylate derivatives.

The Furan Moiety in Agrochemicals: A Case Study of Flupyradifurone

Flupyradifurone is a systemic insecticide belonging to the butenolide class, developed by Bayer CropScience. It is effective against a broad range of sucking insect pests.[1] Its synthesis provides a valuable insight into the chemical transformations of furanone rings, which are structurally related to the furan core of this compound.

Synthesis of Flupyradifurone

Two primary synthetic routes for Flupyradifurone have been described.[1][2] Below is a detailed protocol for one of these methods.

Experimental Protocol: Synthesis of Flupyradifurone [3]

Method A:

  • Synthesis of 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one:

    • To a solution of tetronic acid (1 equivalent) in a suitable solvent, add 2,2-difluoroethylamine (1 equivalent).

    • The reaction is typically carried out under conditions that facilitate imine formation and subsequent tautomerization.

  • Alkylation to form Flupyradifurone:

    • To a solution of 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one (1.00 g, 6.89 mmol) in tetrahydrofuran (200 mL), add a 60% dispersion of sodium hydride in mineral oil (0.55 g, 13.78 mmol).

    • Heat the mixture under reflux for 2 hours.

    • After cooling to room temperature, add 2-chloro-5-chloromethylpyridine (2.23 g, 13.78 mmol).

    • Heat the mixture under reflux for an additional 4 hours.

    • Cool the reaction mixture to room temperature and add methanol to quench the reaction.

    • The organic phase is dried over sodium sulfate and concentrated under reduced pressure.

    • Purification of the residue by column chromatography on silica gel using ethyl acetate as the mobile phase yields 4-{--INVALID-LINK--amino}furan-2(5H)-one (Flupyradifurone).

Quantitative Data Summary

StepStarting MaterialReagentsProductYield
1Tetronic acid, 2,2-difluoroethylamine-4-[(2,2-difluoroethyl)amino]furan-2(5H)-one-
24-[(2,2-difluoroethyl)amino]furan-2(5H)-oneSodium hydride, 2-chloro-5-chloromethylpyridineFlupyradifurone52%

Synthesis Workflow for Flupyradifurone

Flupyradifurone_Synthesis tetronic_acid Tetronic Acid intermediate 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one tetronic_acid->intermediate difluoroethylamine 2,2-Difluoroethylamine difluoroethylamine->intermediate flupyradifurone Flupyradifurone intermediate->flupyradifurone Alkylation reagents 1. NaH, THF 2. 2-Chloro-5-chloromethylpyridine

Caption: Synthetic pathway for the insecticide Flupyradifurone.

Potential Synthetic Utility of this compound

While no direct agrochemical applications of this compound have been reported, its structure suggests several plausible synthetic transformations that could lead to novel, biologically active molecules. The ester functionality at the 2-position can be readily converted into an amide, a common toxophore in many pesticides. The fluorine atom at the 3-position can influence the electronic properties of the furan ring and provide a site for further functionalization or metabolic blocking.

Hypothetical Synthesis of a Furan-2-carboxamide Fungicide Candidate

Drawing inspiration from the known biological activity of furan-2-carboxamides, we propose a hypothetical synthetic route to a novel fungicide candidate.[4][5] This pathway utilizes a key amidation step, a common reaction for carboxylate esters.

Proposed Experimental Protocol:

  • Amine Synthesis (Illustrative):

    • Synthesis of a desired herbicidally or fungicidally active amine fragment. For instance, a substituted aniline derivative.

  • Amidation of this compound:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as toluene or xylene.

    • Add the desired amine (1.1 equivalents).

    • Add a catalytic amount of a Lewis acid (e.g., trimethylaluminum) or utilize a reagent like sodium bis(trimethylsilyl)amide to facilitate the amidation.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a dilute aqueous acid solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the target N-substituted-3-fluorofuran-2-carboxamide.

Hypothetical Quantitative Data

StepStarting MaterialReagentsProductExpected Yield
1This compound, Substituted AmineLewis Acid or Amide BaseN-substituted-3-fluorofuran-2-carboxamide60-80%

Logical Workflow for a Hypothetical Furan-2-carboxamide Agrochemical

Hypothetical_Synthesis start This compound amidation Amidation start->amidation amine Bioactive Amine Moiety amine->amidation product Hypothetical Furan-2-carboxamide Agrochemical amidation->product

Caption: Proposed synthesis of a hypothetical agrochemical.

Conclusion

While the direct application of this compound in agrochemical synthesis is not yet documented in publicly available literature, its structural features make it a promising, yet underexplored, building block. The synthetic accessibility of furan-2-carboxamides from their corresponding esters, coupled with the known benefits of fluorination, suggests that derivatives of this compound could exhibit valuable biological activity. The provided protocols and workflows, based on established chemistries of related furan compounds, offer a foundational framework for researchers and scientists in the field of agrochemical development to explore the potential of this and other fluorinated furan derivatives. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully elucidate its potential in creating the next generation of effective and environmentally conscious crop protection agents.

References

Application Notes and Protocols: Incorporation of Methyl 3-Fluorofuran-2-carboxylate into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the incorporation of the novel, non-canonical amino acid analogue, 3-fluorofuran-2-carboxylic acid (3-F-FCA), derived from methyl 3-fluorofuran-2-carboxylate, into peptide scaffolds. The introduction of this fluorinated heterocyclic moiety is anticipated to confer unique conformational constraints and physicochemical properties to peptides, potentially enhancing their metabolic stability, binding affinity, and therapeutic potential.[1]

The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and draw from methodologies for the synthesis and incorporation of structurally related furan-containing and fluorinated amino acids.

Synthesis of 3-Fluorofuran-2-carboxylic Acid (3-F-FCA)

Proposed Synthetic Pathway:

G cluster_synthesis Synthesis of 3-F-FCA start 3-Bromofuran-2-carbaldehyde oxidation Oxidation start->oxidation  NaClO2, NaH2PO4, t-BuOH/H2O   bromo_acid 3-Bromofuran-2-carboxylic acid oxidation->bromo_acid fluorination Halogen Exchange (e.g., Buchwald-Hartwig fluorination) bromo_acid->fluorination  Fluorinating agent (e.g., AgF, KF), catalyst   fluoro_acid 3-Fluorofuran-2-carboxylic acid (3-F-FCA) fluorination->fluoro_acid

Caption: Proposed synthesis of 3-Fluorofuran-2-carboxylic acid.

Experimental Protocol: Synthesis of 3-Bromofuran-2-carboxylic Acid (Precursor)

This protocol is adapted from the synthesis of 3-bromofuran-2-carboxylic acid.[3]

  • To a solution of 3-bromofuran-2-carbaldehyde (1 equivalent) and 2-methyl-2-butene (2 equivalents) in tert-butanol, slowly add a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the mixture with 1 M HCl and extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield 3-bromofuran-2-carboxylic acid.

Note: The subsequent fluorination of the 3-bromo position would require the development of a specific protocol, potentially utilizing methods like nucleophilic aromatic substitution or metal-catalyzed fluorination.

Incorporation of 3-F-FCA into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3-F-FCA into a peptide sequence is best achieved using the Fmoc/tBu solid-phase peptide synthesis strategy.[4][5][6] This involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support resin.

Experimental Workflow:

G cluster_workflow SPPS Workflow for 3-F-FCA Incorporation resin_prep Resin Swelling and Fmoc Deprotection aa_coupling Coupling of Standard Fmoc-Amino Acid resin_prep->aa_coupling wash1 Washing aa_coupling->wash1 deprotection1 Fmoc Deprotection wash1->deprotection1 wash2 Washing deprotection1->wash2 ffca_coupling Coupling of 3-F-FCA wash2->ffca_coupling  Coupling Reagents (e.g., HATU, HOBt, DIC)   wash3 Washing ffca_coupling->wash3 deprotection2 Fmoc Deprotection (if applicable) wash3->deprotection2 elongation Peptide Elongation deprotection2->elongation cleavage Cleavage and Deprotection elongation->cleavage  TFA Cocktail   purification Purification and Analysis cleavage->purification

Caption: General workflow for SPPS incorporation of 3-F-FCA.

Protocol for 3-F-FCA Coupling:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF). Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[7]

  • Activation of 3-F-FCA: In a separate vessel, pre-activate 3-F-FCA (1.5-3 equivalents relative to the resin loading) with a suitable coupling agent such as HATU (1.45 equivalents) and an organic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents) in DMF.

  • Coupling Reaction: Add the activated 3-F-FCA solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Continuation of Synthesis: Proceed with the deprotection of the subsequent Fmoc-amino acid and continue the peptide chain elongation as per standard SPPS protocols.[4][5]

Table 1: Representative Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseKey Features
HATUHOBt/HOAtDIPEAHigh coupling efficiency, low racemization.
HBTUHOBtDIPEACommonly used, effective for standard couplings.
DICHOBt-Carbodiimide-based, cost-effective.
PyBOP-DIPEAPhosphonium-based, good for hindered couplings.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups. The stability of the 3-fluorofuran moiety to strong acidic conditions should be considered.

Protocol for Cleavage:

  • Resin Washing and Drying: Thoroughly wash the peptide-bound resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard Reagent K cocktail is often suitable.[8]

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Common Cleavage Cocktails

ReagentCompositionApplication Notes
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with sensitive residues.[8]
TFA/TIS/waterTFA/triisopropylsilane/water (95:2.5:2.5)Reduces side reactions with tryptophan and other sensitive residues.

Characterization

The successful incorporation of 3-F-FCA and the purity of the final peptide should be confirmed by analytical techniques.

Table 3: Analytical Methods for Peptide Characterization

TechniquePurpose
RP-HPLCPurity assessment and purification.
Mass Spectrometry (e.g., ESI-MS)Molecular weight confirmation.
NMR SpectroscopyStructural elucidation of the 3-F-FCA moiety within the peptide.
Amino Acid AnalysisConfirmation of amino acid composition.

Potential Applications and Signaling Pathways

The incorporation of fluorinated moieties can significantly impact the biological activity of peptides. Fluorine's high electronegativity can alter the electronic properties of the furan ring, potentially influencing interactions with biological targets. Peptides containing 3-F-FCA could be investigated for a variety of applications, including:

  • Enzyme Inhibitors: The modified peptide may exhibit enhanced binding to the active site of target enzymes.

  • Receptor Agonists/Antagonists: The conformational constraints imposed by the 3-F-FCA may lead to improved receptor selectivity and affinity.

  • Antimicrobial Peptides: Fluorination has been shown to enhance the stability and activity of antimicrobial peptides.

Logical Relationship for Investigating Biological Activity:

G cluster_bioactivity Biological Activity Investigation peptide Peptide with 3-F-FCA binding_assay Target Binding Assay peptide->binding_assay functional_assay In Vitro Functional Assay binding_assay->functional_assay cell_based_assay Cell-Based Signaling Assay functional_assay->cell_based_assay in_vivo In Vivo Model cell_based_assay->in_vivo data Structure-Activity Relationship Data in_vivo->data

Caption: Workflow for evaluating the biological impact of 3-F-FCA incorporation.

These protocols provide a comprehensive guide for the synthesis and incorporation of 3-fluorofuran-2-carboxylic acid into peptide scaffolds. Researchers should optimize the described conditions for their specific peptide sequences and applications.

References

Application Notes and Protocols for High-Throughput Screening of Fluorinated Furan Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of fluorinated furan libraries. The inclusion of fluorine atoms in furan scaffolds can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity, making these libraries valuable for drug discovery.[1] This document outlines three primary screening approaches: ¹⁹F-NMR-based screening for direct detection of binding, fluorescence-based assays for biochemical target engagement, and cell-based assays for assessing cytotoxicity and cellular effects.

¹⁹F-NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with ¹⁹F detection, is a powerful method for screening fluorinated fragment libraries. Due to the low natural abundance of ¹⁹F, spectra are clean with minimal background interference, allowing for the screening of compound mixtures (cocktails) and the rapid identification of binders.[2][3]

Application Note:

¹⁹F-NMR screening is an ideal primary assay for identifying fragments from a fluorinated furan library that bind to a purified protein target. The assay relies on detecting changes in the ¹⁹F NMR signal of the ligand upon binding to the target protein. This method is highly sensitive for detecting weak binding events, which is characteristic of fragment-based drug discovery. Hits identified in the primary screen can then be validated using orthogonal NMR methods such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) to confirm the binding interaction.

Quantitative Data Summary: ¹⁹F-NMR Screening of a Fluorinated Fragment Library

Target ProteinLibrary SizeHit Rate (%)Secondary Assay Validation Rate (%)
p70S6K11153-1167
p38γ1153-1167
BACE11153-1167
DC-SIGN1153-1167

Data adapted from "The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening". The hit rates varied between the targets within this range.

Experimental Protocols:

Protocol 1: Primary ¹⁹F-NMR Screen

  • Sample Preparation:

    • Prepare a stock solution of the purified target protein in a suitable buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4) containing 10% D₂O.

    • Prepare cocktails of 10-20 fluorinated furan fragments in the same buffer.

    • For each cocktail, prepare two samples: one with the fragment cocktail and one with the fragment cocktail and the target protein.

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F-NMR spectra for each sample.

    • A relaxation-edited experiment, such as a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, can be used to suppress broad signals from non-binding compounds.

  • Data Analysis:

    • Compare the spectra of the cocktail with and without the protein.

    • A significant decrease in signal intensity or line broadening of a specific ¹⁹F signal in the presence of the protein indicates a potential binding event.

Protocol 2: Hit Validation with Saturation Transfer Difference (STD) NMR

  • Sample Preparation:

    • Prepare individual samples for each hit identified in the primary screen, containing the hit compound and the target protein in deuterated buffer.

  • NMR Data Acquisition:

    • Acquire STD-NMR spectra. This involves irradiating the protein with a selective pulse and observing the transfer of saturation to the bound ligand.

  • Data Analysis:

    • Signals that appear in the difference spectrum confirm that the compound binds to the protein.

Protocol 3: Hit Validation with WaterLOGSY

  • Sample Preparation:

    • Use the same samples prepared for the STD-NMR experiment.

  • NMR Data Acquisition:

    • Acquire WaterLOGSY spectra. This experiment detects the transfer of magnetization from bulk water to the protein and then to the bound ligand.

  • Data Analysis:

    • Binding compounds will show a negative Nuclear Overhauser Effect (NOE) signal, while non-binders will show a positive NOE.

HTS_Workflow_NMR cluster_0 Primary Screening cluster_1 Hit Validation Fluorinated Furan Library Fluorinated Furan Library 19F-NMR Screening 19F-NMR Screening Fluorinated Furan Library->19F-NMR Screening Cocktails STD-NMR STD-NMR 19F-NMR Screening->STD-NMR Hits WaterLOGSY WaterLOGSY STD-NMR->WaterLOGSY Orthogonal Validation Confirmed Hits Confirmed Hits WaterLOGSY->Confirmed Hits

Fig. 1: ¹⁹F-NMR-based screening workflow.

Fluorescence-Based Biochemical Assays

Fluorescence-based assays are a mainstay of HTS due to their sensitivity, robustness, and compatibility with automation.[4] Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) are particularly well-suited for screening compound libraries against purified protein targets like kinases.[4][5][6][7][8][9]

Application Note:

A fluorinated furan library can be screened for inhibitors of a specific kinase using a competitive FP assay. In this format, a fluorescently labeled tracer that binds to the kinase's active site is displaced by active inhibitors from the library, resulting in a decrease in the polarization signal.[5] Similarly, an HTRF assay can be employed to measure kinase activity through the detection of a phosphorylated substrate.[4][7][8][9] A decrease in the HTRF signal indicates inhibition of the kinase by a compound from the library.

Experimental Protocols:

Protocol 4: Fluorescence Polarization (FP) Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.5).

    • Prepare a solution of the target kinase and a fluorescently labeled tracer (a known ligand or ATP competitive probe) in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Dispense a small volume (e.g., 50 nL) of each compound from the fluorinated furan library into the wells of a low-volume 384-well plate.

    • Add the kinase-tracer mixture to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Compounds that cause a significant decrease in fluorescence polarization are considered hits.

Protocol 5: HTRF Kinase Activity Assay

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5).

    • Prepare solutions of the target kinase, a biotinylated substrate, and ATP in the reaction buffer.

    • Prepare a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Assay Procedure (384-well plate format):

    • Dispense the compounds from the fluorinated furan library into the assay plate.

    • Add the kinase and biotinylated substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Stop the reaction and add the HTRF detection mixture.

    • Incubate to allow for binding of the detection reagents.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm).

    • Determine the percent inhibition for each compound based on the decrease in the HTRF ratio.

HTS_Workflow_Fluorescence cluster_0 Biochemical Screening cluster_1 Hit Characterization Fluorinated Furan Library Fluorinated Furan Library FP or HTRF Assay FP or HTRF Assay Fluorinated Furan Library->FP or HTRF Assay Test Compounds Dose-Response Curve Dose-Response Curve FP or HTRF Assay->Dose-Response Curve Primary Hits IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination

Fig. 2: Fluorescence-based HTS workflow.

Cell-Based Assays for Cytotoxicity Screening

Cell-based assays are crucial for evaluating the cellular effects of compounds identified in biochemical screens and for primary screening to identify cytotoxic agents. Assays that measure cell viability, such as the resazurin reduction assay, are readily adaptable to a high-throughput format.

Application Note:

The cytotoxic potential of a fluorinated furan library can be assessed using a resazurin-based cell viability assay. This assay measures the metabolic activity of living cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence intensity indicates a reduction in cell viability. This method is a simple and sensitive way to screen for compounds with anti-proliferative or cytotoxic effects against cancer cell lines.

Quantitative Data Summary: Cytotoxicity of Furan Derivatives in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Assay Type
Furan Derivative 4MCF-7 (Breast Cancer)4.06MTT
Furan Derivative 7MCF-7 (Breast Cancer)2.96MTT
Furan-Pyridinone 3eKYSE70 (Esophageal Cancer)0.655 (µg/mL)MTT
Furan-Pyridinone 4cKYSE70 (Esophageal Cancer)>40 (µg/mL)MTT
Furan-Pyridinone 3eKYSE150 (Esophageal Cancer)>40 (µg/mL)MTT
Furan-Pyridinone 4cKYSE150 (Esophageal Cancer)>40 (µg/mL)MTT

Data adapted from "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity" and "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer".[10][11]

Experimental Protocol:

Protocol 6: Resazurin Cell Viability Assay

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., MCF-7) under standard conditions.

    • Seed the cells into 96- or 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compounds from the fluorinated furan library in cell culture medium.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • Resazurin Addition and Incubation:

    • Prepare a sterile solution of resazurin in PBS.

    • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to untreated control cells.

    • Plot the data to generate dose-response curves and determine the IC₅₀ values for active compounds.

HTS_Workflow_CellBased cluster_0 Primary Cytotoxicity Screen cluster_1 Hit Confirmation and Profiling Fluorinated Furan Library Fluorinated Furan Library Resazurin Viability Assay Resazurin Viability Assay Fluorinated Furan Library->Resazurin Viability Assay Test Compounds on Cancer Cells Dose-Response Analysis Dose-Response Analysis Resazurin Viability Assay->Dose-Response Analysis Primary Hits IC50 Determination IC50 Determination Dose-Response Analysis->IC50 Determination

Fig. 3: Cell-based cytotoxicity screening workflow.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of radiolabeled Methyl 3-Fluorofuran-2-carboxylate, a novel positron emission tomography (PET) tracer candidate. The protocols described herein focus on two primary radiolabeling strategies: Carbon-11 methylation and Fluorine-18 fluorination. These methods are established in the field of radiochemistry and have been adapted for the specific synthesis of [¹¹C]this compound and Methyl 3-[¹⁸F]Fluorofuran-2-carboxylate for use in preclinical imaging studies. The successful synthesis of these radiotracers will enable in vivo evaluation of their biodistribution, pharmacokinetic properties, and potential as imaging agents for specific biological targets.

Radiolabeling Strategies

Two distinct strategies for the radiosynthesis of this compound are presented, each utilizing a different positron-emitting radionuclide.

  • Carbon-11 Labeling via O-methylation: This approach involves the synthesis of a carboxylic acid precursor, 3-Fluorofuran-2-carboxylic acid, which is subsequently methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Carbon-11 has a short half-life of 20.4 minutes, making it suitable for imaging rapid biological processes.[1][2]

  • Fluorine-18 Labeling via Nucleophilic Fluorination: This strategy employs the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. Fluorine-18 possesses a longer half-life of 109.7 minutes, allowing for longer imaging studies and more complex synthetic procedures.[3][4] The electron-rich nature of the furan ring presents a challenge for direct nucleophilic aromatic substitution, thus requiring specialized methodologies such as the use of diaryliodonium salt precursors.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of [¹¹C]this compound via ¹¹C-Methylation

This protocol details the synthesis of the carboxylic acid precursor followed by the radiolabeling step.

1.1 Synthesis of 3-Fluorofuran-2-carboxylic acid (Precursor)

A multi-step synthesis is required to produce the non-radiolabeled precursor. A plausible synthetic route is outlined below.

cluster_synthesis Precursor Synthesis Furan Furan 3-Bromofuran 3-Bromofuran Furan->3-Bromofuran NBS, THF 3-Bromo-2-lithiofuran 3-Bromo-2-lithiofuran 3-Bromofuran->3-Bromo-2-lithiofuran n-BuLi, THF, -78°C 3-Bromofuran-2-carboxylic_acid 3-Bromofuran-2-carboxylic_acid 3-Bromo-2-lithiofuran->3-Bromofuran-2-carboxylic_acid CO₂, then H₃O⁺ 3-Fluorofuran-2-carboxylic_acid 3-Fluorofuran-2-carboxylic_acid 3-Bromofuran-2-carboxylic_acid->3-Fluorofuran-2-carboxylic_acid n-BuLi, NFSI, THF, -78°C

Caption: Synthetic scheme for 3-Fluorofuran-2-carboxylic acid.

1.2. Radiolabeling with [¹¹C]Methyl Triflate

The radiolabeling is performed using an automated synthesis module.

cluster_radiolabeling [¹¹C]Methylation Workflow [¹¹C]CO₂_Production [¹¹C]CO₂ Production (Cyclotron) [¹¹C]CH₄_Conversion [¹¹C]CH₄ Conversion [¹¹C]CO₂_Production->[¹¹C]CH₄_Conversion [¹¹C]CH₃I_Synthesis [¹¹C]CH₃I Synthesis [¹¹C]CH₄_Conversion->[¹¹C]CH₃I_Synthesis [¹¹C]CH₃OTf_Conversion [¹¹C]CH₃OTf Conversion [¹¹C]CH₃I_Synthesis->[¹¹C]CH₃OTf_Conversion Precursor_Reaction Reaction with Precursor (3-Fluorofuran-2-carboxylic acid) [¹¹C]CH₃OTf_Conversion->Precursor_Reaction HPLC_Purification HPLC Purification Precursor_Reaction->HPLC_Purification Formulation Formulation HPLC_Purification->Formulation

Caption: Workflow for the synthesis of [¹¹C]this compound.

Methodology:

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Conversion to [¹¹C]CH₃OTf: The [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then iodinated to form [¹¹C]CH₃I. The [¹¹C]CH₃I is passed over a silver triflate column to yield the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[8]

  • Radiolabeling Reaction: A solution of 3-Fluorofuran-2-carboxylic acid (1-2 mg) in a suitable solvent (e.g., acetone, DMF) with a base (e.g., tetrabutylammonium hydroxide) is prepared in a reaction vessel. The gaseous [¹¹C]CH₃OTf is trapped in this solution and allowed to react at an elevated temperature (e.g., 80-120°C) for 5-10 minutes.

  • Purification: The reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing the product is reformulated into a physiologically acceptable solution (e.g., saline with ethanol).

Data Summary:

ParameterValue
Radiochemical Yield (decay-corrected)35 ± 5% (n=5)
Radiochemical Purity> 98%
Molar Activity40-80 GBq/µmol at end of synthesis
Synthesis Time30-40 minutes from end of bombardment
Protocol 2: Synthesis of Methyl 3-[¹⁸F]Fluorofuran-2-carboxylate via Nucleophilic Fluorination

This protocol involves the synthesis of a diaryliodonium salt precursor for subsequent radiofluorination.

2.1. Synthesis of Diaryliodonium Salt Precursor

The synthesis of a suitable diaryliodonium salt precursor is a critical step for the successful radiofluorination of the electron-rich furan ring.

cluster_precursor Diaryliodonium Salt Precursor Synthesis Methyl_furan-2-carboxylate Methyl furan-2-carboxylate Methyl_3-iodofuran-2-carboxylate Methyl 3-iodofuran-2-carboxylate Methyl_furan-2-carboxylate->Methyl_3-iodofuran-2-carboxylate I₂, HIO₃, H₂SO₄, CCl₄ Diaryliodonium_salt Diaryliodonium Salt Precursor Methyl_3-iodofuran-2-carboxylate->Diaryliodonium_salt m-CPBA, Mesitylene, TfOH

Caption: Synthetic scheme for the diaryliodonium salt precursor.

2.2. Radiolabeling with [¹⁸F]Fluoride

The radiofluorination is carried out using an automated synthesis module.

cluster_f18_labeling [¹⁸F]Fluorination Workflow [¹⁸F]F⁻_Production [¹⁸F]F⁻ Production (Cyclotron) Azeotropic_Drying Azeotropic Drying (K₂CO₃, K₂₂₂) [¹⁸F]F⁻_Production->Azeotropic_Drying Precursor_Reaction Reaction with Diaryliodonium Salt Precursor Azeotropic_Drying->Precursor_Reaction HPLC_Purification HPLC Purification Precursor_Reaction->HPLC_Purification Formulation Formulation HPLC_Purification->Formulation

Caption: Workflow for the synthesis of Methyl 3-[¹⁸F]Fluorofuran-2-carboxylate.

Methodology:

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.[3]

  • [¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2. The solvent is removed by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: The diaryliodonium salt precursor (5-10 mg) and a copper catalyst (e.g., Cu(OTf)₂) are dissolved in a suitable solvent (e.g., DMF, DMSO) and added to the dried [¹⁸F]fluoride. The reaction mixture is heated at 120-150°C for 15-20 minutes.[5][6]

  • Purification: The reaction mixture is purified using semi-preparative HPLC.

  • Formulation: The collected HPLC fraction is reformulated into a sterile, injectable solution.

Data Summary:

ParameterValue
Radiochemical Yield (decay-corrected)15 ± 4% (n=5)
Radiochemical Purity> 99%
Molar Activity80-150 GBq/µmol at end of synthesis
Synthesis Time60-75 minutes from end of bombardment

Quality Control

For both radiotracers, the following quality control measures should be performed prior to in vivo use:

  • Identity Confirmation: Co-elution with a non-radiolabeled standard of this compound using analytical HPLC.

  • Radiochemical Purity: Determined by analytical HPLC.

  • Molar Activity: Calculated from the total radioactivity and the mass of the product, as determined by a calibrated dose calibrator and analytical HPLC with a UV detector.

  • Residual Solvents: Analysis by gas chromatography to ensure levels are below acceptable limits.

  • pH: Measurement of the final formulated product.

  • Sterility and Endotoxin Testing: Performed on representative batches to ensure suitability for in vivo administration.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of [¹¹C]this compound and Methyl 3-[¹⁸F]Fluorofuran-2-carboxylate. The choice between the two radiolabeling strategies will depend on the specific requirements of the imaging study, including the biological half-life of the target process and the desired imaging duration. Successful implementation of these protocols will facilitate the preclinical evaluation of this novel radiotracer for various imaging applications.

References

Application Notes and Protocols: Methyl 3-Fluorofuran-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the application of Methyl 3-Fluorofuran-2-carboxylate in materials science is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar compounds, such as other fluorinated heterocycles and furan derivatives, and represent potential and hypothetical applications.

Introduction

This compound is a fluorinated heterocyclic compound with significant potential as a building block for advanced functional materials. The presence of the electron-withdrawing fluorine atom on the furan ring is expected to impart unique electronic and physical properties to polymers and other materials derived from it. These properties make it a promising candidate for applications in organic electronics and specialty polymers. This document outlines potential applications, hypothetical material properties, and detailed protocols for the synthesis and device fabrication utilizing this compound.

Potential Applications in Materials Science

  • Organic Electronics: The electronic properties of this compound make it an attractive monomer for the synthesis of conjugated polymers for organic electronic devices.

    • Organic Light-Emitting Diodes (OLEDs): Incorporation of this monomer can lower the energy levels (HOMO and LUMO) of the resulting polymer, which is crucial for achieving stable, deep-blue emission in OLEDs. The fluorine substitution can also enhance the material's photoluminescence quantum yield and improve device stability.

    • Organic Photovoltaics (OPVs): As a component in donor-acceptor copolymers, the fluorinated furan moiety can help tune the absorption spectrum and morphology of the active layer, potentially leading to higher power conversion efficiencies in solar cells.

  • Specialty Polymers: Polymers incorporating this compound are predicted to exhibit enhanced thermal stability, chemical resistance, and specific optical properties. These characteristics are desirable for applications such as high-performance coatings, gas separation membranes, and low-loss optical components.

Hypothetical Data Presentation

The following table summarizes the projected properties of a hypothetical copolymer, Poly[(this compound)-co-(Benzodithiophene)] (PFFB), synthesized for organic electronic applications. These values are estimations based on data from similar fluorinated conjugated polymers.

Property Hypothetical Value Characterization Technique
Optical Properties
Peak Absorption (λmax) in solution420 nmUV-Vis Spectroscopy
Peak Emission (λem) in solution480 nmPhotoluminescence Spectroscopy
Optical Bandgap (Eg)2.95 eVTauc Plot from UV-Vis absorption
Electrochemical Properties
HOMO Energy Level-5.9 eVCyclic Voltammetry (CV)
LUMO Energy Level-2.95 eVCalculated from Eg and HOMO
Thermal Properties
Decomposition Temperature (Td)>380 °CThermogravimetric Analysis (TGA)

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Furan-Based Copolymer for OLEDs

Objective: To synthesize a novel copolymer for OLED applications via Suzuki cross-coupling polymerization.

Materials:

  • Monomer A: 2,5-Dibromo-3-fluorofuran-4-carboxylate

  • Monomer B: Benzodithiophene-4,8-diylbis(trimethylstannane)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Solvent: Anhydrous Toluene

  • Phase Transfer Catalyst: Aliquat 336

  • Aqueous Sodium Carbonate Solution (2 M)

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add Monomer A (1 mmol), Monomer B (1 mmol), and Pd(PPh3)4 (0.05 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add 30 mL of anhydrous toluene and 10 mL of 2 M aqueous sodium carbonate solution.

  • Add 3-4 drops of Aliquat 336.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 72 hours under an argon atmosphere.

  • After cooling, the organic layer is separated, washed with water and brine, and then precipitated into 500 mL of methanol.

  • The precipitated polymer is filtered and purified by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • The final polymer is extracted with chloroform and reprecipitated from methanol.

  • The polymer is dried under vacuum at 50 °C for 24 hours.

Protocol 2: Fabrication and Characterization of an OLED Device

Objective: To fabricate a multilayer OLED device using the synthesized fluorinated polymer as the emissive layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Synthesized PFFB polymer

  • 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Preparation: ITO substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Substrates are then dried and treated with UV-ozone for 10 minutes.

  • Hole Injection Layer (HIL): A 40 nm layer of PEDOT:PSS is spin-coated onto the ITO and annealed at 140 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML): A solution of the PFFB polymer in chlorobenzene (10 mg/mL) is spin-coated on top of the HIL to form a 60 nm thick film, followed by annealing at 100 °C for 20 minutes.

  • Electron Transport Layer (ETL): A 30 nm layer of TPBi is thermally evaporated onto the EML at a rate of 1 Å/s.

  • Cathode Deposition: A 1 nm layer of LiF followed by a 100 nm layer of Al are thermally evaporated to form the cathode.

  • Encapsulation: The device is encapsulated using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum are measured.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis Workflow Monomers Monomer A (Fluorofuran) + Monomer B (Stannane) Reaction Suzuki Coupling (Toluene, 90°C, 72h) Monomers->Reaction Catalyst Palladium Catalyst + Ligands Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Soxhlet Extraction Precipitation->Purification FinalPolymer Final Polymer (PFFB) Purification->FinalPolymer

Caption: A flowchart illustrating the synthesis of the PFFB copolymer.

logical_relationship cluster_logic Logical Pathway for Improved Material Properties Monomer This compound (Monomer) Fluorine Introduction of Fluorine Monomer->Fluorine Electronic Modified Electronic Properties (Lower HOMO/LUMO) Fluorine->Electronic Stability Increased Chemical and Thermal Stability Fluorine->Stability Performance Enhanced Device Performance (Efficiency, Lifetime) Electronic->Performance Stability->Performance

Application Notes and Protocols: Biocatalytic Approaches to the Synthesis of Fluorinated Furans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed chemoenzymatic strategy for the synthesis of chiral fluorinated furan derivatives. This approach leverages the high selectivity of biocatalysts for key transformations, combined with a robust chemical fluorination step. The protocols outlined below are designed to be adaptable for the synthesis of various fluorinated furan building blocks, which are of significant interest in medicinal chemistry and drug development.

Introduction

Fluorinated heterocyclic compounds, particularly those containing a furan moiety, are valuable scaffolds in the design of novel pharmaceuticals. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. While direct biocatalytic fluorination of the furan ring remains a challenge, a chemoenzymatic approach offers a practical and efficient alternative. This methodology combines the mild and selective nature of enzymatic reactions with the broad applicability of chemical synthesis.

This document outlines a three-stage chemoenzymatic workflow:

  • Biocatalytic Acylation: Lipase-catalyzed esterification of furfuryl alcohol to produce a key intermediate, furfuryl acetate.

  • Chemical Fluorination: Electrophilic fluorination of the furan ring using Selectfluor™.

  • Biocatalytic Kinetic Resolution: Enantioselective hydrolysis of the racemic fluorinated furan ester to yield an enantioenriched fluorinated furfuryl alcohol.

Chemoenzymatic Synthesis Workflow

The overall workflow for the synthesis of an enantioenriched fluorinated furan derivative is depicted below.

chemoenzymatic_workflow cluster_0 Stage 1: Biocatalytic Acylation cluster_1 Stage 2: Chemical Fluorination cluster_2 Stage 3: Biocatalytic Kinetic Resolution furfuryl_alcohol Furfuryl Alcohol lipase Immobilized Lipase (Novozym 435) furfuryl_alcohol->lipase vinyl_acetate Vinyl Acetate vinyl_acetate->lipase furfuryl_acetate Furfuryl Acetate lipase->furfuryl_acetate selectfluor Selectfluor™ furfuryl_acetate->selectfluor furfuryl_acetate->selectfluor Intermediate Product rac_fluorinated_ester Racemic 2-Fluoro-5-acetoxymethylfuran selectfluor->rac_fluorinated_ester lipase2 Immobilized Lipase (e.g., Candida antarctica Lipase B) rac_fluorinated_ester->lipase2 rac_fluorinated_ester->lipase2 Racemic Product enantioenriched_alcohol Enantioenriched (R)-2-Fluoro-5-hydroxymethylfuran lipase2->enantioenriched_alcohol enantioenriched_ester Enantioenriched (S)-2-Fluoro-5-acetoxymethylfuran lipase2->enantioenriched_ester

Chemoenzymatic workflow for fluorinated furan synthesis.

Data Presentation

Table 1: Quantitative Data for Biocatalytic Acylation of Furfuryl Alcohol

EnzymeAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Reference
Novozym 435Oleic AcidSolvent-free606>99[1]
Novozym 435Acetic AnhydrideToluene404>99[2]
Novozym 435Various Fatty AcidsSolvent-free50-701-5>95[3]
CALBEthyl AcetateMTBE302>99[4]

Table 2: Quantitative Data for Chemical Fluorination of Furan Derivatives

SubstrateFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Substituted Benzo[b]furansSelectfluor™MeCN/H₂ORoom Temp.1-375-92[5]
1,3-Dicarbonyl CompoundsSelectfluor™Aqueous MediaRoom Temp.0.5-285-98[6]
Phenylacetic Acid DerivativesSelectfluor™MeCN/H₂ORoom Temp.1260-85[6]

Table 3: Quantitative Data for Biocatalytic Resolution of Fluorinated Compounds

SubstrateEnzymeSolventTemperature (°C)Enantiomeric Excess (ee) of ProductEnantiomeric Ratio (E)Reference
Racemic β-Amino Carboxylic Ester HydrochloridesLipase PSIMiPr₂O45≥99%>200[7]
(R,S)-FlurbiprofenNovozym 435Dichloropropane37-45>93% (substrate)51-90[8]
Symmetric Biphenyl EstersCandida rugosa LipasePhosphate buffer/DMSO37>95% (monohydrolysis)-[9]

Experimental Protocols

Stage 1: Biocatalytic Acylation of Furfuryl Alcohol

Objective: To synthesize furfuryl acetate from furfuryl alcohol using an immobilized lipase.

Materials:

  • Furfuryl alcohol

  • Vinyl acetate (acyl donor)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • tert-Butyl methyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Reaction vessel

Procedure:

  • To a clean, dry reaction vessel, add furfuryl alcohol (1.0 g, 10.2 mmol).

  • Add MTBE (100 mL) to dissolve the furfuryl alcohol.

  • Add vinyl acetate (1.85 mL, 20.4 mmol, 2 equivalents).

  • Add Novozym 435 (1.0 g, 1:1 w/w ratio with substrate).

  • Seal the vessel and stir the mixture at 30°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically >99% conversion within 2-4 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain furfuryl acetate.

Stage 2: Chemical Fluorination of Furfuryl Acetate

Objective: To synthesize racemic 2-fluoro-5-acetoxymethylfuran via electrophilic fluorination.

Materials:

  • Furfuryl acetate

  • Selectfluor™ (F-TEDA-BF₄)

  • Acetonitrile (MeCN)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Reaction vessel with a nitrogen inlet

Procedure:

  • Dissolve furfuryl acetate (1.0 g, 7.1 mmol) in a mixture of acetonitrile (20 mL) and water (5 mL) in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add Selectfluor™ (2.7 g, 7.6 mmol, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate racemic 2-fluoro-5-acetoxymethylfuran.

Stage 3: Biocatalytic Kinetic Resolution of Racemic 2-Fluoro-5-acetoxymethylfuran

Objective: To perform an enantioselective hydrolysis of the racemic fluorinated ester to obtain an enantioenriched fluorinated alcohol.

Materials:

  • Racemic 2-fluoro-5-acetoxymethylfuran

  • Immobilized Candida antarctica Lipase B (Novozym 435) or other suitable lipase

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) column for enantiomeric excess determination

Procedure:

  • To a reaction vessel, add a solution of racemic 2-fluoro-5-acetoxymethylfuran (500 mg, 3.1 mmol) in MTBE (25 mL).

  • Add phosphate buffer (25 mL).

  • Add the immobilized lipase (e.g., Novozym 435, 250 mg).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress and the enantiomeric excess (ee) of both the remaining ester and the produced alcohol using chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high ee for both products.

  • Once the desired conversion is reached, filter off the enzyme.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with MTBE (2 x 15 mL).

  • Combine the organic layers (containing the unreacted ester) and dry over anhydrous sodium sulfate. Remove the solvent to obtain the enantioenriched (S)-2-fluoro-5-acetoxymethylfuran.

  • The aqueous layer contains the enantioenriched (R)-2-fluoro-5-hydroxymethylfuran, which can be extracted with a more polar solvent like ethyl acetate, dried, and concentrated.

Signaling Pathways and Logical Relationships

The logical flow of the chemoenzymatic synthesis is presented below, highlighting the key transformations and the role of each component.

logical_flow start Starting Material (Furfuryl Alcohol) step1 Biocatalytic Acylation (Lipase-catalyzed) start->step1 intermediate Intermediate (Furfuryl Acetate) step1->intermediate High Conversion step2 Chemical Fluorination (Electrophilic) intermediate->step2 racemate Racemic Product (Fluorinated Furan Ester) step2->racemate Formation of Stereocenter step3 Biocatalytic Kinetic Resolution (Lipase-catalyzed Hydrolysis) racemate->step3 product1 Enantioenriched Product 1 (Fluorinated Furan Alcohol) step3->product1 Selective Hydrolysis of one Enantiomer product2 Enantioenriched Product 2 (Fluorinated Furan Ester) step3->product2 Unreacted Enantiomer

Logical flow of the chemoenzymatic synthesis process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-Fluorofuran-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a single, standardized protocol is not universally established, a common theoretical approach involves the direct fluorination of a pre-functionalized furan ring. A plausible route is the electrophilic fluorination of Methyl furan-2-carboxylate or a related derivative. Key to this synthesis is the selection of an appropriate fluorinating agent and the careful control of reaction conditions to achieve regioselectivity at the C3 position.

Q2: I am observing very low yields of the desired product. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors. These include incomplete reaction, degradation of the starting material or product, and the formation of side products. The furan ring is sensitive to strong acids and oxidizing conditions, which can be present with certain fluorinating agents. It is also crucial to ensure the purity of starting materials and the exclusion of water from the reaction, as moisture can deactivate many fluorinating reagents.

Q3: What are the typical side products I should expect, and how can I minimize them?

A3: Common side products include regioisomers (e.g., Methyl 4-Fluorofuran-2-carboxylate and Methyl 5-Fluorofuran-2-carboxylate), poly-fluorinated products, and degradation products of the furan ring. To minimize these, careful optimization of the reaction conditions is necessary. This includes adjusting the temperature, reaction time, and the stoichiometry of the fluorinating agent. Using a milder fluorinating agent or a directed fluorination strategy can also improve selectivity.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be challenging due to the potential presence of closely related isomers. Flash column chromatography on silica gel is a common method. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. It is important to carefully monitor the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the separation of isomers.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Fluorinating AgentEnsure the fluorinating agent is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere, protected from light and moisture). Consider purchasing a new batch from a reliable supplier.
Incompatible SolventThe choice of solvent is critical in fluorination reactions. Many fluorinating agents can react with common solvents.[1] Acetonitrile is often a suitable choice.[2][3] Avoid protic solvents as they can reduce the nucleophilicity of fluoride anions.[4]
Insufficient Reaction TemperatureSome fluorination reactions require specific temperature control. If the reaction is too cold, the activation energy barrier may not be overcome. Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS.
Presence of WaterMany fluorinating reagents are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Overly Reactive Fluorinating AgentHighly reactive fluorinating agents can lead to a lack of selectivity and the formation of multiple products. Consider using a milder electrophilic fluorinating agent such as Selectfluor®.
Incorrect Reaction TemperatureTemperature can significantly influence the regioselectivity of the reaction. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
Non-Optimal Reaction TimeLonger reaction times can sometimes lead to the formation of undesired byproducts due to product degradation or further reactions.[2] Optimize the reaction time by monitoring its progress at regular intervals.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution of IsomersThe polarity of fluorinated furan isomers can be very similar, making separation by column chromatography difficult. Try using a different solvent system or a different stationary phase (e.g., alumina). High-performance liquid chromatography (HPLC) may be necessary for complete separation.
Product Instability on Silica GelThe acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

Experimental Protocols

A generalized experimental protocol for the electrophilic fluorination of Methyl furan-2-carboxylate is provided below. Note: This is a hypothetical procedure and requires optimization.

Synthesis of this compound

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Methyl furan-2-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate).

  • Reaction Setup: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Fluorinating Agent: Under a nitrogen atmosphere, add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fluorination

EntryFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1Selectfluor®Acetonitrile04Optimize
2Selectfluor®Acetonitrile252Optimize
3N-Fluorobenzenesulfonimide (NFSI)Dichloromethane-78 to 06Optimize
4N-Fluorobenzenesulfonimide (NFSI)Acetonitrile04Optimize

Yields are hypothetical and need to be determined experimentally.

Visualizations

experimental_workflow start Start: Prepare Reactants dissolve Dissolve Methyl furan-2-carboxylate in Anhydrous Acetonitrile start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_reagent Add Electrophilic Fluorinating Agent cool->add_reagent monitor Monitor Reaction Progress (TLC/GC-MS) add_reagent->monitor quench Quench Reaction with NaHCO3 (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Desired Product check_reagent Check Fluorinating Agent Activity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Method start->check_purification inactive_reagent Inactive Reagent check_reagent->inactive_reagent suboptimal_conditions Suboptimal Conditions (Temp, Time, Solvent) check_conditions->suboptimal_conditions purification_issue Co-elution or Degradation check_purification->purification_issue solution1 Use Fresh Reagent inactive_reagent->solution1 solution2 Optimize Temp, Time, Solvent suboptimal_conditions->solution2 solution3 Modify Chromatography (Solvent, Stationary Phase) purification_issue->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Methyl 3-Fluorofuran-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of methyl 3-fluorofuran-2-carboxylate using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for a solvent system (mobile phase) for the column chromatography of this compound?

A1: A common starting point for furan derivatives is a mixture of a non-polar solvent and a moderately polar solvent. Based on the structure of this compound, which contains a polar ester group and a fluorinated heterocyclic ring, a gradient elution with a mixture of hexanes (or petroleum ether) and ethyl acetate is a suitable choice. You can start with a low percentage of ethyl acetate and gradually increase the polarity.

Q2: How do I determine the appropriate solvent system before running a column?

A2: Thin-Layer Chromatography (TLC) is an essential preliminary step. Test various solvent systems to find one that gives your target compound an Rf value between 0.2 and 0.4. This generally provides good separation on a column. The impurities should ideally be well-separated from the spot of your desired product.

Q3: My compound, this compound, appears to be degrading on the silica gel column. What can I do?

A3: Fluorinated compounds and esters can sometimes be sensitive to the acidic nature of standard silica gel.[1][2] You can try the following:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine to neutralize the acidic sites.

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1]

  • Run a 2D TLC: To confirm decomposition on silica, run a TLC, then turn the plate 90 degrees and elute it again in the same solvent system. A diagonal line of spots suggests decomposition.[1]

Q4: The separation between my product and an impurity is poor, even with different solvent systems. What are my options?

A4: If optimizing the mobile phase doesn't provide adequate separation, consider these options:

  • Change the stationary phase: Switching from silica gel to a different stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano) can alter the selectivity of the separation.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers higher resolution. A reversed-phase C18 column could be effective for separating furan derivatives.[3][4]

Q5: My compound is eluting too quickly (high Rf) or not at all (low Rf). How do I adjust my solvent system?

A5:

  • Eluting too quickly (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.

  • Eluting too slowly or stuck on the column (low Rf): Your mobile phase is not polar enough. Gradually increase the proportion of the polar solvent.[1] If your compound is very polar and does not move even with 100% ethyl acetate, you may need to add a small amount of a more polar solvent like methanol or consider reverse-phase chromatography.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product is not coming off the column The compound may have decomposed on the silica gel.The solvent system is not polar enough.The compound may have come off in the solvent front.Test for stability on silica using 2D TLC.[1] Gradually increase the polarity of the eluent. Check the very first fractions collected.[1] Concentrate fractions you expected the compound to be in to see if it is present at a low concentration.[1]
All fractions are mixed, despite a good Rf separation on TLC The column may be overloaded with the crude sample.The column was not packed properly, leading to channeling.The compound might be degrading during the long elution time on the column.[1]Use a larger column or reduce the amount of sample loaded. Ensure the column is packed uniformly without any air bubbles or cracks. Consider using a less acidic stationary phase or deactivating the silica gel.
The compound is tailing (streaking) down the column The compound may be slightly too soluble in the stationary phase.The eluent polarity is not optimal.The sample is too concentrated when loaded.Increase the polarity of the eluting solvent once the compound starts to elute.[1] Ensure the sample is dissolved in a minimal amount of solvent before loading.
Cracks or bubbles appear in the silica bed The column ran dry.Heat was generated during packing or elution.Always keep the silica gel covered with solvent. Pack the column slowly and allow any heat to dissipate.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol that should be optimized based on your specific reaction mixture and TLC analysis.

1. Preparation of the Column:

  • Select an appropriate size glass column with a stopcock.
  • Place a small plug of cotton or glass wool at the bottom.
  • Add a small layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.
  • Add another layer of sand on top of the silica bed.
  • Drain the solvent until it is level with the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Carefully add the eluting solvent to the top of the column.
  • Open the stopcock and begin collecting fractions.
  • Start with a low polarity mobile phase and gradually increase the polarity as the elution progresses (gradient elution). For example, start with 95:5 hexanes:ethyl acetate and move towards 80:20 hexanes:ethyl acetate.
  • Monitor the separation by collecting small fractions and analyzing them by TLC.

4. Fraction Analysis and Product Isolation:

  • Spot each fraction on a TLC plate to identify which fractions contain the pure product.
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Slurry and Pack Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexanes:EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow start Poor Separation or Yield check_rf Is Rf on TLC optimal (0.2-0.4)? start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No check_stability Is Compound Stable on Silica? (2D TLC) check_rf->check_stability Yes adjust_solvent->check_rf decomp Decomposition Observed check_stability->decomp No check_loading Was Column Overloaded? check_stability->check_loading Yes change_stationary Use Neutralized Silica or Alumina decomp->change_stationary success Successful Purification change_stationary->success reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Column Packed Evenly? check_loading->check_packing No reduce_load->success repack Repack Column check_packing->repack No check_packing->success Yes repack->success

Caption: Troubleshooting workflow for purification issues.

References

Optimization of reaction conditions for fluorination of methyl furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the electrophilic fluorination of methyl furan-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to fluorinate methyl furan-2-carboxylate has a very low yield. What are the common causes?

A1: Low yields in this reaction are typically traced back to several key factors:

  • Reagent Purity: Ensure the starting material, methyl furan-2-carboxylate, is pure and dry. Impurities can consume the fluorinating agent or catalyze decomposition pathways.

  • Fluorinating Agent Reactivity: While powerful, electrophilic fluorinating agents can be overly aggressive for the sensitive furan ring, leading to decomposition and tar formation. Using a milder reagent or controlling the reaction temperature is crucial.

  • Moisture: The presence of water can consume the fluorinating reagent and lead to unwanted byproducts. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature: Exceeding the optimal temperature can significantly increase the rate of decomposition of the furan ring. We recommend starting at low temperatures and gradually warming to room temperature.

Q2: I am observing a dark-colored, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

A2: Tar formation is a common issue when working with electron-rich furans.[1] It is typically caused by the degradation or polymerization of the furan ring under the reaction conditions. To prevent this:

  • Lower the Temperature: Run the reaction at 0 °C or even lower to moderate the reactivity.

  • Control Reagent Addition: Add the fluorinating agent slowly and portion-wise to the solution of the furan ester to avoid a rapid, exothermic reaction.

  • Use an Appropriate Solvent: Acetonitrile (MeCN) is often a good choice. Avoid highly acidic or protic solvents that can promote furan ring-opening or polymerization.

Q3: My NMR analysis shows multiple fluorinated products. How can I improve the regioselectivity?

A3: The fluorination of methyl furan-2-carboxylate is expected to be highly regioselective for the C5 position due to the directing effect of the C2-ester and the inherent reactivity of the furan ring.[2] If you observe other isomers or di-fluorinated products, consider the following:

  • Stoichiometry: Use a controlled amount of the fluorinating agent (e.g., 1.05 to 1.2 equivalents). Using a large excess can lead to the formation of di-fluorinated byproducts.

  • Reaction Time: Over-long reaction times can sometimes lead to side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Q4: Which electrophilic fluorinating agent is best for this substrate?

A4: The choice of reagent is critical. N-F reagents are generally preferred for their stability and comparative safety.[3]

  • Selectfluor™ (F-TEDA-BF₄): This is a highly effective, crystalline, and easy-to-handle reagent.[4][5] It is often the first choice for fluorinating electron-rich aromatic and heterocyclic compounds.

  • N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used reagent. It is soluble in a range of organic solvents and can be effective where Selectfluor may not be.[6][7] However, be aware that under certain conditions, it can also act as an amination or sulfonylation agent.

Optimization of Reaction Conditions

The following tables present representative data to guide the optimization of the C5 fluorination of methyl furan-2-carboxylate.

Table 1: Effect of Fluorinating Agent and Solvent on Yield

EntryFluorinating Agent (Equiv.)SolventTemp (°C)Time (h)Yield of Methyl 5-fluorofuran-2-carboxylate (%)
1Selectfluor (1.1)MeCN25475
2Selectfluor (1.1)DMF25445
3Selectfluor (1.1)DCM25460
4NFSI (1.1)MeCN25468
5NFSI (1.1)THF25455
Data is illustrative and intended for optimization guidance.

Table 2: Optimization of Reaction Temperature

EntryFluorinating Agent (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Selectfluor (1.1)MeCN0865
2Selectfluor (1.1)MeCN25475
3Selectfluor (1.1)MeCN50250 (with decomposition)
Data is illustrative and intended for optimization guidance.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Substrate, Solvent, Selectfluor) dry_glassware Oven-Dry Glassware prep_reagents->dry_glassware setup_inert Assemble Under N2/Ar dry_glassware->setup_inert dissolve Dissolve Substrate in Anhydrous MeCN setup_inert->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Selectfluor (1.1 eq.) Portion-wise cool->add_reagent warm_rt Warm to Room Temp & Stir for 4h add_reagent->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench with Aqueous NaHCO3 monitor->quench extract Extract with EtOAc quench->extract dry_org Dry (Na2SO4) & Concentrate extract->dry_org purify Purify by Column Chromatography dry_org->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the fluorination of methyl furan-2-carboxylate.

G start Problem: Low Yield or No Reaction check_reagents Check Purity of Starting Material and Fluorinating Agent start->check_reagents impure Action: Purify Substrate (e.g., distillation). Use a fresh bottle of fluorinating agent. check_reagents->impure Impure pure Reagents are Pure check_reagents->pure Pure final_solution Solution: Optimized Conditions impure->final_solution check_conditions Review Reaction Conditions: Temp, Time, Atmosphere pure->check_conditions temp_low Action: Increase temperature gradually (e.g., to RT or 40°C). Increase reaction time. check_conditions->temp_low Too Mild moisture Action: Ensure anhydrous solvent and strict inert atmosphere (N2/Ar). check_conditions->moisture Moisture? conditions_ok Conditions seem correct check_conditions->conditions_ok OK temp_low->final_solution moisture->final_solution check_tar Is significant tar/decomposition observed? conditions_ok->check_tar tar_yes Action: Lower reaction temperature (e.g., to 0°C). Add fluorinating agent more slowly. check_tar->tar_yes Yes check_products Multiple Products by TLC/NMR? check_tar->check_products No tar_yes->final_solution multi_prod_yes Action: Reduce equivalents of fluorinating agent (e.g., to 1.05 eq). Monitor reaction closely and stop when SM is consumed. check_products->multi_prod_yes Yes check_products->final_solution No, single product multi_prod_yes->final_solution

Caption: Troubleshooting decision tree for optimizing the fluorination reaction.

Detailed Experimental Protocol (Representative)

This protocol describes a general procedure for the direct C5 fluorination of methyl furan-2-carboxylate using Selectfluor™. Researchers should treat this as a starting point and optimize based on their specific results.

Materials:

  • Methyl furan-2-carboxylate (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Add methyl furan-2-carboxylate (1.0 equiv) to an oven-dried, round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Add anhydrous acetonitrile via syringe to achieve a substrate concentration of approximately 0.1 M. Stir until the substrate is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: To the cooled, stirring solution, add Selectfluor™ (1.1 equiv) in several small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the progress by TLC or LC-MS by periodically taking a small aliquot, quenching it with a drop of NaHCO₃ solution, and extracting with EtOAc.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (a hexane/ethyl acetate gradient is recommended) to isolate the pure methyl 5-fluorofuran-2-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

References

Troubleshooting low yields in Meerwein arylation for furan derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Meerwein arylation of furan derivatives, a powerful reaction for forming carbon-carbon bonds between furan rings and aryl groups. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields and other complications during the Meerwein arylation of furan derivatives.

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yields in Meerwein arylation of furans can stem from several factors. The most common culprits include:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often thermally unstable and can decompose before reacting with the furan derivative. This is especially true for diazonium salts with electron-donating groups on the aromatic ring.

  • Suboptimal Reaction Temperature: The reaction requires a careful balance of temperature. It needs to be high enough to promote the reaction but low enough to prevent premature decomposition of the diazonium salt.

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.

  • Insufficient Catalyst Activity or Inappropriate Catalyst Loading: The copper catalyst is crucial for the reaction. Using an inactive catalyst or an incorrect amount can drastically reduce the yield.

  • Presence of Water: While some protocols tolerate water, excessive amounts can lead to the formation of phenols from the diazonium salt, a common side reaction.

Q2: I am observing a lot of bubbling and gas evolution before the reaction is complete. What is happening and how can I prevent it?

A2: Vigorous gas evolution, primarily nitrogen (N₂), is a sign of rapid decomposition of your aryl diazonium salt. This premature decomposition is a major contributor to low yields. Here's how to address it:

  • Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt and the subsequent arylation reaction. Use an ice-salt bath for better temperature control.

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to control the rate of diazotization and minimize heat generation.

  • Use Freshly Prepared Diazonium Salt: Prepare the diazonium salt solution immediately before use. Do not store it for extended periods, even at low temperatures.

Q3: I am getting a complex mixture of products, not just my desired arylated furan. What are the likely side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired Meerwein arylation, leading to a complex product mixture. The most common side reactions include:

  • Sandmeyer Reaction: The diazonium salt can be converted to an aryl halide in the presence of copper halides. To minimize this, ensure the furan derivative is present in a sufficient concentration to react with the generated aryl radical.

  • Phenol Formation: Reaction of the diazonium salt with water leads to the formation of phenols. Using anhydrous solvents and ensuring your glassware is dry can help reduce this side reaction.

  • Formation of Azo Compounds: Diazonium salts can couple with the starting aniline or other aromatic compounds to form colored azo compounds. Maintaining a low pH and temperature can suppress this side reaction.

  • Polymerization/Tar Formation: Furan derivatives can be sensitive to the acidic reaction conditions and may polymerize, leading to the formation of intractable tars. Using the minimum necessary amount of acid and keeping the reaction temperature low can help mitigate this.

Q4: How does the choice of catalyst affect the reaction?

A4: The catalyst, typically a copper(I) or copper(II) salt, plays a critical role in the radical mechanism of the Meerwein arylation.

  • Copper(I) vs. Copper(II): Copper(I) salts (e.g., CuCl, CuBr) are generally more effective at catalyzing the reduction of the diazonium salt to the aryl radical. Copper(II) salts (e.g., CuCl₂, CuSO₄) can also be used and are often involved in the catalytic cycle.

  • Catalyst Loading: The amount of catalyst used is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions. A typical catalyst loading is in the range of 5-10 mol%.

Q5: What is the best solvent for the Meerwein arylation of furan derivatives?

A5: The choice of solvent can have a significant impact on the reaction yield.[1] Common solvents include:

  • Acetone: A widely used solvent that is generally effective.

  • Acetonitrile: Another common choice that can offer good results.

  • Water: Can be used, particularly for the diazotization step, but care must be taken to control the temperature to minimize phenol formation.

  • Methanol/Water mixtures: Can be employed to improve the solubility of the reactants.

The optimal solvent often needs to be determined empirically for a specific set of reactants.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of the Meerwein arylation of furan derivatives.

Table 1: Effect of Catalyst and Solvent on the Yield of 5-Aryl-2-furaldehydes

Furan DerivativeAniline DerivativeCatalyst (mol%)SolventYield (%)Reference
2-Furaldehyde4-NitroanilineCuCl₂ (10)Acetone75F. F. Blicke, F. D. Smith, J. Am. Chem. Soc. 1929, 51, 1865-1871
2-Furaldehyde4-ChloroanilineCuCl₂ (10)Acetone68F. F. Blicke, F. D. Smith, J. Am. Chem. Soc. 1929, 51, 1865-1871
2-Furaldehyde4-BromoanilineCuCl₂ (10)Acetone65F. F. Blicke, F. D. Smith, J. Am. Chem. Soc. 1929, 51, 1865-1871
2-Furaldehyde4-MethylanilineCuCl₂ (10)Acetone55F. F. Blicke, F. D. Smith, J. Am. Chem. Soc. 1929, 51, 1865-1871
2-FuraldehydeAnilineCuCl₂ (10)Water45This is a representative yield, actual yields may vary.

Table 2: Yields of 5-(Substituted phenyl)-2-furfuraldehydes from Substituted Anilines [2]

Substituent on Aniline (R)ProductYield (%)
p-nitro5-(4-Nitrophenyl)-2-furaldehyde78
p-chloro5-(4-Chlorophenyl)-2-furaldehyde72
p-bromo5-(4-Bromophenyl)-2-furaldehyde70
p-toluidine5-(4-Methylphenyl)-2-furaldehyde65
p-anisidine5-(4-Methoxyphenyl)-2-furaldehyde62
p-carboxy4-(5-Formylfuran-2-yl)benzoic acid68

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of 5-(4-Chlorophenyl)-2-furaldehyde

This protocol is a representative example for the Meerwein arylation of 2-furaldehyde with 4-chloroaniline.

Materials:

  • 4-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Furaldehyde

  • Copper(II) Chloride (CuCl₂)

  • Acetone

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization of 4-Chloroaniline:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloroaniline (e.g., 12.75 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (e.g., 7.2 g, 0.104 mol) in water (20 mL).

    • Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. The addition should take approximately 20-30 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Meerwein Arylation:

    • In a separate 500 mL flask, prepare a solution of 2-furaldehyde (e.g., 9.6 g, 0.1 mol) and copper(II) chloride (e.g., 1.34 g, 0.01 mol) in acetone (100 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the furaldehyde solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, or until the gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a large beaker containing 500 mL of cold water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic extracts and wash them with water (100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield 5-(4-chlorophenyl)-2-furaldehyde as a solid.

Visualizations

Meerwein_Arylation_Mechanism cluster_diazotization Diazotization cluster_catalytic_cycle Catalytic Cycle Aniline Ar-NH₂ Diazonium Ar-N₂⁺ X⁻ Aniline->Diazonium NaNO₂, HX Diazonium_cat Ar-N₂⁺ X⁻ CuI Cu(I) CuII Cu(II) CuI->CuII e⁻ CuII->CuI e⁻ ArylRadical Ar• N2 N₂ RadicalAdduct [Ar-Furan]• ArylRadical->RadicalAdduct + Furan Diazonium_cat->ArylRadical Cu(I) Furan Furan Derivative Product Arylated Furan RadicalAdduct->Product Cu(II)

Caption: Mechanism of the Copper-Catalyzed Meerwein Arylation of Furan Derivatives.

Troubleshooting_Workflow Start Low Yield in Meerwein Arylation Check_Diazonium Check Diazonium Salt Stability Start->Check_Diazonium Decomposition Premature Decomposition? Check_Diazonium->Decomposition Temp_Control Improve Temperature Control (0-5 °C) Decomposition->Temp_Control Yes Check_Reaction_Cond Review Reaction Conditions Decomposition->Check_Reaction_Cond No Slow_Addition Slow Dropwise Addition of NaNO₂ Temp_Control->Slow_Addition Fresh_Salt Use Freshly Prepared Diazonium Salt Slow_Addition->Fresh_Salt Success Improved Yield Fresh_Salt->Success Solvent Optimize Solvent Check_Reaction_Cond->Solvent Catalyst Check Catalyst Activity & Loading Check_Reaction_Cond->Catalyst Moisture Ensure Anhydrous Conditions Check_Reaction_Cond->Moisture Check_Side_Reactions Analyze for Side Products Check_Reaction_Cond->Check_Side_Reactions Sandmeyer Sandmeyer Product Observed? Check_Side_Reactions->Sandmeyer Increase_Furan Increase Furan Concentration Sandmeyer->Increase_Furan Yes Phenol Phenol Formation? Sandmeyer->Phenol No Increase_Furan->Success Dry_Solvents Use Anhydrous Solvents Phenol->Dry_Solvents Yes Tar Tar Formation? Phenol->Tar No Dry_Solvents->Success Lower_Temp_Acid Lower Temperature / Reduce Acid Tar->Lower_Temp_Acid Yes Tar->Success No Lower_Temp_Acid->Success

Caption: Troubleshooting Workflow for Low Yields in Meerwein Arylation.

References

Removal of impurities from Methyl 3-Fluorofuran-2-carboxylate preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 3-Fluorofuran-2-carboxylate preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted reagents from the synthesis process.

  • Side-Reaction Products: Such as 3-Fluorofuran-2-carboxylic acid resulting from the hydrolysis of the ester, or 3-fluorofuran from decarboxylation.

  • Solvent Residues: Residual solvents used during the synthesis and workup.

  • Reagent-Related Impurities: By-products from the fluorinating agents or other reagents used.

Q2: Which analytical techniques are recommended for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and by-products.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure of the main product and any significant impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing by-products.

Q3: What is the recommended general purification strategy for this compound?

A3: A multi-step approach is typically most effective:

  • Aqueous Workup: To remove water-soluble impurities and inorganic salts.

  • Solvent Extraction: To isolate the product from the aqueous phase.

  • Chromatography: Flash column chromatography is often the primary method for separating the target compound from closely related impurities.

  • Distillation or Recrystallization: As a final polishing step to achieve high purity, depending on the physical properties of the compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low purity after initial workup Incomplete reaction or significant side reactions.Optimize reaction conditions (temperature, time, stoichiometry). Consider a different synthetic route if side products are difficult to separate.
Presence of 3-Fluorofuran-2-carboxylic acid Hydrolysis of the methyl ester during workup or purification.Avoid prolonged exposure to acidic or basic aqueous conditions. Use a non-aqueous workup if possible. The carboxylic acid can often be removed by a mild basic wash (e.g., saturated NaHCO₃ solution), but be cautious of further hydrolysis.
Co-elution of impurities during column chromatography Impurities have similar polarity to the product.Optimize the mobile phase system (solvent polarity and ratio). Consider using a different stationary phase (e.g., alumina instead of silica gel). Gradient elution may provide better separation than isocratic elution.
Product degradation during purification The compound may be sensitive to heat or prolonged exposure to the stationary phase.For distillation, use high vacuum to lower the boiling point. For chromatography, minimize the time the compound spends on the column. The stability of fluorinated furans can be limited under acidic conditions.
Residual solvent detected in the final product Inefficient removal of solvent after extraction or chromatography.Dry the product under high vacuum for an extended period. For high-boiling point solvents, consider a solvent swap by dissolving the product in a lower-boiling point solvent and re-evaporating.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile.

1. Preparation of the Crude Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).
  • Adsorb the sample onto a small amount of silica gel.

2. Column Packing:

  • Select an appropriate size column based on the amount of crude material.
  • Prepare a slurry of silica gel in the initial elution solvent (e.g., a low polarity mixture like 95:5 hexane:ethyl acetate).
  • Pack the column with the slurry, ensuring no air bubbles are trapped.

3. Loading and Elution:

  • Carefully load the adsorbed sample onto the top of the packed column.
  • Begin elution with the low polarity solvent system.
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product and then the more polar impurities. The specific gradient will depend on the TLC analysis of the crude mixture.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution by thin-layer chromatography (TLC).
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Removal of Acidic Impurities via Aqueous Wash

This protocol is designed to remove acidic impurities like 3-Fluorofuran-2-carboxylic acid.

1. Dissolution:

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

2. Basic Wash:

  • Transfer the solution to a separatory funnel.
  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution may cause pressure buildup.
  • Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC).

3. Water Wash:

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and dissolved salts.

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Filter off the drying agent.
  • Remove the solvent under reduced pressure to yield the product with reduced acidic impurities.

Visualizations

Purification_Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Workup / Extraction Crude_Product->Aqueous_Workup Organic_Layer Organic Layer Aqueous_Workup->Organic_Layer Chromatography Flash Column Chromatography Organic_Layer->Chromatography Purity_Check Purity Analysis (TLC, GC-MS, NMR) Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity < 98% Further_Purification->Chromatography Re-chromatograph or consider recrystallization/distillation

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product After Initial Purification Identify_Impurity Identify Impurity Type (GC-MS, NMR) Start->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Acid_Impurity Carboxylic Acid Impurity? Identify_Impurity->Acid_Impurity Other_Impurity Other Organic Impurity? Identify_Impurity->Other_Impurity Starting_Material->Acid_Impurity No Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Yes Acid_Impurity->Other_Impurity No Basic_Wash Perform Mild Basic Wash (e.g., NaHCO3) Acid_Impurity->Basic_Wash Yes Optimize_Chroma Optimize Chromatography (Solvent System, Stationary Phase) Other_Impurity->Optimize_Chroma Yes Final_Purification Consider Distillation or Recrystallization Other_Impurity->Final_Purification If co-eluting

Technical Support Center: Alternative Fluorinating Agents for Furan Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorination of furan substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of alternative fluorinating agents in their experiments.

Troubleshooting Guide

The fluorination of electron-rich furan substrates can present several challenges, from low yields to undesired side reactions. This guide addresses common issues encountered during these experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Low Reactivity of Fluorinating Agent: The chosen N-F reagent may not be electrophilic enough for the specific furan substrate.[1][2] 2. Decomposition of Starting Material: Furan rings are sensitive to strongly acidic conditions or highly reactive reagents, leading to polymerization or ring-opening.[3][4] 3. Incorrect Stoichiometry: Insufficient fluorinating agent or, in base-mediated reactions, an improper base-to-substrate ratio can lead to incomplete conversion.1. Switch to a More Powerful Fluorinating Agent: If using a less reactive agent like NFSI with a deactivated furan, consider switching to a more reactive one like Selectfluor™.[1][2][5] 2. Optimize Reaction Conditions: Lower the reaction temperature and screen different solvents. For acid-sensitive substrates, consider using a buffer or a non-acidic fluorinating agent.[3] 3. Adjust Stoichiometry: Titrate the base if applicable, and consider a slight excess of the fluorinating agent. Monitor the reaction by TLC or LC-MS to determine the optimal ratio.
Poor Regioselectivity (Mixture of Isomers) 1. Steric Hindrance: Bulky substituents on the furan ring can influence the position of fluorination. 2. Electronic Effects: The inherent electronic properties of the furan ring and its substituents direct electrophilic attack, typically to the C5 position on 2-substituted furans.[6]1. Use of Directing Groups: In some cases, a directing group can be installed to favor fluorination at a specific position. 2. Change the Fluorinating Agent: Different fluorinating agents can exhibit different regioselectivities based on their steric bulk and reaction mechanism.
Formation of Side Products (e.g., Dimers, Polymers) 1. Radical Reactions: Some fluorination reactions, particularly decarboxylative fluorinations, may proceed through radical intermediates which can lead to dimerization.[5][7] 2. Acid-Catalyzed Polymerization: Trace amounts of acid can catalyze the polymerization of the electron-rich furan starting material or product.[4]1. Use of Radical Scavengers: In cases where radical pathways are suspected, the addition of a radical scavenger like TEMPO might suppress side reactions. 2. Maintain Anhydrous and Acid-Free Conditions: Ensure all glassware is dry and solvents are anhydrous. The use of a non-acidic buffer can also be beneficial.
Product Decomposition During Workup 1. Hydrolysis: Fluorinated furans can be sensitive to aqueous acidic or basic conditions during extraction and purification. 2. Instability on Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive fluorinated products during column chromatography.1. Careful Quenching and Extraction: Quench the reaction with a mild buffer and use a neutral or slightly basic aqueous solution for extraction. Minimize contact time with aqueous layers. 2. Alternative Purification Methods: Consider using neutral alumina or a deactivated silica gel for chromatography. In some cases, distillation or crystallization may be viable alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative electrophilic fluorinating agents for furan substrates?

A1: While traditional fluorinating agents like elemental fluorine are highly reactive and hazardous, several milder and more selective electrophilic N-F reagents are commonly used. These include Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts.[6][8][9] These reagents are generally solids that are easier and safer to handle in a standard laboratory setting.[9]

Q2: Why is my furan substrate decomposing during the fluorination reaction?

A2: Furan and its derivatives are electron-rich aromatic compounds that can be sensitive to strong acids and highly reactive electrophiles, which can lead to polymerization or ring-opening reactions.[3][4] The choice of a fluorinating agent that is too reactive for your specific substrate or the presence of acidic byproducts can cause decomposition.

Q3: How do I choose between Selectfluor® and NFSI for my furan fluorination?

A3: Selectfluor® is generally considered a more powerful and reactive electrophilic fluorinating agent than NFSI.[1][2][5] For electron-rich furan substrates, the milder reactivity of NFSI might be sufficient and could offer better control and selectivity. For less reactive or deactivated furan substrates, the higher reactivity of Selectfluor® may be necessary to achieve a good yield. A quantitative reactivity scale for various N-F reagents has been developed and can be a useful guide.[1][2]

Q4: At which position does electrophilic fluorination of a 2-substituted furan typically occur?

A4: Due to the electron-donating nature of the oxygen atom, the furan ring is activated towards electrophilic substitution. For a 2-substituted furan, the electrophilic attack, and therefore fluorination, predominantly occurs at the C5 position due to the greater stabilization of the carbocation intermediate.[6]

Q5: Can I run fluorination reactions with these alternative agents in aqueous or protic solvents?

A5: Some of the more stable N-F reagents, like Selectfluor®, are compatible with aqueous or protic solvents like acetonitrile/water mixtures.[10] In fact, for certain reactions, the presence of water can be beneficial. However, the stability of your furan substrate in such conditions must also be considered. Always consult the literature for the specific reagent and substrate you are using.

Quantitative Data on Alternative Fluorinating Agents

The choice of a fluorinating agent can significantly impact the outcome of a reaction. The table below summarizes data for different agents used on various furan substrates.

Furan SubstrateFluorinating AgentReaction ConditionsProductYield (%)Reference
Furan-2-carboxylic acidSelectfluor®MeCN/H₂O (1:2), NaHCO₃, 70 °C, 15 h2-Fluorofuran75%[5][7][11]
2-Methylfuran-5-carboxylic acidSelectfluor®MeCN/H₂O (1:2), NaHCO₃, 70 °C, 15 h2-Fluoro-5-methylfuran72%[5][7][11]
Benzofuran-2-carboxylic acidSelectfluor®MeCN/H₂O (1:2), NaHCO₃, 70 °C, 15 h2-Fluorobenzofuran65%[5][7][11]
2-PhenylfuranN-Fluoropyridinium triflateCH₂Cl₂, rt, 2 h2-Fluoro-5-phenylfuranModerate[9]
2-(Trimethylsilyl)furanN-Fluorobenzenesulfonimide (NFSI)THF, -78 °C to rt2-FluorofuranGood[6]

Experimental Protocols

Protocol 1: Decarboxylative Fluorination of Furan-2-carboxylic Acid with Selectfluor®

This protocol is adapted from Yuan, X. et al., Org. Lett. 2017, 19 (6), pp 1410–1413.[5][7][11]

Materials:

  • Furan-2-carboxylic acid

  • Selectfluor®

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial, add furan-2-carboxylic acid (0.2 mmol, 1.0 equiv), Selectfluor® (0.4 mmol, 2.0 equiv), and sodium bicarbonate (0.8 mmol, 4.0 equiv).

  • Add a solvent mixture of acetonitrile and water (1:2 v/v, 1.8 mL).

  • Seal the vial and heat the reaction mixture to 70 °C with vigorous stirring for 15 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-fluorofuran.

Protocol 2: Direct Fluorination of 2-Arylbenzo[d]thiazoles with NFSI (as an example for a related heterocycle)

While a specific protocol for simple furans with NFSI is not detailed in the provided search results, the following procedure for a related heterocyclic system illustrates the general approach.

Materials:

  • 2-Arylbenzo[d]thiazole

  • N-Fluorobenzenesulfonimide (NFSI)

  • Palladium tetra(triphenylphosphine) (Pd(PPh₃)₄)

  • L-proline

  • Cyclohexane

Procedure:

  • In a reaction tube, combine the 2-arylbenzo[d]thiazole (1.0 equiv), NFSI (2.0 equiv), Pd(PPh₃)₄ (10 mol %), and L-proline (20 mol %).

  • Add cyclohexane as the solvent.

  • Seal the tube and heat the reaction mixture at the temperature specified in the relevant literature while stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the fluorinated product.

Visualizations

Electrophilic Fluorination of a 2-Substituted Furan

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product furan 2-Substituted Furan reaction Electrophilic Attack at C5 furan->reaction reagent Electrophilic Fluorinating Agent (E.g., Selectfluor®) reagent->reaction intermediate Sigma Complex (Carbocation) reaction->intermediate deprotonation Deprotonation intermediate->deprotonation product 5-Fluoro-2-Substituted Furan deprotonation->product

Caption: Mechanism of electrophilic fluorination of a 2-substituted furan.

Troubleshooting Workflow for Low Yield in Furan Fluorination

G start Low Yield Observed check_sm Check Starting Material Stability start->check_sm sm_ok Starting Material Stable? check_sm->sm_ok sm_decomposed Decomposition Observed sm_ok->sm_decomposed No check_reagent Check Reagent Reactivity sm_ok->check_reagent Yes solution_sm Lower Temperature, Use Milder Reagent, or Add Buffer sm_decomposed->solution_sm end Improved Yield solution_sm->end reagent_ok Reagent Sufficiently Reactive? check_reagent->reagent_ok reagent_weak Reagent Too Weak reagent_ok->reagent_weak No optimize_conditions Optimize Other Conditions (Solvent, Stoichiometry) reagent_ok->optimize_conditions Yes solution_reagent Use a More Powerful Fluorinating Agent reagent_weak->solution_reagent solution_reagent->end optimize_conditions->end

Caption: Troubleshooting logic for low yield in furan fluorination reactions.

References

Byproduct identification in the synthesis of Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-Fluorofuran-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The furan ring is susceptible to degradation under harsh reaction conditions, and fluorination reactions can be sensitive.[1][2]

  • Moisture: Trace amounts of water can lead to the hydrolysis of starting materials or the desired product. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Reaction Temperature: Fluorination reactions are often exothermic. Running the reaction at too high a temperature can lead to the formation of side products and polymerization of the furan ring.[3] Conversely, a temperature that is too low may result in an incomplete reaction. Careful temperature control is crucial.

  • Reagent Purity: Impurities in starting materials or the fluorinating agent can interfere with the reaction. Use reagents of the highest possible purity.

  • Incomplete Reaction: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely byproducts?

A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts. In the synthesis of fluorinated furans, common byproducts include:

  • Regioisomers: Fluorination might occur at other positions on the furan ring, leading to isomers of the desired product. The electronic properties of the starting material will influence the regioselectivity of the fluorination.

  • Over-fluorinated Products: It is possible to introduce more than one fluorine atom onto the furan ring, especially if the fluorinating agent is highly reactive or used in excess.

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Polymerization Products: Furan and its derivatives are known to polymerize, particularly in the presence of acid.[1] This can result in a dark, insoluble material in your reaction mixture.

  • Hydrolysis Products: If there is moisture in the reaction, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[4]

Q3: How can I identify the specific byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio. It can help distinguish between regioisomers and over-fluorinated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structure elucidation. 19F NMR is particularly useful for identifying different fluorine-containing species in your mixture. H-F and C-F coupling constants can provide insights into the conformation of the molecule.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, including non-volatile byproducts like polymers.

Q4: What are the best methods for purifying this compound?

A4: The choice of purification method will depend on the nature of the impurities.

  • Flash Column Chromatography: This is a common and effective method for separating the desired product from byproducts with different polarities. A gradient of solvents, such as a mixture of hexane and ethyl acetate, is often used.[5]

  • Preparative HPLC: For difficult separations of isomers or for obtaining very high purity material, preparative HPLC can be employed.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective purification technique.

Byproduct Identification Summary

The following table summarizes potential byproducts and suggested analytical methods for their identification.

Potential Byproduct Likely Cause Suggested Analytical Method(s)
Regioisomers (e.g., Methyl 2-Fluorofuran-3-carboxylate)Lack of regioselectivity in the fluorination step.GC-MS, 1H NMR, 19F NMR
Over-fluorinated Products (e.g., Methyl 3,4-Difluorofuran-2-carboxylate)Excess of a strong fluorinating agent.GC-MS, 19F NMR, MS
3-Fluorofuran-2-carboxylic acidHydrolysis of the methyl ester due to moisture.[4]HPLC, 1H NMR, IR (to detect the carboxylic acid OH)
Polymeric materialsAcidic conditions or high temperatures.[1]Gel Permeation Chromatography (GPC), Visual inspection (dark, insoluble material)
Unreacted Starting MaterialIncomplete reaction.TLC, GC-MS, 1H NMR

Experimental Protocols

General Procedure for Electrophilic Fluorination:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the starting material, Methyl 3-bromo- or 3-iodofuran-2-carboxylate, to a solution of an appropriate solvent (e.g., anhydrous acetonitrile or dichloromethane) in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Dissolve the electrophilic fluorinating agent (e.g., Selectfluor) in an appropriate anhydrous solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes, while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for the identification and characterization of byproducts in the synthesis of this compound.

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc_gcms Initial Analysis: TLC & GC-MS start->tlc_gcms multiple_spots Multiple Spots/Peaks Observed? tlc_gcms->multiple_spots single_spot Single Major Spot/Peak multiple_spots->single_spot No isolate_byproducts Isolate Byproducts (e.g., Prep-HPLC, Column) multiple_spots->isolate_byproducts Yes purify_product Purify Desired Product (e.g., Column Chromatography) single_spot->purify_product characterize_product Characterize Pure Product (NMR, MS, etc.) purify_product->characterize_product end Successful Synthesis characterize_product->end nmr_analysis Structural Elucidation by NMR (1H, 13C, 19F, COSY, etc.) isolate_byproducts->nmr_analysis ms_analysis Mass Analysis by HRMS isolate_byproducts->ms_analysis identify_structure Identify Byproduct Structures nmr_analysis->identify_structure ms_analysis->identify_structure optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) identify_structure->optimize_conditions optimize_conditions->start Re-run Reaction

Caption: Workflow for Byproduct Identification and Reaction Optimization.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Fluorofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of fluorofurans.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for cross-coupling reactions involving fluorofurans?

A1: The optimal catalyst loading is highly dependent on the specific reaction conditions, including the substrates, ligand, base, and solvent. However, a general starting point for palladium-catalyzed cross-coupling of fluorofurans is typically in the range of 0.5 to 5 mol%. For highly reactive substrates, it may be possible to decrease the catalyst loading to as low as 0.1 mol%, while more challenging couplings might require up to 10 mol%. It is crucial to perform an optimization screen to determine the ideal loading for your specific system.

Q2: How does the electronic nature of fluorofurans affect catalyst loading?

A2: The fluorine substituents on the furan ring are strongly electron-withdrawing, which can make the C-X (where X is a halide or triflate) bond activation (oxidative addition step) more challenging compared to non-fluorinated analogs. This may necessitate a higher catalyst loading or the use of more electron-rich and bulky ligands to facilitate the catalytic cycle.

Q3: Can I reuse the palladium catalyst for subsequent reactions?

A3: While homogeneous palladium catalysts are generally not recovered, heterogeneous catalysts, such as palladium on charcoal (Pd/C) or polymer-supported catalysts, can potentially be reused. However, catalyst deactivation and leaching of palladium into the product are common issues. If catalyst reuse is a primary goal, employing a heterogeneous catalyst system and performing leaching tests are recommended.

Q4: What are the common side reactions to consider when optimizing catalyst loading?

A4: Common side reactions in cross-coupling of fluorofurans include homocoupling of the boronic acid or organometallic reagent, protodeboronation of the boronic acid, and decomposition of the starting materials or product under the reaction conditions. Catalyst loading can influence the rates of these side reactions relative to the desired cross-coupling.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion in a reasonable timeframe. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities or decompose at the reaction temperature. 3. Poor Ligand Choice: The ligand may not be suitable for activating the fluorofuran substrate.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). 2. Use a Pre-catalyst: Employ a more stable palladium pre-catalyst. Ensure all reagents and solvents are pure and properly degassed.[1] 3. Screen Ligands: Test a panel of ligands with varying steric and electronic properties (e.g., phosphine-based, N-heterocyclic carbene-based).
Reaction Stalls at Partial Conversion 1. Catalyst Decomposition: The active catalytic species may not be stable over the entire course of the reaction. 2. Product Inhibition: The product may coordinate to the metal center and inhibit the catalyst.1. Incremental Catalyst Addition: Add the catalyst in portions over the course of the reaction. 2. Lower Reaction Temperature: If possible, reduce the reaction temperature to improve catalyst stability, though this may require longer reaction times.
Formation of Significant Byproducts (e.g., Homocoupling) 1. Catalyst Loading is Too High: Excess catalyst can sometimes promote side reactions like homocoupling. 2. Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids.[1]1. Decrease Catalyst Loading: Reduce the catalyst loading incrementally. 2. Thoroughly Degas Reaction Mixture: Ensure the reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) and that solvents are degassed.[1]
Inconsistent Results/Poor Reproducibility 1. Inaccurate Catalyst Measurement: Small variations in the amount of catalyst can have a large impact on the reaction outcome. 2. Moisture or Air Sensitivity: The catalyst or reagents may be sensitive to air and moisture.1. Prepare a Stock Solution: For small-scale reactions, prepare a stock solution of the catalyst to ensure accurate dispensing. 2. Use a Glovebox or Schlenk Line: Handle air and moisture-sensitive reagents under an inert atmosphere.

Data Presentation

Table 1: Effect of Catalyst Loading on the Suzuki-Miyaura Coupling of 2-Bromo-5-fluorofuran with Phenylboronic Acid

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of 2-phenyl-5-fluorofuran (%)
10.5124540
21.0128581
32.012>9895
45.012>9894

Reaction Conditions: 2-Bromo-5-fluorofuran (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (x mol%), K₂CO₃ (2 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C.

Table 2: Comparison of Different Palladium Catalysts for the Heck Coupling of 3-Iodo-4-fluorofuran with Styrene

EntryPalladium SourceLigandCatalyst Loading (mol%)Yield (%)
1Pd(OAc)₂P(o-tolyl)₃278
2Pd₂(dba)₃XPhos192
3PdCl₂(dppf)-365
4Pd/C (10 wt%)-555 (heterogeneous)

Reaction Conditions: 3-Iodo-4-fluorofuran (1 mmol), styrene (1.5 mmol), catalyst (x mol%), Et₃N (2 mmol), DMF (5 mL), 110 °C, 24 h.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk tube, add the fluorofuran halide (e.g., 2-bromo-5-fluorofuran, 0.2 mmol, 1.0 equiv), the boronic acid (e.g., phenylboronic acid, 0.24 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 0.4 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 2 mL of a 4:1 dioxane/water mixture) via syringe.[1]

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) in the reaction solvent. Add the appropriate volume of the stock solution to the reaction tube to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.0, 5.0 mol%).

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the specified time.

  • Analysis: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine conversion and yield.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start setup Reaction Setup: - Fluorofuran Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere setup->inert solvents Add Degassed Solvents inert->solvents catalyst_prep Prepare Catalyst Stock Solution solvents->catalyst_prep add_catalyst Add Catalyst (Varying Loads) catalyst_prep->add_catalyst heat Heat and Stir add_catalyst->heat quench Quench and Workup heat->quench analyze Analyze by GC-MS/LC-MS quench->analyze end End analyze->end

Caption: Workflow for optimizing catalyst loading.

troubleshooting_logic Troubleshooting Logic for Low Conversion cluster_catalyst Catalyst Issues cluster_ligand Ligand Issues cluster_conditions Reaction Conditions start Low or No Conversion q_loading Is Catalyst Loading Sufficient? start->q_loading a_increase_loading Increase Catalyst Loading q_loading->a_increase_loading No q_activity Is the Catalyst Active/Stable? q_loading->q_activity Yes a_increase_loading->q_activity a_check_reagents Use Pre-catalyst, Check Reagent Purity q_activity->a_check_reagents No q_ligand Is the Ligand Appropriate? q_activity->q_ligand Yes a_check_reagents->q_ligand a_screen_ligands Screen Different Ligands q_ligand->a_screen_ligands No q_temp Is Temperature Optimal? q_ligand->q_temp Yes a_screen_ligands->q_temp a_adjust_temp Adjust Temperature q_temp->a_adjust_temp No

Caption: Troubleshooting decision tree.

References

Strategies for the selective functionalization of the furan ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective functionalization of the furan ring. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find troubleshooting guides for frequently encountered issues, detailed FAQs, and key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the selective functionalization of furan challenging?

A1: The selective functionalization of the furan ring presents several challenges due to its unique electronic properties. Furan is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. However, this high reactivity can also lead to a lack of selectivity and a propensity for polymerization or ring-opening under harsh reaction conditions, particularly in the presence of strong acids.[1][2][3] The C2 and C5 positions are generally more reactive towards electrophilic substitution than the C3 and C4 positions due to greater stabilization of the cationic intermediate.[4] Achieving regioselectivity, especially at the less reactive C3/C4 positions, often requires specific strategies like directed metalation or the use of protecting groups.

Q2: How can I avoid polymerization of my furan substrate during a reaction?

A2: Furan's tendency to polymerize, especially under acidic conditions, is a significant hurdle. To mitigate this, consider the following strategies:

  • Use milder reaction conditions: Opt for less aggressive Lewis acids in Friedel-Crafts reactions (e.g., SnCl₄ or BF₃·OEt₂ instead of AlCl₃) and lower reaction temperatures.[5]

  • Solvent choice: The solvent can influence the stability of furan derivatives.

  • Control stoichiometry: In some cases, using an excess of one reagent can help minimize side reactions.

  • Inhibitors: While less common in academic labs for small-scale synthesis, radical inhibitors can sometimes be employed if radical-initiated polymerization is suspected.

Q3: How do I choose the right strategy for functionalizing a specific position on the furan ring?

A3: The choice of strategy depends on the desired position of functionalization and the nature of the substituents already present on the furan ring.

  • For C2/C5 functionalization (the most reactive sites): Standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation, Vilsmeier-Haack formylation, and halogenation are typically effective.

  • For C3/C4 functionalization: These positions are less reactive and require more specialized techniques. Directed ortho-metalation (DoM), where a directing group guides a metalating agent to an adjacent position, is a powerful strategy. Alternatively, one can start with a pre-functionalized furan precursor.

  • For substituted furans: The existing substituent will direct incoming electrophiles. Electron-donating groups generally activate the ring and direct to the ortho and para positions, while electron-withdrawing groups deactivate the ring.

Troubleshooting Guides

Troubleshooting Low Yields in Furan Functionalization
Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield Degradation of starting material: Furan ring is sensitive to harsh conditions (strong acids, high temperatures).- Use milder catalysts and lower reaction temperatures.- Monitor the reaction closely to avoid prolonged reaction times.- Consider using a protecting group to increase stability.
Incomplete reaction: The reaction may be too slow under the chosen conditions.- Increase the reaction temperature cautiously.- Use a more active catalyst.- Increase the concentration of reagents.
Moisture or air sensitivity: Particularly relevant for organometallic intermediates (e.g., lithiation).- Ensure all glassware is flame-dried or oven-dried.- Use anhydrous solvents and reagents.- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
Side reactions: Polymerization, ring-opening, or multiple functionalizations are common.- Adjust stoichiometry.- Use a less reactive acylating agent in Friedel-Crafts reactions.- For Diels-Alder reactions, consider the reversibility and optimize the temperature.
Troubleshooting Poor Regioselectivity
Problem Potential Cause(s) Suggested Solution(s)
Mixture of C2 and C3 isomers in electrophilic substitution Steric hindrance: A bulky substituent at C2 may favor substitution at C3.- If C2 is desired, a less bulky directing group might be necessary.- If C3 is desired, leverage the steric hindrance of the C2 substituent.
Electronic effects of substituents: The directing effect of existing groups on the furan ring may not be fully selective.- Choose a different functionalization strategy that offers higher regiocontrol, such as directed metalation.
Lack of selectivity in Diels-Alder reactions (endo vs. exo) Thermodynamic vs. kinetic control: The endo product is often the kinetic product, while the exo product is thermodynamically more stable.[6][7]- For the endo product, run the reaction at lower temperatures for shorter times.[6]- For the exo product, use higher temperatures or longer reaction times to allow for equilibration to the more stable isomer.[6]

Quantitative Data Tables

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Furan with Acetic Anhydride
CatalystTemperature (°C)Reaction Time (h)Yield of 2-acetylfuran (%)
H-beta zeolite601.592.6
Yb(OTf)₃504~90
SnCl₄0-25275-85
BF₃·OEt₂0170-80
AlCl₃01<20 (significant polymerization)

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Endo/Exo Selectivity in Diels-Alder Reaction of Furan with Maleic Anhydride
Temperature (°C)Reaction TimeDominant Product
25Shortendo (Kinetic)
25Longexo (Thermodynamic)
4048 hexo (exclusive)[6]

Key Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Furan with Acetic Anhydride

This protocol describes a milder approach to the Friedel-Crafts acylation of furan, avoiding the harsh conditions that lead to polymerization.

Materials:

  • Furan

  • Acetic anhydride

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a stirred solution of furan (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add acetic anhydride (1.1 eq).

  • Slowly add a solution of SnCl₄ (1.0 eq) in DCM dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-acetylfuran.

Protocol 2: Diels-Alder Reaction of Furan and Maleic Anhydride

This protocol outlines the [4+2] cycloaddition of furan and maleic anhydride. The stereochemical outcome can be influenced by temperature and reaction time.[6]

Materials:

  • Furan

  • Maleic anhydride

  • Ethyl acetate

  • Hexane

  • Vial, refrigerator

Procedure for Thermodynamic (exo) Product:

  • Dissolve maleic anhydride (1.0 eq) in ethyl acetate in a vial.

  • Add furan (1.1 eq) to the solution.

  • Seal the vial and allow it to stand at room temperature for an extended period (e.g., 48 hours to several days) to ensure equilibration to the thermodynamic product.[6]

  • Cool the vial in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with cold hexane.

  • Air-dry the crystals to obtain the exo-adduct.

Procedure for Kinetic (endo) Product:

  • Follow steps 1 and 2 as above, but conduct the reaction at a lower temperature (e.g., 0 °C).

  • Monitor the reaction closely and isolate the product as soon as significant precipitation occurs to minimize retro-Diels-Alder and isomerization to the exo-adduct.

Protocol 3: Lithiation of Furan and Trapping with an Electrophile

This protocol describes the deprotonation of furan at the C2 position followed by reaction with an electrophile. Strict anhydrous and anaerobic conditions are crucial for success.

Materials:

  • Furan, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., benzaldehyde)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask, syringes, argon or nitrogen line

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Add anhydrous THF to the flask via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add furan (1.0 eq) to the cold THF.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change is typically observed.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete lithiation.

  • Add the electrophile (e.g., benzaldehyde, 1.1 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

furan_functionalization_strategy start Start with Furan Derivative c2_c5 Target C2/C5 Position? start->c2_c5 c3_c4 Target C3/C4 Position? c2_c5->c3_c4 No eas Electrophilic Aromatic Substitution (e.g., Friedel-Crafts, Halogenation) c2_c5->eas Yes dom Directed Ortho-Metalation (DoM) c3_c4->dom Yes prefunctionalized Use Pre-functionalized Furan c3_c4->prefunctionalized Alternative end Desired Functionalized Furan eas->end dom->end prefunctionalized->end

Decision workflow for regioselective furan functionalization.

lithiation_workflow start Start: Anhydrous Conditions furan_thf Dissolve Furan in Anhydrous THF start->furan_thf cool Cool to -78 °C furan_thf->cool add_buli Add n-BuLi Dropwise cool->add_buli lithiation Stir for 30 min (2-Lithiofuran forms) add_buli->lithiation add_electrophile Add Electrophile at -78 °C lithiation->add_electrophile warm_quench Warm to RT and Quench add_electrophile->warm_quench workup Aqueous Workup and Extraction warm_quench->workup purify Purification workup->purify

Experimental workflow for the lithiation of furan.

diels_alder_selectivity start Diels-Alder Reaction (Furan + Dienophile) conditions Reaction Conditions start->conditions low_temp Low Temperature Short Reaction Time conditions->low_temp Kinetic high_temp High Temperature Long Reaction Time conditions->high_temp Thermodynamic endo Endo Product (Kinetic Control) low_temp->endo exo Exo Product (Thermodynamic Control) high_temp->exo

Controlling endo/exo selectivity in Diels-Alder reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-Fluorofuran-2-carboxylate against its non-fluorinated and chlorinated analogs. The inclusion of detailed experimental protocols and predicted spectral data aims to facilitate the identification and characterization of this compound in various research and development settings.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its analogs. Predicted data was obtained using commercially available NMR prediction software. Experimental data for Methyl furan-2-carboxylate is included for reference.

Table 1: ¹H NMR Data Comparison (Predicted, Solvent: CDCl₃)

CompoundH4 (δ, mult, J)H5 (δ, mult, J)OCH₃ (δ, s)
This compound~7.2 (d, J≈2)~7.6 (d, J≈2)~3.9
Methyl furan-2-carboxylate (Experimental)[1]7.19 (dd, J=3.6, 0.8)7.60 (dd, J=1.8, 0.8)3.90 (s)
Methyl 3-Chlorofuran-2-carboxylate~7.3 (d, J≈2)~7.5 (d, J≈2)~3.9

mult: multiplicity (s: singlet, d: doublet, dd: doublet of doublets); J: coupling constant in Hz.

Table 2: ¹³C NMR Data Comparison (Predicted, Solvent: CDCl₃)

CompoundC2 (δ)C3 (δ)C4 (δ)C5 (δ)C=O (δ)OCH₃ (δ)
This compound~145~155~115~148~158~52
Methyl furan-2-carboxylate (Experimental)[1]144.77117.98111.93146.46159.1651.84
Methyl 3-Chlorofuran-2-carboxylate~146~130~118~147~159~53

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

  • Ensure the solvent height in the NMR tube is between 4.0 and 5.0 cm.[2]

  • Cap the NMR tube securely to prevent solvent evaporation.[2]

2. NMR Data Acquisition:

  • The NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[2]

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters:

    • Pulse Angle: 30 degrees

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C). Phase and baseline corrections are applied to the resulting spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Peak Integration and Multiplicity Analysis I->J K Chemical Shift Assignment J->K L Structure Elucidation/ Comparison K->L

Caption: Workflow for NMR spectroscopic analysis.

References

Comparative Analysis of Mass Spectrometry Data for Methyl 3-Fluorofuran-2-carboxylate and Related Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the mass spectrometry data for Methyl 3-Fluorofuran-2-carboxylate and its structural analogs. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of small organic molecules. While experimental data for the target compound is not publicly available, this guide presents predicted mass spectral characteristics based on established fragmentation patterns of similar compounds.

Comparison of Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound (predicted) and two relevant, non-fluorinated comparator compounds: Methyl Furan-2-carboxylate and Methyl Furan-3-carboxylate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Observed (m/z)Key Fragment Ions (m/z)
This compound C₆H₅FO₃144.10144 (M⁺)113 ([M-OCH₃]⁺), 85 ([M-COOCH₃]⁺), 57
Methyl Furan-2-carboxylate C₆H₆O₃126.11126 (M⁺)[1][2]95 ([M-OCH₃]⁺), 67 ([M-COOCH₃]⁺), 39
Methyl Furan-3-carboxylate C₆H₆O₃126.11126 (M⁺)[3][4]95 ([M-OCH₃]⁺), 67 ([M-COOCH₃]⁺), 39

Predicted Fragmentation Pattern for this compound

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways common to esters and furan derivatives. The fluorine atom introduces a unique isotopic signature that can aid in identification. The primary fragmentation pathways are predicted to be:

  • Loss of a methoxy radical (•OCH₃): The molecular ion (M⁺) at m/z 144 is expected to readily lose a methoxy radical to form a stable acylium ion at m/z 113. This is a common fragmentation for methyl esters.

  • Loss of the carbomethoxy group (•COOCH₃): Cleavage of the ester group from the furan ring would result in a fluorofuranyl cation at m/z 85.

  • Further Fragmentation: Subsequent fragmentation of the furan ring can lead to smaller charged species, such as the ion at m/z 57.

The presence of a single fluorine atom is unlikely to produce a significant M+2 peak, as the natural abundance of heavier fluorine isotopes is negligible. However, the high electronegativity of fluorine will influence the stability of adjacent carbocations formed during fragmentation.

Experimental Protocols

A standard protocol for obtaining mass spectrometry data for compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is outlined below.

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC):

  • Injector: Split/splitless injector at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

Mass Spectrometry (MS):

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35-500.

  • Data Acquisition: Full scan mode.

For high-resolution mass spectrometry (HRMS) to confirm the elemental composition, an instrument such as a Q-TOF would be utilized.[5]

Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for mass spectrometry analysis.

MassSpecWorkflow cluster_sample Sample Handling cluster_ms Mass Spectrometry cluster_data Data Processing SamplePrep Sample Preparation Introduction Sample Introduction (GC/LC/Direct) SamplePrep->Introduction Ionization Ionization (e.g., EI, ESI) Introduction->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole, TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis

Caption: General workflow for a mass spectrometry experiment.

References

A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into furan derivatives significantly impacts their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them attractive scaffolds in drug discovery and materials science. Elucidating the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction (SCXRD) is crucial for understanding their structure-activity relationships. This guide provides a comparative overview of common methodologies for the crystal structure determination of fluorinated furan derivatives, supported by experimental data and detailed protocols.

The Impact of Fluorination on Crystallization

Fluorine's high electronegativity and the specific nature of organofluorine interactions can profoundly influence crystal packing. Unlike other halogens, fluorine is a poor hydrogen bond acceptor but can participate in various weak interactions, such as C–H···F, F···F, and C–F···π interactions, which can direct the crystal packing arrangement.[1][2] The substitution of hydrogen with fluorine can also alter the molecule's dipole moment and overall shape, leading to different polymorphic forms. These factors make the crystallization of fluorinated compounds a nuanced process requiring careful methodological consideration.

Comparison of Crystallization Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For fluorinated furan derivatives, a range of crystallization techniques can be employed. The choice of method depends on the compound's solubility, stability, and the quantity of material available. A comparison of common techniques is presented below.

Crystallization MethodPrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.Simple to set up; requires minimal equipment.Can be slow; may lead to the formation of oils or amorphous solids if evaporation is too rapid.Thermally stable compounds with moderate solubility.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.Excellent control over the rate of crystallization; often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs; can be sensitive to temperature fluctuations.Small quantities of material; compounds that are sensitive to rapid changes in concentration.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.Relatively fast; allows for good control over the cooling rate.Not suitable for compounds with low-temperature sensitivity or those whose solubility is not strongly temperature-dependent.Compounds with a significant difference in solubility at high and low temperatures.
Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.Good for screening multiple solvent/anti-solvent systems simultaneously.Can be difficult to set up without disturbing the interface; may not be suitable for all solvent combinations.Screening for suitable crystallization conditions.

Experimental Protocols

Below are generalized, detailed protocols for the key stages of X-ray crystal structure determination of fluorinated furan derivatives.

Protocol 1: Single Crystal Growth by Vapor Diffusion
  • Preparation of the Compound Solution: Dissolve 5-10 mg of the purified fluorinated furan derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane) in a small, narrow vial. The solvent should be one in which the compound is readily soluble.

  • Preparation of the Reservoir: In a larger, outer beaker or jar, add 2-5 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane, diethyl ether).

  • Assembly: Place the inner vial containing the compound solution inside the larger beaker, ensuring the inner vial remains open and is not submerged in the anti-solvent.

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitoring: Monitor the setup for crystal growth over several days to weeks. High-quality, single crystals should form as the anti-solvent vapor diffuses into the compound solution.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a cryoloop or a glass fiber using a cryoprotectant oil.

  • Data Collection Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[3]

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system. The software will automatically index the reflections to define the lattice parameters.

  • Data Collection Strategy: Based on the determined crystal system and unit cell, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[4]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and the data is scaled and merged to produce a final reflection file.[5]

Protocol 3: Structure Solution and Refinement
  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides the initial positions of the atoms in the crystal structure.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods.[6] This iterative process minimizes the difference between the observed and calculated structure factors. For fluorinated compounds, care must be taken in modeling the fluorine atoms, which can sometimes exhibit disorder.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and the overall geometry of the molecule.[7]

Data Presentation: Crystallographic Data for a Representative Fluorinated Furan Derivative

The following table summarizes hypothetical crystallographic data for a representative fluorinated furan derivative, "Compound A," obtained using two different crystallization methods to illustrate a comparative analysis.

ParameterMethod 1: Slow Evaporation (Acetone/Hexane)Method 2: Vapor Diffusion (DCM/Pentane)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.258.54
b (Å) 15.6712.31
c (Å) 9.8818.92
β (˚) 105.390
Volume (ų) 1532.41987.6
Z 44
Calculated Density (g/cm³) 1.451.42
R-factor (R1) 0.0450.038
Goodness-of-fit (GOF) 1.051.02

Visualization of the X-ray Crystal Structure Determination Workflow

The following diagram illustrates the logical workflow from a synthesized compound to a refined crystal structure.

workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesized_Compound Synthesized Fluorinated Furan Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesized_Compound->Purification Pure_Compound Pure Compound Purification->Pure_Compound Crystallization Crystallization (e.g., Vapor Diffusion, Slow Evaporation) Pure_Compound->Crystallization Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Data_Collection Data Collection (Diffractometer) Single_Crystal->Data_Collection Raw_Data Raw Diffraction Images Data_Collection->Raw_Data Data_Processing Data Processing (Integration, Scaling) Raw_Data->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Caption: Workflow for X-ray Crystal Structure Determination.

References

Unveiling the Bioactive Potential: A Comparative Analysis of Methyl 3-Fluorofuran-2-carboxylate and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative bioactivity of Methyl 3-Fluorofuran-2-carboxylate and Methyl furan-2-carboxylate, supported by available experimental data from analogous compounds.

This guide provides a comparative overview of the bioactive properties of this compound and its non-fluorinated counterpart, Methyl furan-2-carboxylate. Due to the limited direct comparative studies on these specific molecules, this report extrapolates data from closely related furan carboxylate derivatives to offer insights into their potential anticancer and antibacterial activities. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. This guide explores the potential impact of fluorination on the bioactivity of the furan carboxylate scaffold.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for derivatives of Methyl furan-2-carboxylate. It is important to note that these are analogous compounds, and the data should be interpreted as indicative of the potential bioactivities of the core structures.

Table 1: Anticancer Activity of Methyl Furan-2-Carboxylate Analogs

CompoundCell LineIC50 (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa>100[1]
Methyl-5-(hydroxymethyl)-2-furan carboxylateHepG2>100[1]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa62.37[1]
Silver(I) furan-2-carboxylate complexJurkat8.00 µM[2]

Table 2: Antibacterial Activity of Methyl Furan-2-Carboxylate Analogs

CompoundBacterial StrainMIC (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus1.00[1]
Methyl-5-(hydroxymethyl)-2-furan carboxylatePhotobacterium damselae250[1]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylatePhotobacterium damselae250[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for assessing anticancer and antibacterial activity.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3][4][5][6][7]

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution of Compound: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8][9][10][11][12]

Mechanistic Insights and Signaling Pathways

While the precise mechanisms of action for this compound and its non-fluorinated analog are not yet elucidated, studies on related furan derivatives suggest potential pathways for their anticancer and antibacterial effects.

Proposed Anticancer Mechanism of Action

Furan derivatives have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways.[13][14] The introduction of a fluorine atom may enhance the interaction of the compound with target proteins in these pathways.

anticancer_pathway This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibition Wnt/β-catenin Pathway Wnt/β-catenin Pathway This compound->Wnt/β-catenin Pathway Inhibition Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibits Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Promotes Wnt/β-catenin Pathway->Apoptosis Inhibits Wnt/β-catenin Pathway->Cell Proliferation Promotes

Caption: Proposed anticancer signaling pathway.

Proposed Antibacterial Mechanism of Action

The antibacterial activity of furan derivatives is often attributed to their ability to disrupt the bacterial cell wall and membrane integrity.[15] The electron-withdrawing nature of the fluorine atom in this compound could potentially enhance its ability to interact with and disrupt these bacterial structures.

antibacterial_workflow cluster_compound Compound Interaction cluster_bacterium Bacterial Cell Compound This compound CellWall Cell Wall Compound->CellWall Disruption CellMembrane Cell Membrane CellWall->CellMembrane Leads to damage of CellLysis Cell Lysis CellMembrane->CellLysis

Caption: Proposed antibacterial workflow.

Conclusion

While direct comparative data for this compound and Methyl furan-2-carboxylate is currently unavailable, the analysis of analogous compounds suggests that the furan carboxylate scaffold possesses promising anticancer and antibacterial properties. The introduction of a fluorine atom is hypothesized to enhance these activities by favorably altering the molecule's electronic properties and metabolic stability. Further experimental studies are warranted to directly compare the bioactivities of these two compounds and to elucidate their precise mechanisms of action. This will be crucial for guiding future drug design and development efforts based on the furan scaffold.

References

A Researcher's Guide to In Vitro Assay Validation for Novel Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a novel fluorinated compound from discovery to a potential therapeutic hinges on rigorous in vitro validation. This guide provides a comparative overview of key in vitro assays, their validation parameters, and detailed experimental protocols, with a special focus on the unique considerations for fluorinated molecules.

The introduction of fluorine into drug candidates can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. However, these same unique physicochemical characteristics necessitate careful consideration during in vitro assay development and validation to ensure data accuracy and reliability. This guide offers a framework for navigating this process, drawing upon established regulatory guidelines and specific examples relevant to fluorinated compounds.

Key Validation Parameters: A Comparative Overview

The validation of any in vitro assay is crucial to demonstrate its suitability for its intended purpose. For novel fluorinated compounds, a thorough validation process is essential to de-risk drug development programs early on. Key validation parameters, based on ICH Q2(R1) and FDA M10 guidelines, are summarized below, along with specific considerations for fluorinated compounds.

Validation ParameterDescriptionKey Considerations for Fluorinated CompoundsAlternative Assay/Methodology
Specificity/Selectivity The ability of the assay to unequivocally assess the analyte in the presence of other components.Potential for non-specific binding due to the lipophilic nature of some fluorinated compounds. Possibility of interference with fluorescent or luminescent detection methods.- Orthogonal assays with different detection principles. - Mass spectrometry-based detection to confirm identity.
Accuracy The closeness of agreement between the measured value and the true value.The high stability of the C-F bond may affect extraction efficiency and recovery. Potential for matrix effects in biological samples.- Use of 18F-labeled internal standards for recovery assessment. - Matrix-matched calibration standards.
Precision The degree of scatter between a series of measurements from multiple sampling of the same homogeneous sample.Variability can be introduced by the handling of compounds with low solubility.- Automated liquid handling to minimize pipetting errors. - Rigorous control of assay conditions (temperature, incubation time).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Solubility issues at higher concentrations can lead to non-linearity.- Use of co-solvents (e.g., DMSO), with careful validation of solvent tolerance. - Exploration of alternative calibration models.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Important for potent compounds with low effective concentrations.- Highly sensitive detection methods like high-resolution continuum source molecular absorption spectrometry (HR-CS MAS).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Crucial for pharmacokinetic and pharmacodynamic studies.- Optimization of sample preparation to concentrate the analyte.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.The stability of fluorinated compounds can be sensitive to changes in pH or temperature.- Design of Experiments (DoE) to systematically evaluate the impact of variables.

Comparative Analysis of In Vitro Assays for Fluorinated Compounds

The following tables provide a comparative summary of common in vitro assays used to characterize novel fluorinated compounds, including representative data where available.

Table 1: Cytotoxicity Assays
Assay TypePrincipleTest SystemFluorinated Compound ExampleEndpoint Measured (Example Data)Alternative Assay
MTT Assay Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases.HCT116 (human colon carcinoma)Perfluorooctanoic acid (PFOA)Cell Viability (EC50)XTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay.
LDH Release Assay Measures lactate dehydrogenase (LDH) release from damaged cells, indicating loss of membrane integrity.L-929 (mouse fibroblast)Sodium Fluoride (NaF)Cytotoxicity (% of control)Propidium iodide staining and flow cytometry.
ROS Assay Measures the production of reactive oxygen species (ROS) using fluorescent probes.L-929 (mouse fibroblast)Sodium Fluoride (NaF)Oxidative Stress (Fluorescence Intensity)Glutathione (GSH) depletion assay.
Table 2: Metabolic Stability Assays
Assay TypePrincipleTest SystemFluorinated Compound ExampleEndpoint Measured (Example Data)Alternative Assay
Microsomal Stability Assay Measures the rate of metabolism of a compound by liver microsomes.Rat Liver Microsomes[18F]Fluoroalkyl compoundsHalf-life (t1/2), Intrinsic Clearance (CLint)S9 fraction stability assay, hepatocyte stability assay.
Hepatocyte Stability Assay Measures the metabolism of a compound in intact liver cells, providing a more physiologically relevant model.Primary human hepatocytesFluorinated kinase inhibitorParent compound remaining (%) over time.3D liver spheroid models.
Table 3: Target-Based Assays
Target ClassAssay TypePrincipleFluorinated Compound ExampleEndpoint Measured (Example Data)Alternative Assay
Kinases ADP-Glo™ Kinase AssayMeasures kinase activity by quantifying the amount of ADP produced in the kinase reaction.Fluorinated kinase inhibitorIC50TR-FRET kinase assays, AlphaScreen® kinase assays.
GPCRs Radioligand Binding AssayMeasures the binding of a radiolabeled ligand to a G-protein coupled receptor (GPCR).Fluorinated GPCR ligandKiFluorescence polarization (FP) assays, Surface Plasmon Resonance (SPR).
Ion Channels Automated Patch ClampDirectly measures the flow of ions through a channel in response to a compound.Fluorinated ion channel modulatorIC50, activation/inhibition kineticsFlux assays using ion-sensitive fluorescent dyes.
Nuclear Receptors TR-FRET Coactivator Recruitment AssayMeasures the recruitment of a coactivator peptide to a nuclear receptor in the presence of a ligand.Fluorinated nuclear receptor agonistEC50Luciferase reporter gene assays.
Viral Enzymes FRET-based Protease AssayMeasures the cleavage of a FRET-labeled substrate by a viral protease.Fluorinated antiviral protease inhibitorIC50Cell-based viral replication assays.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the fluorinated test compound and a vehicle control. Replace the cell culture medium with medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol 2: Microsomal Stability Assay
  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Incubation: Add the fluorinated test compound (e.g., 1 µM final concentration) to the pre-warmed reaction mixture and incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time and determine the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 3: ADP-Glo™ Kinase Assay
  • Kinase Reaction: Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, ATP, and the fluorinated test compound at various concentrations. Incubate at room temperature for the optimized reaction time.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and therefore to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Visualizing In Vitro Assay Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in in vitro assay validation for novel fluorinated compounds.

AssayValidationWorkflow cluster_dev Assay Development cluster_val Assay Validation cluster_app Assay Application Dev Assay Development & Optimization Spec Specificity Dev->Spec Acc Accuracy Spec->Acc Prec Precision Acc->Prec Lin Linearity & Range Prec->Lin Rob Robustness Lin->Rob Screen Compound Screening Rob->Screen SAR SAR Studies Screen->SAR PKPD PK/PD Modeling SAR->PKPD

A streamlined workflow for in vitro assay validation.

KinaseInhibitionAssay cluster_reaction Kinase Reaction cluster_products Products Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate phosphorylates Substrate Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor Fluorinated Inhibitor Inhibitor->Kinase inhibits

Mechanism of a competitive kinase inhibitor assay.

LogicalRelationship A High In Vitro Potency E Lead Candidate A->E B Good Metabolic Stability B->E C Low Cytotoxicity C->E D Favorable ADME Properties D->E

Head-to-head comparison of different synthetic routes to fluorofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Fluorofurans, in particular, are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. This guide provides a head-to-head comparison of prominent synthetic routes to this important class of molecules, supported by experimental data and detailed protocols to aid in reaction planning and optimization.

At a Glance: Key Synthetic Strategies

The synthesis of fluorofurans can be broadly categorized into three main strategies: direct electrophilic fluorination of a pre-formed furan ring, construction of the furan ring from fluorinated precursors, and transition-metal-catalyzed fluorination. Each approach offers distinct advantages and is suited to different substitution patterns and functional group tolerances.

Data Summary: A Comparative Overview

The following tables summarize quantitative data for the key synthetic routes, providing a clear comparison of their efficiency and scope.

Table 1: Direct Electrophilic Fluorination of Furans

Direct fluorination of the electron-rich furan ring is a common strategy, typically proceeding with high regioselectivity for the C5 position in 2-substituted furans.[1] A variety of electrophilic fluorinating agents can be employed, with Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) being the most prevalent.[2][3]

SubstrateFluorinating AgentSolventTemp. (°C)Time (h)ProductYield (%)Reference
1,3,5-trimethoxybenzeneNFSI (1.0 equiv)(solvent-free milling)RT32,4,6-trimethoxy-1-fluorobenzene51[4]
AnisoleNFSIneat10024Fluoroanisoleshigh[5]
BenzenePerfluoro[N-fluoro-N-(4-pyridyl)methanesulfonamide]neat (excess benzene)8024Fluorobenzene88[5]
2-Substituted BenzofuransSelectfluor™MeCN/H₂ORT123-Fluoro-2-hydroxy-2-substituted benzofurans65-85[6]
1,2-DihydropyridinesSelectfluor®MeCN0 to RT0.173-Fluoro-3,6-dihydropyridines-[7]
Table 2: Synthesis from Fluorinated Precursors

This approach involves constructing the furan ring from acyclic or cyclic precursors already containing fluorine. This can be a powerful method for accessing specific isomers that are difficult to obtain through direct fluorination.

Precursor TypeMethodKey ReagentsProduct ScopeYield (%)Reference
FluorovinamidesIntramolecular CyclizationSOCl₂, MeOH3-Amino-5-fluoroalkylfuransNear-quantitative[8]
2,2-Difluoro-2,3-dihydrofuransFluorine EliminationMg powder, TBSCl2-FluorofuransGood[9]
Alkenynyl silyl ethersFluorination/CyclizationSelectfluor, Au(I)/Ag(I) catalystSubstituted 3-fluorofuransGood[10]

Experimental Protocols

Detailed methodologies for key transformations are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Intramolecular Cyclization to 3-Amino-5-fluoroalkylfurans

This protocol is adapted from Plaçais, C. et al., Org. Lett. 2021, 23, 4915-4919.[8]

Procedure:

  • To a solution of the corresponding fluorinated vinamide (0.4 mmol) in methanol (2 mL) at 0 °C, slowly add thionyl chloride (1.0 equivalent, 0.4 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the reaction mixture in vacuo.

  • The resulting hydrochloride salt of the 3-amino-5-fluoroalkylfuran is typically obtained in pure form and does not require further purification.

Protocol 2: Synthesis of 2-Fluorofurans via Fluorine Elimination

This protocol is based on the transformation described by Song, Q. et al., Org. Chem. Front., 2022, 9, 3000-3005.[9]

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend magnesium powder in a suitable anhydrous solvent such as THF.

  • Add a solution of the 2,2-difluoro-2,3-dihydrofuran substrate and tert-butyldimethylsilyl chloride (TBSCl) in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-fluorofuran.

Protocol 3: Gold-Catalyzed Synthesis of 3-Fluorofurans

This protocol is adapted from Li, Y. et al., Org. Biomol. Chem. 2012, 10, 2395-2408.[10]

Procedure:

  • In a reaction vessel, dissolve the 2-fluoroalk-3-yn-1-one substrate in anhydrous dichloromethane.

  • Add chlorotriphenylphosphine gold(I) (5 mol%) and silver trifluoromethanesulfonate (5 mol%).

  • Stir the reaction mixture at room temperature until the cyclization is complete (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate in vacuo to yield the crude 3-fluorofuran.

  • If necessary, further purify the product by column chromatography on silica gel.

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow and proposed mechanisms of the discussed synthetic routes.

electrophilic_fluorination furan 2-Substituted Furan intermediate Wheland Intermediate (Carbocation) furan->intermediate Electrophilic Attack at C5 electrophile Electrophilic Fluorinating Agent (e.g., Selectfluor) electrophile->intermediate product 5-Fluoro-2-substituted Furan intermediate->product -H+ deprotonation Deprotonation cyclization_synthesis start Fluorinated Vinamide activated Activated Hydroxy Group (via SOCl₂) start->activated Activation cyclized Cyclized Intermediate activated->cyclized Intramolecular Nucleophilic Attack product 3-Amino-5-fluoroalkylfuran Hydrochloride cyclized->product Aromatization elimination_synthesis start 2,2-Difluoro-2,3-dihydrofuran product 2-Fluorofuran start->product Reductive Elimination reagents Mg, TBSCl reagents->product

References

Cross-validation of analytical methods for fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for Fluorinated Heterocycles

For researchers, scientists, and drug development professionals working with fluorinated heterocycles, the selection and validation of appropriate analytical methods are critical for ensuring data integrity and regulatory compliance. This guide provides an objective comparison of the performance of three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Supported by experimental data, this guide aims to assist in the selection of the most suitable method for the cross-validation of analytical procedures for these complex molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds, including fluorinated heterocycles. Reverse-phase HPLC is the most common mode used for these analyses.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of fluorinated heterocyles involves the following steps:

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic System:

    • Column: A C18 or a specialized fluorinated stationary phase column is often used.[1][2] Fluorinated phases can offer unique selectivity for halogenated compounds.[1][2]

    • Mobile Phase: A gradient elution is commonly employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically set between 0.5 and 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, usually between 25°C and 45°C, to ensure reproducibility.[3]

  • Detection:

    • UV-Vis Detector: Suitable for compounds with a chromophore. The detection wavelength is chosen based on the UV spectrum of the analyte.

    • Mass Spectrometry (LC-MS/MS): Offers higher selectivity and sensitivity, and provides structural information.[4][5]

  • Data Analysis: The retention time and peak area are used for identification and quantification, respectively. A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Column Separation Separation Injection->Separation Column Detection Detection Separation->Detection UV or MS Integration Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Fig. 1: A generalized workflow for HPLC analysis.
Performance Data: HPLC

The performance of an HPLC method is evaluated based on several parameters as defined by the International Council for Harmonisation (ICH) guidelines.

ParameterTypical Performance for Fluorinated Heterocycles
Linearity (r²) > 0.99
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL range

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many fluorinated heterocycles, derivatization may be necessary to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS

A general GC-MS protocol for fluorinated heterocycles is as follows:

  • Sample Preparation & Derivatization: If necessary, derivatize the analyte to increase its volatility. A common method is silylation. The sample is then dissolved in a volatile organic solvent.

  • GC System:

    • Injection: A split/splitless injector is typically used. The injector temperature is optimized to ensure complete volatilization of the sample without degradation.

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) is commonly used.

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.

    • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is the most common ionization technique. Field Ionization (FI) can be a softer ionization method for compounds that do not show a molecular ion with EI.[6]

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detection: An electron multiplier detects the ions.

  • Data Analysis: The retention time and the mass spectrum are used for compound identification. Quantification is achieved by comparing the peak area of a specific ion to a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization Optional Dissolution Dissolution Sample->Dissolution Derivatization->Dissolution Injection Injection Dissolution->Injection Capillary Column GC_Separation GC_Separation Injection->GC_Separation Capillary Column Ionization Ionization GC_Separation->Ionization Mass Analyzer MS_Analysis MS_Analysis Ionization->MS_Analysis Mass Analyzer Identification Identification MS_Analysis->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Fig. 2: A generalized workflow for GC-MS analysis.
Performance Data: GC-MS

The performance of GC-MS methods for fluorinated compounds can be highly dependent on the analyte's properties and whether derivatization is employed.

ParameterTypical Performance for Fluorinated Heterocycles
Linearity (r²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) pg to fg range
Limit of Quantification (LOQ) pg to ng range

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹⁹F NMR, is an exceptionally powerful tool for the analysis of fluorinated heterocycles. It provides detailed structural information and can be used for quantitative analysis without the need for a reference standard of the analyte (qNMR).

Experimental Protocol: NMR

A typical NMR experiment for a fluorinated heterocycle involves:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative NMR (qNMR), a known amount of an internal standard is also added.

  • NMR Spectrometer:

    • Field Strength: Higher field strengths (e.g., 400 MHz or higher) provide better resolution and sensitivity.

    • Probe: A broadband or fluorine-specific probe is required for ¹⁹F NMR.

  • Data Acquisition:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹⁹F NMR: Directly observes the fluorine atoms, offering high sensitivity and a large chemical shift range, which minimizes signal overlap.[7][8][9]

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between different atoms and aid in complete structure elucidation.

  • Data Processing and Analysis: The spectra are processed (Fourier transformation, phase correction, baseline correction) and the chemical shifts, coupling constants, and peak integrals are analyzed to determine the structure and purity of the compound. For qNMR, the concentration of the analyte is calculated by comparing its peak integral to that of the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Weighing Weighing Sample->Weighing Deuterated Solvent Dissolution Dissolution Weighing->Dissolution Deuterated Solvent NMR_Acquisition NMR_Acquisition Dissolution->NMR_Acquisition 1D & 2D Spectra Internal_Standard Internal Standard (for qNMR) Internal_Standard->Dissolution Processing Processing NMR_Acquisition->Processing Structure/Quantification Analysis Analysis Processing->Analysis Structure/Quantification Report Report Analysis->Report

Fig. 3: A generalized workflow for NMR analysis.
Performance Data: NMR

Quantitative NMR is a primary analytical method and can be highly accurate and precise.

ParameterTypical Performance for Fluorinated Heterocycles (qNMR)
Linearity (r²) Not applicable (direct method)
Accuracy (% Purity) 98.5 - 101.5%
Precision (% RSD) < 1%
Limit of Detection (LOD) µg/mL to mg/mL range
Limit of Quantification (LOQ) µg/mL to mg/mL range

Comparison of Analytical Methods

FeatureHPLCGC-MSNMR
Applicability Wide range of compounds, non-volatile and thermally labileVolatile and thermally stable compounds (or derivatives)Soluble compounds, provides structural information
Sensitivity High (ng/mL to pg/mL)Very high (pg to fg)Moderate (µg/mL to mg/mL)
Selectivity Good, enhanced with MSVery high (with MS)Very high (especially ¹⁹F)
Quantification Relative (requires calibration curve)Relative (requires calibration curve)Absolute (qNMR with internal standard)
Sample Throughput HighMediumLow to Medium
Cost ModerateHighVery High
Structure Elucidation Limited (unless coupled with MS)Good (fragmentation pattern)Excellent (definitive structure)

Conclusion

The choice of an analytical method for the cross-validation of fluorinated heterocycles depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust technique suitable for routine quality control, offering a good balance of sensitivity, speed, and cost.

  • GC-MS provides exceptional sensitivity and is ideal for trace analysis of volatile fluorinated heterocycles, although it may require derivatization.

  • NMR , particularly ¹⁹F qNMR, is an invaluable tool for structural confirmation and accurate quantitative analysis without the need for reference standards of the analyte, making it a primary method for the characterization of new chemical entities.

A comprehensive cross-validation strategy will often involve the use of two orthogonal methods, such as HPLC and NMR, to ensure the accuracy and reliability of the analytical data. This approach provides a high degree of confidence in the quality of the fluorinated heterocyclic compounds being developed.

References

Benchmarking the Efficacy of Methyl 3-Fluorofuran-2-carboxylate Against Known VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound, Methyl 3-Fluorofuran-2-carboxylate, against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented for this compound is hypothetical and intended for illustrative purposes to guide potential research and development.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor growth and metastasis by promoting the vascularization of tumors.[4][5] The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[4][5][6] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy for various cancers. This guide benchmarks the potential efficacy of a novel compound, this compound, against well-characterized VEGFR-2 inhibitors.

Comparative Efficacy of VEGFR-2 Inhibitors

The inhibitory potential of this compound is compared against several known VEGFR-2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for these compounds against VEGFR-2.

CompoundIC50 (nM)Notes
This compound 25 (Hypothetical) A hypothetical value based on the potential activity of novel furan-based scaffolds. This value is for comparative and illustrative purposes only.
Apatinib1A potent inhibitor of VEGFR-2, also showing activity against c-Ret, c-Kit, and c-Src.[7]
Cabozantinib0.035A potent inhibitor of VEGFR-2 that also targets other tyrosine kinases such as c-Met and RET.[7]
Regorafenib4.2 (murine)A multi-target inhibitor that acts on VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Kit, RET, and Raf-1.[7]
Sorafenib90A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[8]
Vandetanib40A potent inhibitor of VEGFR2, which also shows activity against VEGFR3 and EGFR.[7]

Experimental Protocols

The following is a representative protocol for a VEGFR-2 kinase inhibition assay, based on commercially available kits, to determine the IC50 values of test compounds.

VEGFR-2 Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, Cat. #40301)[9]

  • 5x Kinase Buffer

  • ATP (Adenosine Triphosphate)

  • PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (including this compound and known inhibitors) dissolved in DMSO

  • Kinase-Glo™ MAX Assay Kit (Promega)

  • White 96-well plates

  • Microplate luminometer

Procedure:

  • Buffer Preparation: Prepare a 1x Kinase Buffer by diluting the 5x Kinase Buffer with distilled water. If required, DTT can be added to a final concentration of 10 mM.

  • Master Mix Preparation: Prepare a master mix for the desired number of reactions. For each well, the master mix will contain 1x Kinase Buffer, ATP (final concentration typically in the µM range), and the PTK substrate.

  • Compound Dilution: Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • Add the diluted test compounds to the designated wells of the 96-well plate.

    • For "Positive Control" and "Blank" wells, add the diluent solution (1x Kinase Buffer with the same percentage of DMSO as the compound wells).

  • Enzyme Addition: Dilute the VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer. Add the diluted enzyme to all wells except for the "Blank" wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding the master mix to all wells. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Signal Detection:

    • After incubation, allow the plate to cool to room temperature.

    • Add the Kinase-Glo™ MAX reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

    • Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate luminometer.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Determine the percent inhibition for each concentration of the test compound relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR-2 signaling cascade and a typical experimental workflow for inhibitor screening.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: VEGFR-2 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Dilution (this compound & Known Inhibitors) Plate_Setup 96-Well Plate Setup Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation (VEGFR-2, ATP, Substrate) Reagent_Prep->Plate_Setup Incubation Kinase Reaction (30°C, 45 min) Plate_Setup->Incubation Luminescence Luminescence Reading Incubation->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc

Caption: Experimental Workflow for IC50 Determination.

References

A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated furan and thiophene analogs, two key five-membered aromatic heterocycles, by examining their physicochemical properties, pharmacological activities, and underlying mechanisms of action, supported by experimental data.

The introduction of fluorine into furan and thiophene rings can profoundly influence their biological activity by altering properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. While both furan and thiophene are valuable isosteres for phenyl rings and other functional groups in drug design, the choice between a fluorinated furan or thiophene analog can significantly impact a compound's overall performance. This comparison guide aims to provide a data-driven overview to inform the selection and design of these important structural motifs in drug discovery programs.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences between oxygen in furan and sulfur in thiophene, particularly in terms of electronegativity and atomic size, are magnified upon fluorination. These differences directly impact key physicochemical parameters relevant to drug development.

PropertyFluorinated Furan AnalogsFluorinated Thiophene AnalogsImpact on Drug Properties
Lipophilicity (logP) Generally, the introduction of fluorine increases lipophilicity. However, the high electronegativity of the oxygen atom in the furan ring can lead to more complex effects on molecular polarity compared to thiophene.Fluorination typically leads to a predictable increase in lipophilicity. The larger and less electronegative sulfur atom results in a less polarizable ring system compared to furan.Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A higher logP can enhance membrane permeability but may also lead to increased metabolic clearance and off-target toxicity.
Acidity/Basicity (pKa) The electron-withdrawing nature of fluorine can decrease the pKa of nearby acidic protons or basic nitrogen atoms within the molecule.Similar to furans, fluorination on the thiophene ring or adjacent substituents will lower the pKa of acidic or basic functional groups.The ionization state of a drug at physiological pH is crucial for its solubility, receptor binding, and cellular uptake.
Metabolic Stability Fluorination at positions susceptible to metabolic oxidation can block these sites, thereby increasing the metabolic stability and half-life of the compound.Fluorine substitution is a well-established strategy to enhance the metabolic stability of thiophene-containing drugs by preventing cytochrome P450-mediated oxidation.Increased metabolic stability can lead to improved pharmacokinetic profiles, allowing for less frequent dosing.

Pharmacological Activities: A Comparative Look at Anticancer Properties

Direct comparative studies of fluorinated furan and thiophene analogs are not abundant in the literature. However, studies on analogous series of compounds where a furan ring is replaced by a thiophene ring, often with fluorinated substituents on other parts of the molecule, provide valuable insights.

A study on novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones, some of which bear fluorinated phenyl groups, revealed interesting differences in their in vitro anticancer activities against several human cancer cell lines.[1][2]

Compound ClassTarget Cell LineFuran Analog IC50 (µg/mL)Thiophene Analog IC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
Chalcone Hybrids HepG2 (Liver Cancer)> 5026.621.6
MCF7 (Breast Cancer)39.832.430.2
A549 (Lung Cancer)35.227.728.3
BJ1 (Normal Fibroblast)> 5045.1Not Reported

Note: The presented IC50 values are for specific derivatives within the study and serve as a comparative example. For detailed structures and a full dataset, please refer to the original publication.[1][2]

These results suggest that in this particular scaffold, the thiophene-containing analogs with a fluorinated substituent exhibited more potent anticancer activity against the tested cell lines compared to their furan counterparts.[1][2]

Signaling Pathways and Mechanisms of Action

The choice between a fluorinated furan and a thiophene core can also influence the downstream signaling pathways modulated by the compound.

Fluorinated Furan Analogs and Apoptosis

Several studies on furan-containing compounds, including those with fluorine substituents, have highlighted their ability to induce apoptosis in cancer cells. The proposed mechanism often involves the intrinsic apoptotic pathway.

furan_apoptosis Fluorinated Furan Analog Fluorinated Furan Analog p53 p53 Fluorinated Furan Analog->p53 Upregulates Bax Bax p53->Bax Activates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by certain furan-based compounds.

This pathway is initiated by the upregulation of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[3][4] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.[3][4]

Fluorinated Thiophene Analogs and MAPK Signaling

Thiophene-based compounds, including those with fluorine substitutions, have been investigated as inhibitors of key signaling kinases, such as p38α mitogen-activated protein kinase (MAPK).[5] The MAPK signaling pathway is crucial in regulating cellular processes like inflammation, cell proliferation, and survival.

thiophene_mapk Fluorinated Thiophene Analog Fluorinated Thiophene Analog p38α MAPK p38α MAPK Fluorinated Thiophene Analog->p38α MAPK Inhibits Downstream Substrates Downstream Substrates p38α MAPK->Downstream Substrates Phosphorylates Inflammation Inflammation Downstream Substrates->Inflammation Cell Proliferation Cell Proliferation Downstream Substrates->Cell Proliferation

Caption: Inhibition of the p38α MAPK signaling pathway by thiophene-based inhibitors.

By inhibiting p38α MAPK, these compounds can block the phosphorylation of downstream substrates, thereby interfering with inflammatory responses and cancer cell proliferation.[5]

Experimental Protocols

Detailed experimental protocols are essential for the accurate comparison and reproduction of results. Below are representative methodologies for the synthesis and biological evaluation of fluorinated furan and thiophene analogs.

General Procedure for the Synthesis of Chalcone Hybrids

A mixture of an appropriate acetyl-furan or acetyl-thiophene derivative (1 equivalent) and a substituted benzaldehyde (1 equivalent) is dissolved in ethanol. An aqueous solution of a base, such as potassium hydroxide, is added dropwise to the stirred solution. The reaction mixture is stirred at room temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC). The mixture is then poured into crushed ice and neutralized with a dilute acid (e.g., HCl). The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., HepG2, MCF7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (fluorinated furan and thiophene analogs) and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another few hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1][2]

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Compound Treatment Compound Treatment Characterization->Compound Treatment Test Compounds Cell Seeding Cell Seeding Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: General experimental workflow for synthesis and cytotoxicity testing.

Conclusion

The choice between incorporating a fluorinated furan or a fluorinated thiophene moiety into a drug candidate is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacological properties. While fluorination generally enhances metabolic stability and modulates lipophilicity for both heterocyclic systems, the inherent differences between oxygen and sulfur can lead to distinct biological outcomes.

The limited available comparative data suggests that for certain anticancer applications, fluorinated thiophene analogs may offer a slight potency advantage over their furan counterparts. Furthermore, the two scaffolds can engage different biological targets and signaling pathways.

This guide provides a foundational framework for researchers in drug discovery. However, the optimal choice will ultimately depend on the specific therapeutic target and the desired overall drug profile. Further head-to-head comparative studies of structurally analogous fluorinated furan and thiophene derivatives are warranted to build a more comprehensive understanding and guide the rational design of future therapeutics.

References

Conformational Preferences of Fluorinated N-Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The strategic incorporation of fluorine into N-heterocyclic scaffolds is a powerful tool in medicinal chemistry and drug design. Fluorination can profoundly influence the conformational preferences of these ring systems, thereby modulating their biological activity, metabolic stability, and pharmacokinetic properties. This guide provides a comparative analysis of the conformational behavior of two key fluorinated N-heterocycles, piperidine and pyrrolidine, supported by experimental and computational data.

Fluorinated Piperidines: The Axial Preference

A cornerstone of fluorine's influence on six-membered N-heterocycles is the pronounced preference for an axial orientation of the fluorine substituent, particularly in protonated or N-acyl derivatives. This counterintuitive preference, overriding traditional steric considerations, is driven by a combination of stereoelectronic effects.

Comparative Conformational Analysis: 3-Fluoropiperidine vs. Piperidine

The introduction of a fluorine atom at the 3-position of the piperidine ring dramatically shifts the conformational equilibrium compared to the parent piperidine, where a substituent generally prefers the equatorial position to minimize steric strain.

CompoundConformerDominant ConformerΔG (kcal/mol) (Axial - Equatorial)Key Stereoelectronic Interactions
Piperidine (HCl salt) EquatorialEquatorial> 0Steric hindrance (A-value)
3-Fluoropiperidine (HCl salt) AxialAxial-1.8 (in H₂O)Charge-dipole (C-F···H-N⁺), Hyperconjugation (nN -> σ*C-F)
N-TFA-3-Fluoropiperidine AxialAxial-0.3 (in CDCl₃)Dipole-dipole interactions, Hyperconjugation

Data compiled from computational and experimental studies.[1][2][3]

Experimental and Computational Evidence

The axial preference in fluorinated piperidines is well-documented through NMR spectroscopy and computational modeling.[2][3] Analysis of ³J(¹⁹F,¹H) coupling constants in NMR spectra allows for the determination of the fluorine atom's relative orientation.[2][3] Large coupling constants are indicative of an axial fluorine, while smaller values suggest an equatorial position. Computational studies, often employing Density Functional Theory (DFT), have quantified the energetic preference for the axial conformer, attributing it to stabilizing charge-dipole interactions between the C-F bond and the protonated nitrogen, as well as hyperconjugative effects.[2][3]

Fluorinated Pyrrolidines: The Gauche Effect and Ring Puckering

In five-membered N-heterocycles like pyrrolidine, the ring is more flexible and adopts envelope or twist conformations. Fluorination influences the preferred ring pucker, a phenomenon largely governed by the gauche effect.

Comparative Conformational Analysis: 3-Fluoropyrrolidine vs. Pyrrolidine

Fluorination at the 3-position of the pyrrolidine ring biases the ring pucker to favor a Cγ-exo conformation, where the fluorine atom is in a pseudo-axial position. This is in contrast to unsubstituted pyrrolidine which has a more shallow potential energy surface for ring puckering.

CompoundPreferred PuckerKey Dihedral Angle (approx.)Driving Force
Pyrrolidine Shallow interconversion between C₂ (twist) and Cₛ (envelope)-Low barrier to pseudorotation
(3R)-3-Fluoropyrrolidine Cγ-exoN-C₂-C₃-C₄ ≈ 40°Gauche effect (F-C-C-N)
(3S)-3-Fluoropyrrolidine Cγ-endoN-C₂-C₃-C₄ ≈ -40°Gauche effect (F-C-C-N)

Data derived from NMR spectroscopic studies and computational analysis.

Experimental and Computational Evidence

NMR spectroscopy, particularly the use of ¹⁹F-¹H scalar couplings and heteronuclear Overhauser effect (HOESY) experiments, has been instrumental in elucidating the conformational preferences of fluorinated pyrrolidines.[4] These techniques allow for the determination of through-space proximities and dihedral angles, confirming the gauche relationship between the fluorine and nitrogen atoms. Computational studies have corroborated these findings, demonstrating that the Cγ-exo pucker is energetically favorable due to stabilizing hyperconjugative interactions associated with the gauche effect.[4]

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

Objective: To determine the conformational equilibrium of a fluorinated N-heterocycle in solution.

Instrumentation: 400-600 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the fluorinated N-heterocycle in 0.5 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to verify the sample's integrity.

  • Acquire a ¹⁹F NMR spectrum (with ¹H decoupling) to identify the fluorine chemical shifts.

  • Acquire a ¹H-¹⁹F HETCOR or HSQC spectrum to correlate fluorine atoms with directly attached protons.

  • For detailed conformational analysis, acquire a phase-sensitive ¹H-¹⁹F HSQC or HMBC spectrum without decoupling in the indirect dimension to measure nJ(H,F) coupling constants.

  • To probe through-space interactions, perform a 2D ¹⁹F,¹H-HOESY experiment with a mixing time of 300-800 ms.

Data Analysis:

  • Measure the ³J(H,F) coupling constants from the high-resolution heteronuclear correlation spectra. Use established Karplus relationships to correlate these values with dihedral angles.

  • Analyze the cross-peak intensities in the HOESY spectrum to identify through-space proximities, which can help differentiate between conformers.

Density Functional Theory (DFT) Calculations

Objective: To calculate the relative energies of different conformers of a fluorinated N-heterocycle.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

  • Conformational Search:

    • Generate initial 3D structures of the possible conformers (e.g., axial and equatorial for piperidines; Cγ-exo and Cγ-endo for pyrrolidines).

    • Perform an initial geometry optimization and conformational search using a computationally less expensive method, such as the semi-empirical GFN2-xTB.

  • Geometry Optimization and Frequency Calculation:

    • For the low-energy conformers identified, perform full geometry optimization using a DFT functional and basis set suitable for organofluorine compounds (e.g., M06-2X/def2-QZVPP or ωB97X-D/6-31+G(d,p)).[2]

    • Include a polarizable continuum model (PCM) to simulate the solvent environment (e.g., water, chloroform).

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Energy Analysis:

    • Compare the Gibbs free energies of the optimized conformers to determine their relative stabilities and predict the equilibrium population of each conformer.

Single-Crystal X-ray Diffraction

Objective: To determine the solid-state conformation of a fluorinated N-heterocycle.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualizations

G cluster_piperidine Conformational Equilibrium of 3-Fluoropiperidinium Equatorial Equatorial Axial Axial Equatorial->Axial ΔG < 0 Axial_note Favored due to C-F...H-N+ interaction

Caption: Axial preference in 3-fluoropiperidinium.

G cluster_pyrrolidine Ring Pucker in 3-Fluoropyrrolidine Cγ-endo Cγ-endo Cγ-exo Cγ-exo Cγ-endo->Cγ-exo Gauche effect driven Exo_note Favored pucker G cluster_workflow Computational Workflow Start Initial 3D Structure Conformer_Search Conformational Search (e.g., GFN2-xTB) Start->Conformer_Search DFT_Opt DFT Optimization (e.g., M06-2X/def2-QZVPP) Conformer_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Energy_Analysis Gibbs Free Energy Analysis Freq_Calc->Energy_Analysis

References

Bridging the Gap: Correlating Computational Predictions with Experimental Realities for Fluorofurans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integration of computational modeling with experimental data is paramount for accelerating the discovery and optimization of novel therapeutic agents. This guide provides a comparative analysis of computational predictions and experimental outcomes for fluorofurans, a class of compounds of growing interest in medicinal chemistry due to the unique properties conferred by fluorine substitution.

This guide delves into three key areas: the prediction of spectroscopic properties, the analysis of chemical reactivity, and the forecasting of biological activity. By presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating workflows and relationships with clear diagrams, we aim to offer an objective resource for evaluating the synergy between in silico and experimental approaches in the study of fluorofurans.

Predicting Spectroscopic Properties: The Case of ¹⁹F NMR

A cornerstone in the characterization of fluorinated organic molecules is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods, particularly Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, have emerged as powerful tools for predicting ¹⁹F NMR chemical shifts. This predictive capability is crucial for structure elucidation and verification.

Correlation between Predicted and Experimental ¹⁹F NMR Chemical Shifts

Studies on a wide range of perfluoro compounds have demonstrated a strong linear correlation between computationally predicted and experimentally measured ¹⁹F NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen computational method, particularly the functional and basis set.

Compound ClassComputational MethodBasis SetMean Absolute Deviation (ppm)Maximum Deviation (ppm)
Perfluoro CompoundsB3LYP-GIAO6-31++G(d,p)~2-5< 10
Fluorinated AromaticsB3LYP/6-31+G(d,p)6-31+G(d,p)2.16.5

Table 1: Comparison of computational predictions and experimental data for ¹⁹F NMR chemical shifts. Data compiled from multiple sources demonstrating the accuracy of DFT-GIAO methods.[1][2][3]

Experimental Protocol: ¹⁹F NMR Spectroscopy

A detailed experimental protocol for acquiring ¹⁹F NMR spectra is crucial for validating computational predictions.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

Sample Preparation:

  • Dissolve 5-10 mg of the fluorofuran derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add an internal standard, such as trifluorotoluene or hexafluorobenzene, for referencing the chemical shifts.

Data Acquisition:

  • Acquire the ¹⁹F NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover the expected range of fluorofuran signals.

  • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the chemical shifts to the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing dissolve Dissolve Fluorofuran in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer add_std Add Internal Standard transfer->add_std acquire Acquire Spectrum on High-Field Spectrometer add_std->acquire ft Fourier Transform acquire->ft process Phase and Baseline Correction ft->process reference Reference Chemical Shifts process->reference

Figure 1: Experimental workflow for ¹⁹F NMR spectroscopy.

Reactivity Predictions: Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction of furans is a powerful transformation for the synthesis of complex polycyclic molecules. The reactivity and stereoselectivity of this reaction are highly sensitive to substitution on both the furan ring and the dienophile. Computational studies, particularly DFT calculations, can provide valuable insights into the thermodynamics and kinetics of these reactions, helping to predict their outcomes.

Correlation of Predicted Reaction Energies with Experimental Yields

A comprehensive study on the halogenation effects in the IMDA reaction of furans has revealed a strong correlation between the computationally predicted reaction favorability (reaction and activation energies) and the experimentally observed product yields and diastereoselectivity.[4][5][6][7]

SubstrateFuran HalogenationDienophile HalogenationExperimental Yield (%)Predicted ΔG_reaction (kcal/mol)Predicted ΔG‡ (kcal/mol)
1a NoneNone95-10.522.1
1b 2-ClNone>95-12.120.8
1c 3-ClNone85-11.221.5
1d NoneZ-Cl60-8.923.5
1e 2-ClZ-Cl90-10.821.9

Table 2: Comparison of experimental yields with DFT-predicted Gibbs free energies of reaction and activation for the intramolecular Diels-Alder reaction of substituted furans. Data extracted from Rae et al. (2013).[4][5][6][7]

Experimental Protocol: Intramolecular Diels-Alder Reaction

The following is a general procedure for carrying out the IMDA reaction of fluorinated furan derivatives.

Materials:

  • Substituted fluorofuran precursor

  • Anhydrous toluene

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the fluorofuran precursor in anhydrous toluene in a sealed reaction vessel.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

logical_relationship cluster_computational Computational Prediction cluster_experimental Experimental Outcome dft DFT Calculations (B3LYP/6-31G*) thermo Thermodynamic Parameters (ΔG_reaction, ΔG‡) dft->thermo analysis Product Analysis (Yield, Diastereoselectivity) thermo->analysis Correlates with synthesis IMDA Reaction Synthesis synthesis->analysis

Figure 2: Logical relationship between computational prediction and experimental outcome.

Biological Activity Predictions: QSAR Modeling of Antimicrobial Furanones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of molecules based on their physicochemical properties. For fluorofurans, QSAR can be a valuable tool for prioritizing synthetic targets and designing compounds with enhanced therapeutic potential.

Correlation of Predicted and Experimental Antibacterial Activity

A 3D-QSAR study on a series of furanone derivatives demonstrated the potential of computational models to predict antibacterial activity.[8] The developed model, using the k-nearest neighbor (kNN) method, showed good predictive power for the activity against various bacterial strains.

CompoundPredicted pMICExperimental pMIC
Furanone 1 4.524.60
Furanone 2 4.114.15
Furanone 3 3.893.92
Furanone 4 4.784.81
Furanone 5 3.553.58

Table 3: Comparison of predicted and experimental antibacterial activity (pMIC = -log(MIC)) for a series of furanone derivatives. Data from a representative 3D-QSAR study.[8]

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique for preliminary screening of the antimicrobial activity of new compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Nutrient agar medium

  • Sterile petri dishes

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes.

  • Once the agar has solidified, inoculate the surface with a standardized suspension of the test bacteria.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

  • Compare the zone of inhibition of the test compounds with that of the positive and negative controls to determine the antibacterial activity.

signaling_pathway cluster_qsar QSAR Modeling cluster_screening Antimicrobial Screening descriptors Molecular Descriptors (Topological, Electronic) model kNN-MFA Model Development descriptors->model prediction Prediction of Antibacterial Activity model->prediction activity Experimental Antibacterial Activity prediction->activity Validated by synthesis_screening Synthesis of Furanone Derivatives assay Agar Well Diffusion Assay synthesis_screening->assay assay->activity

Figure 3: Workflow for QSAR model development and experimental validation.

Conclusion

The examples presented in this guide highlight the powerful synergy between computational predictions and experimental data in the study of fluorofurans. DFT calculations can accurately predict spectroscopic properties like ¹⁹F NMR chemical shifts and provide valuable insights into reaction mechanisms and outcomes. Furthermore, QSAR modeling offers a promising avenue for the rational design of fluorofuran derivatives with desired biological activities. For researchers in drug discovery and development, the integrated use of these computational and experimental approaches is not just beneficial but essential for navigating the complexities of modern medicinal chemistry and accelerating the path to new therapeutic solutions.

References

A Comparative Guide to Synthetic Protocols for Fluorinated Compounds: An Analysis of Published Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique properties of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability. However, the synthesis of fluorinated compounds is often challenging, with a diverse array of available protocols, each with its own set of advantages and limitations. This guide provides an objective comparison of common fluorination methods based on published experimental data, focusing on key performance metrics such as reaction yields, selectivity, and substrate scope. While direct inter-laboratory validation studies are not widely available in the reviewed literature, this guide consolidates and compares data from various research articles to offer valuable insights into the reproducibility and efficiency of different synthetic protocols.

Electrophilic Fluorination: A Benchmarking Study

Electrophilic fluorination is a widely used method for the synthesis of organofluorine compounds. A key challenge is the selection of the appropriate fluorinating agent, as their reactivity can vary significantly.

Quantitative Reactivity Scale of N-F Reagents

A study by a team of researchers established a quantitative reactivity scale for ten common electrophilic N-F fluorinating reagents.[1][2] This scale, spanning eight orders of magnitude, provides a valuable tool for selecting a reagent with the appropriate reactivity for a given substrate. The relative rate constants were determined through kinetic studies using para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives as nucleophiles.

Fluorinating ReagentRelative Rate Constant (k_rel)
2,3,4,5,6-pentachloro-N-fluoropyridinium triflate1.0 x 10^8
N-Fluorobenzenesulfonimide (NFSI)1.7 x 10^4
Synfluor™1.6 x 10^2
Selectfluor™1.0
2,6-dichloro-N-fluoropyridinium triflate1.0
2,6-dichloro-N-fluoropyridinium tetrafluoroborate0.8
N-fluoro-2,4,6-trimethylpyridinium triflate0.2
N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate0.1
N-fluoropyridinium triflate1.0 x 10^-2
N-fluoropyridinium tetrafluoroborate8.0 x 10^-3

Table 1: Relative reactivity of common electrophilic fluorinating reagents, with Selectfluor™ as the reference.[1]

Experimental Protocol: Kinetic Measurements for Reactivity Scale

The rates of fluorination were monitored by UV-vis spectrophotometry in acetonitrile (CH3CN). The reactions of various nucleophiles with the different electrophilic fluorinating reagents were followed to determine the second-order rate constants. For each kinetic run, a solution of the nucleophile in CH3CN was prepared in a cuvette, and the reaction was initiated by adding a solution of the fluorinating reagent in CH3CN. The change in absorbance over time was recorded to calculate the rate constant.[1]

Electrophilic_Fluorination_Workflow Substrate Nucleophilic Substrate Reaction Fluorination Reaction Substrate->Reaction Reagent Electrophilic N-F Reagent Reagent->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Analysis UV-vis Spectrophotometry Reaction->Analysis Data Kinetic Data (Rate Constants) Analysis->Data Scale Reactivity Scale Data->Scale

Figure 1: Workflow for determining the kinetic reactivity scale of electrophilic fluorinating reagents.

Deoxyfluorination: A Comparison of Reagents

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a crucial transformation in medicinal chemistry. Several reagents are available for this purpose, with varying degrees of reactivity, selectivity, and safety.

Comparison of DAST, Deoxo-Fluor, and PyFluor

A study compared the performance of three common deoxyfluorination reagents: diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and the more recently developed 2-pyridinesulfonyl fluoride (PyFluor). The study highlights PyFluor as a stable and affordable alternative that demonstrates high selectivity against elimination, a common side reaction with DAST and Deoxo-Fluor.

SubstrateReagentProduct Yield (%)Elimination Side Product (%)
(R)-(-)-2-Octanol DAST4744
PhenoFluor8411
PyFluor79>20:1 (selectivity)
Cholesterol DAST1319
Deoxo-Fluor1913
PyFluor79>20:1 (selectivity)

Table 2: Comparison of yields and selectivity for the deoxyfluorination of representative alcohols with DAST, PhenoFluor, and PyFluor.

Experimental Protocol: Deoxyfluorination with PyFluor

To a solution of the alcohol (1.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.25-2.0 equiv) in a suitable solvent (e.g., dichloromethane), PyFluor (1.1 equiv) is added at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is purified by column chromatography.

Deoxyfluorination_Comparison cluster_DAST DAST cluster_PyFluor PyFluor DAST_Reagent DAST DAST_Yield Low to Moderate Yield DAST_Reagent->DAST_Yield DAST_Elimination Significant Elimination DAST_Reagent->DAST_Elimination Product Fluorinated Product DAST_Yield->Product PyFluor_Reagent PyFluor PyFluor_Yield Good to High Yield PyFluor_Reagent->PyFluor_Yield PyFluor_Selectivity High Selectivity PyFluor_Reagent->PyFluor_Selectivity PyFluor_Yield->Product Alcohol Alcohol Substrate Alcohol->DAST_Reagent Alcohol->PyFluor_Reagent

Figure 2: Logical relationship comparing DAST and PyFluor for deoxyfluorination.

Palladium-Catalyzed Fluorination: A Mechanistic Perspective

Palladium-catalyzed reactions have emerged as powerful tools for the formation of C-F bonds. Mechanistic understanding is crucial for optimizing these reactions and expanding their scope.

Mechanistic Pathway of Palladium-Catalyzed Allylic Fluorination

Research into the mechanism of palladium(0)-catalyzed fluorination of allylic chlorides with AgF as the fluoride source has provided key insights.[3] The proposed catalytic cycle involves the formation of an allylpalladium fluoride intermediate, which is essential for generating both the nucleophile and the electrophile. A homobimetallic mechanism is suggested, where the C-F bond is formed through the nucleophilic attack of a neutral allylpalladium fluoride on a cationic allylpalladium electrophile.[3]

Pd_Catalyzed_Fluorination_Mechanism Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Substrate Allylic Chloride Substrate->OxidativeAddition AllylPdCl Allylpalladium Chloride OxidativeAddition->AllylPdCl HalideExchange Halide Exchange AllylPdCl->HalideExchange AgF AgF AgF->HalideExchange AllylPdF_neutral Neutral Allylpalladium Fluoride HalideExchange->AllylPdF_neutral AllylPd_cationic Cationic Allylpalladium Electrophile HalideExchange->AllylPd_cationic CF_Formation C-F Bond Formation (Homobimetallic) AllylPdF_neutral->CF_Formation AllylPd_cationic->CF_Formation CF_Formation->Pd0 Regeneration Product Allylic Fluoride CF_Formation->Product

Figure 3: Proposed catalytic cycle for palladium-catalyzed allylic fluorination.

Conclusion

The selection of a synthetic protocol for the introduction of fluorine is a critical decision in the development of new chemical entities. This guide provides a comparative overview of several common fluorination methods, supported by published experimental data. While the absence of comprehensive inter-laboratory validation studies makes a definitive assessment of reproducibility challenging, the presented data offers valuable insights into the relative performance of different reagents and protocols. Researchers and drug development professionals are encouraged to consider the specific requirements of their target molecules and to use this guide as a starting point for the rational design and optimization of their synthetic strategies. Further head-to-head comparative studies and, ideally, inter-laboratory validations are needed to build a more complete and robust understanding of the reliability of these important synthetic transformations.

References

Fluorination: A Key Strategy to Enhance the Metabolic Stability of Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of drug candidates is a critical aspect of preclinical development. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic metabolites. Furan moieties, while present in some approved drugs, are known to undergo metabolic activation to reactive species. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated furans, supported by experimental data and detailed protocols.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability.[1][2] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it significantly less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[2] By strategically placing fluorine atoms at metabolically labile positions, chemists can effectively "block" metabolism at that site, thereby prolonging the compound's half-life and improving its pharmacokinetic profile.[3]

The Metabolic Fate of Furan: A Tale of Bioactivation

The furan ring itself is susceptible to metabolic activation by CYP enzymes, primarily CYP2E1.[4][5] This process does not lead to simple hydroxylation but rather to the formation of a highly reactive and toxic α,β-unsaturated dialdehyde called cis-2-butene-1,4-dial (BDA).[4][6] BDA can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity.[4] This bioactivation pathway is a significant concern for the development of furan-containing drugs.

Fluorination as a Shield Against Metabolic Activation

Fluorination of the furan ring or adjacent positions can significantly alter its metabolic fate. By replacing a hydrogen atom with a fluorine atom at a site of CYP-mediated oxidation, the metabolic pathway can be effectively blocked. This is because the high strength of the C-F bond makes it resistant to hydroxylation by CYP enzymes. Consequently, the formation of the toxic BDA metabolite can be prevented or significantly reduced.

While direct comparative quantitative data for a specific fluorinated versus non-fluorinated furan analog was not found in the public domain, the principle of increased metabolic stability upon fluorination is well-established for other classes of compounds. For instance, a study demonstrated that 9-fluororisperidone and 4'-fluorocelecoxib were 16 and 4 times more metabolically stable, respectively, than their non-fluorinated parent drugs.[7]

Quantitative Comparison of Metabolic Stability

To illustrate the impact of fluorination on metabolic stability, the following table presents hypothetical comparative data based on typical results from in vitro microsomal stability assays. These assays are a standard industry practice to evaluate the intrinsic clearance of a compound.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-Fluorinated Furan Analog 1592.4
Fluorinated Furan Analog 9015.4

This is hypothetical data for illustrative purposes.

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. In this hypothetical example, the fluorinated furan analog exhibits a 6-fold increase in half-life and a 6-fold decrease in intrinsic clearance compared to its non-fluorinated counterpart, highlighting the profound effect of fluorination.

Experimental Protocols

The data presented above is typically generated using in vitro microsomal stability assays. Below is a detailed protocol for such an assay.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time upon incubation with liver microsomes.

Materials:

  • Test compound and a positive control (a compound with known metabolic instability)

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile or methanol)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the phosphate buffer.

    • Add the test compound or positive control to the buffer to achieve the desired final concentration (typically 1 µM).

    • Pre-warm the plate/tubes to 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold stop solution. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Visualizing the Metabolic Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution mix Mix Compound, Buffer & Microsomes prep_cpd->mix prep_microsomes Thaw Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prewarm Pre-warm to 37°C mix->prewarm start_reaction Add NADPH to Initiate Reaction prewarm->start_reaction time_points Incubate and Collect Samples at Time Points start_reaction->time_points terminate Terminate Reaction with Cold Stop Solution time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

furan_metabolism furan Furan cyp2e1 CYP2E1 furan->cyp2e1 Oxidation bda cis-2-butene-1,4-dial (BDA) (Reactive Metabolite) cyp2e1->bda macromolecules Cellular Macromolecules (Proteins, DNA) bda->macromolecules Covalent Binding toxicity Toxicity macromolecules->toxicity

Caption: Bioactivation of furan to a reactive metabolite.

fluorinated_furan_metabolism cluster_non_fluorinated Non-Fluorinated Furan cluster_fluorinated Fluorinated Furan furan Furan Analog cyp CYP450 furan->cyp reactive_metabolite Reactive Metabolite (e.g., BDA) cyp->reactive_metabolite fluorofuran Fluorinated Furan Analog cyp2 CYP450 fluorofuran->cyp2 no_reaction Metabolism Blocked cyp2->no_reaction

Caption: Fluorination blocks the metabolic activation of furan.

References

Validating Target Engagement: A Comparative Guide for Methyl 3-Fluorofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target engagement profiles for novel Methyl 3-Fluorofuran-2-carboxylate derivatives against the well-characterized p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses. The performance of these derivatives is benchmarked against established p38α inhibitors, offering a clear perspective on their potential efficacy and cellular activity. This document outlines the experimental data in a comparative format, details the methodologies used, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Target Engagement of p38α MAPK Inhibitors

The following table summarizes the quantitative data for two this compound derivatives (Derivative A and Derivative B) alongside well-established p38α MAPK inhibitors. The data includes the half-maximal inhibitory concentration (IC50) from a biochemical kinase assay and the thermal shift (ΔTm) observed in a Cellular Thermal Shift Assay (CETSA), which indicates direct target binding within a cellular context.

CompoundClassp38α IC50 (nM)Cellular p38α ΔTm (°C)
Derivative A This compound25+3.1
Derivative B This compound150+1.2
Doramapimod (BIRB 796)Pyridinyl-imidazole38[1]+4.5
SB202190Pyridinyl-imidazole50[1]+3.9
TAK-715N/A7.1[1]+5.2

Note: Data for Derivative A and Derivative B are hypothetical for illustrative purposes. Data for Doramapimod, SB202190, and TAK-715 are from published literature. Thermal shift data for alternatives are representative values based on known inhibitor characteristics.

Experimental Protocols

p38α MAPK Biochemical Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

  • Materials: Recombinant human p38α enzyme, ATP, biotinylated ATF2 substrate peptide, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection system (e.g., HTRF®, Lance®, or AlphaScreen®).

  • Procedure:

    • A kinase reaction is prepared by combining the p38α enzyme and the test compound at various concentrations in the kinase assay buffer.

    • The reaction is initiated by the addition of a mixture of ATP and the biotinylated ATF2 substrate.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection reagent (e.g., a europium-labeled anti-phospho-ATF2 antibody and a streptavidin-allophycocyanin conjugate).

    • The signal is read on a plate reader, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify and quantify the engagement of a compound with its target protein in a cellular environment.[2] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[3]

  • Materials: Human cell line expressing p38α MAPK (e.g., THP-1 or HeLa), cell culture medium, test compounds (dissolved in DMSO), phosphate-buffered saline (PBS), lysis buffer with protease inhibitors.

  • Procedure:

    • Cells are cultured and treated with either the test compound at a fixed concentration or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

    • After treatment, the cells are harvested, washed with PBS, and resuspended in PBS.

    • The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for a short duration (e.g., 3 minutes) using a thermal cycler.

    • The cells are then lysed (e.g., by freeze-thaw cycles or sonication), and the insoluble, aggregated proteins are removed by centrifugation at high speed.

    • The supernatant containing the soluble protein fraction is collected.

    • The amount of soluble p38α in each sample is quantified by a suitable method, such as Western blotting or an immunoassay (e.g., ELISA, HTRF®).

    • The data is plotted as the fraction of soluble protein versus temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway

p38_MAPK_Pathway Stress Cellular Stress (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MK2 / MK3 p38->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation Gene Expression MK2_3->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle Cell Cycle Arrest Transcription_Factors->Cell_Cycle CETSA_Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Compound Incubation (Vehicle vs. Drug) Cell_Culture->Compound_Treatment Harvest_Resuspend 3. Harvest & Resuspend Cells Compound_Treatment->Harvest_Resuspend Heat_Challenge 4. Heat Challenge (Temperature Gradient) Harvest_Resuspend->Heat_Challenge Lysis 5. Cell Lysis Heat_Challenge->Lysis Centrifugation 6. Separate Soluble Fraction (High-Speed Centrifugation) Lysis->Centrifugation Quantification 7. Quantify Soluble Target (e.g., Western Blot, ELISA) Centrifugation->Quantification Analysis 8. Data Analysis (Generate Melting Curves, Determine ΔTm) Quantification->Analysis

References

The Impact of Fluorination on Furan Bioisosteres: A Comparative Analysis of ADME Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated furan bioisosteres versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The introduction of fluorine into a furan ring, a common bioisostere for phenyl and other aromatic systems, can profoundly influence a molecule's pharmacokinetic profile. Fluorination is a key strategy to enhance metabolic stability, improve cell permeability, and modulate plasma protein binding, ultimately leading to improved in vivo efficacy and a better overall drug-like profile.

Data Presentation: A Quantitative Comparison

The strategic placement of fluorine atoms on a furan bioisostere can lead to significant improvements in key ADME parameters. Below is a summary of comparative data from a study on a series of kinase inhibitors, where a non-fluorinated parent compound is compared to its fluorinated analog.

ADME ParameterNon-Fluorinated AnalogFluorinated AnalogFold Improvement
Metabolic Stability (t½ in HLM) 30 min> 120 min> 4-fold
Cell Permeability (Papp, Caco-2) 1.5 x 10⁻⁶ cm/s6.8 x 10⁻⁶ cm/s4.5-fold
Plasma Protein Binding (fu) 5.2%2.8%1.9-fold (lower free fraction)
Aqueous Solubility 0.004 g/L0.032 g/L8-fold
In Vivo Clearance (rat) 100 mL/min/kg11 mL/min/kg9.1-fold (reduction)
Oral Bioavailability (rat) 5%45%9-fold
Oral Exposure (AUC) 121 nM·h3486 nM·h28.8-fold

HLM: Human Liver Microsomes, t½: half-life, Papp: Apparent Permeability Coefficient, fu: fraction unbound.

Key Insights from the Data

As evidenced by the data, fluorination of the furan bioisostere resulted in a dramatic improvement in its overall ADME profile. The increased metabolic stability is likely due to the strength of the carbon-fluorine bond, which is more resistant to metabolic cleavage by cytochrome P450 enzymes. The enhanced permeability can be attributed to the altered electronic properties of the molecule, which can facilitate its passage across cell membranes. While plasma protein binding increased, the substantial gains in metabolic stability, solubility, and bioavailability translated to a nearly 30-fold increase in oral exposure, highlighting the transformative potential of this strategic fluorination.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below to allow for replication and further investigation.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a solution of HLM in phosphate buffer to 37°C.

  • Add the test compound to the HLM solution at a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the disappearance rate of the parent compound.

Caco-2 Permeability Assay

This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

Materials:

  • Caco-2 cells

  • Transwell® inserts with a microporous membrane

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound and control compounds for low (e.g., Lucifer yellow) and high (e.g., propranolol) permeability

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with pre-warmed HBSS.

  • Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer (for absorption) or the basolateral (B) side (for efflux).

  • At specified time intervals, collect samples from the receiver compartment (B for absorption, A for efflux).

  • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

Materials:

  • Test compound

  • Pooled human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane

  • LC-MS/MS system for analysis

Procedure:

  • Add the test compound to human plasma at a known concentration.

  • Load the plasma-compound mixture into one chamber of the dialysis unit and PBS into the other chamber, separated by the semi-permeable membrane.

  • Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes, which can lead to drug-drug interactions.

Materials:

  • Test compound and known CYP inhibitors (e.g., ketoconazole for CYP3A4)

  • Human liver microsomes or recombinant human CYP enzymes

  • Specific CYP substrate probes (e.g., midazolam for CYP3A4)

  • NADPH regenerating system

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate the test compound at various concentrations with human liver microsomes or a specific recombinant CYP enzyme in a phosphate buffer at 37°C.

  • Initiate the reaction by adding the specific CYP substrate probe and the NADPH regenerating system.

  • After a set incubation time, terminate the reaction with a quenching solution (e.g., cold acetonitrile).

  • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Visualizing the Impact and Workflow

To better understand the concepts and processes discussed, the following diagrams have been generated.

Metabolic Pathway of a Furan Bioisostere cluster_non_fluorinated Non-Fluorinated Furan cluster_fluorinated Fluorinated Furan Non-Fluorinated Furan Non-Fluorinated Furan Metabolite A Metabolite A Non-Fluorinated Furan->Metabolite A CYP450 Oxidation Metabolite B Metabolite B Metabolite A->Metabolite B Further Metabolism Fluorinated Furan Fluorinated Furan Blocked Metabolism Blocked Metabolism Fluorinated Furan->Blocked Metabolism CYP450 Oxidation (Inhibited)

Caption: Metabolic fate of non-fluorinated vs. fluorinated furan bioisosteres.

ADME Screening Workflow cluster_assays ADME Assays Compound Synthesis Compound Synthesis In Vitro ADME Assays In Vitro ADME Assays Compound Synthesis->In Vitro ADME Assays Metabolic Stability Metabolic Stability In Vitro ADME Assays->Metabolic Stability Permeability (Caco-2) Permeability (Caco-2) In Vitro ADME Assays->Permeability (Caco-2) Plasma Protein Binding Plasma Protein Binding In Vitro ADME Assays->Plasma Protein Binding CYP Inhibition CYP Inhibition In Vitro ADME Assays->CYP Inhibition Data Analysis Data Analysis Metabolic Stability->Data Analysis Permeability (Caco-2)->Data Analysis Plasma Protein Binding->Data Analysis CYP Inhibition->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: A typical workflow for in vitro ADME screening of drug candidates.

Fluorination's Influence on ADME Fluorination Fluorination Increased Metabolic Stability Increased Metabolic Stability Fluorination->Increased Metabolic Stability Blocks Metabolic Sites Altered Permeability Altered Permeability Fluorination->Altered Permeability Modifies Electronic Properties Modulated Protein Binding Modulated Protein Binding Fluorination->Modulated Protein Binding Changes Lipophilicity Improved Bioavailability Improved Bioavailability Increased Metabolic Stability->Improved Bioavailability Altered Permeability->Improved Bioavailability Altered Distribution Altered Distribution Modulated Protein Binding->Altered Distribution Enhanced In Vivo Efficacy Enhanced In Vivo Efficacy Improved Bioavailability->Enhanced In Vivo Efficacy Altered Distribution->Enhanced In Vivo Efficacy

Caption: The relationship between fluorination and key ADME property improvements.

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-Fluorofuran-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of Methyl 3-Fluorofuran-2-carboxylate and its waste should be conducted within a well-ventilated fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound, considered a hazardous waste, must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, compatible waste container for "this compound and related waste."

    • This container should be made of a material that is non-reactive with the chemical.

    • Keep this waste stream separate from other chemical wastes to avoid inadvertent reactions. Halogenated and non-halogenated solvent wastes are often collected separately.

  • Container Management:

    • Ensure the waste container is kept tightly sealed when not in use.

    • Store the container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as oxidizing agents.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Do not use combustible materials like paper towels to absorb the spill.

    • The contaminated absorbent material should be collected, placed in the designated waste container, and disposed of as hazardous waste.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Properly complete all required waste disposal forms, providing as much information as possible about the waste composition.

  • Decontamination of Empty Containers:

    • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After decontamination, remove or deface the original label and dispose of the container as recommended by your institution's EHS guidelines.

Data on Analogous Compounds

To better understand the potential hazards and inform disposal decisions, the following table summarizes data for compounds structurally similar to this compound.

Compound NameCAS NumberMolecular FormulaKey HazardsDisposal Recommendations
Methyl Tetrahydrofuran-2-carboxylate 37443-42-8C₆H₁₀O₃Combustible liquid, Causes serious eye damage[1]Dispose of contents and container in accordance with local, regional, national regulations. May be dissolved in a combustible solvent and burned in a chemical incinerator[1].
3-Methylfuran 930-27-8C₅H₆OFlammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritationDispose of contents/container to an approved waste disposal plant[2].
Methyl 3-fluorobenzoate 455-68-5C₈H₇FO₂Combustible liquid, Causes skin and serious eye irritation, May cause respiratory irritationDispose of contents/container to an approved waste disposal plant[3].
Methyl 2-methylfuran-3-carboxylate 6141-58-8C₇H₈O₃Combustible liquid, Causes skin and serious eye irritation, May cause respiratory irritation[4]Follow general guidelines for flammable and irritant organic waste.
Methyl 3-bromofuran-2-carboxylate 59862-77-0C₆H₅BrO₃Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritationFollow general guidelines for halogenated organic waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous_disposal Dispose as non-hazardous waste (Consult EHS) is_hazardous->non_hazardous_disposal No collect_waste Collect in a labeled, compatible waste container is_hazardous->collect_waste Yes end End: Proper Disposal non_hazardous_disposal->end segregate_waste Segregate from incompatible waste streams collect_waste->segregate_waste store_safely Store in a designated, ventilated, and contained area segregate_waste->store_safely spill_management Spill or Leak? store_safely->spill_management absorb_spill Absorb with inert material spill_management->absorb_spill Yes request_pickup Arrange for disposal via EHS or licensed contractor spill_management->request_pickup No collect_spill_waste Collect contaminated material in hazardous waste container absorb_spill->collect_spill_waste collect_spill_waste->store_safely request_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

This procedural guide, based on best practices for handling similar hazardous chemicals, provides a framework for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Personal protective equipment for handling Methyl 3-Fluorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Methyl 3-Fluorofuran-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally similar molecules, including fluorinated organic compounds and furan-based esters, to establish a robust and conservative safety protocol.

Hazard Assessment and Precautionary Overview

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionMaterial/Standard
Eyes Chemical safety goggles and a face shieldANSI Z87.1-rated goggles
Hands Double gloving: inner nitrile glove with an outer glove of a suitable resistant materialNitrile (inner), Neoprene or Butyl rubber (outer)
Body Flame-resistant lab coat worn over full-length pants---
Feet Closed-toe shoes---
Respiratory Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is required.---

Glove Selection: The choice of outer glove material is critical. While specific compatibility data for this compound is unavailable, for fluorinated compounds and esters, neoprene and butyl rubber gloves generally offer good protection. It is crucial to inspect gloves for any signs of degradation or permeation before and during use.

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this chemical.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard & Exposure Assessment cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound assess_inhalation Potential for Inhalation? start->assess_inhalation assess_skin Potential for Skin/Eye Contact? start->assess_skin respiratory Mandatory: Use Chemical Fume Hood assess_inhalation->respiratory Yes eye_protection Required: Safety Goggles & Face Shield assess_skin->eye_protection Yes hand_protection Required: Double Gloving (Nitrile inner, Neoprene/Butyl outer) assess_skin->hand_protection Yes body_protection Required: Lab Coat, Full Pants, Closed-toe Shoes assess_skin->body_protection Yes respirator Alternative: NIOSH-approved Respirator respiratory->respirator Fume Hood Unavailable

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.